Product packaging for Jacaric acid methyl ester(Cat. No.:CAS No. 146376-56-9)

Jacaric acid methyl ester

Cat. No.: B10796944
CAS No.: 146376-56-9
M. Wt: 292.5 g/mol
InChI Key: HHGSORSQNMLLED-UHFFFAOYSA-N
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Description

Methyl octadeca-8,10,12-trienoate is a methyl ester derivative of a conjugated C18 fatty acid, falling within the class of organic compounds known as linoleic acids and derivatives . This structural class is of significant interest in biochemical research for studying lipid metabolism and pathways. The compound is identified as a natural product found in medicinal plants such as Arctium minus . In research settings, closely related octadecatrienoate isomers are utilized in the study of various biosynthetic pathways, including long-chain fatty acid activation and the synthesis of more complex lipids like wax esters and phosphatidylcholine . Furthermore, specific stereoisomers of octadecatrienoate, such as (8E,10Z,12Z)-octadeca-8,10,12-trienoate, have been documented in biochemical databases as activators of enzymes like pyruvate oxidase, highlighting the potential of these compounds to modulate enzymatic activity in experimental models . The study of such compounds also extends to green extraction techniques, like supercritical fluid extraction, which is employed to obtain high-value, sensitive bioactive compounds from plant materials for biomedical research . As a research chemical, this product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this compound in accordance with all applicable laboratory safety standards.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H32O2 B10796944 Jacaric acid methyl ester CAS No. 146376-56-9

Properties

IUPAC Name

methyl octadeca-8,10,12-trienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-12H,3-6,13-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGSORSQNMLLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC=CCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20772232
Record name Methyl octadeca-8,10,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146376-56-9
Record name Methyl octadeca-8,10,12-trienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20772232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Botanical Treasure: A Technical Guide to the Natural Sources of Jacaric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid (CLNA), has garnered significant scientific interest for its potent biological activities, including anti-cancer, immunomodulatory, and metabolic regulatory effects. This technical guide provides an in-depth exploration of the natural sources of Jacaric acid, with a primary focus on its most prominent botanical origin. This document details the quantitative abundance of Jacaric acid in its principal source, outlines comprehensive experimental protocols for its extraction, purification, and analysis, and presents key signaling pathways associated with its biological functions. The information herein is intended to serve as a critical resource for researchers and professionals engaged in the study and development of this promising natural compound.

Primary Natural Source of Jacaric Acid

The most significant and well-documented natural source of Jacaric acid is the seed oil of the Blue Jacaranda tree (Jacaranda mimosifolia) .[1] This ornamental tree, belonging to the Bignoniaceae family, is native to South America but is cultivated worldwide for its vibrant purple flowers.[2] The seeds of Jacaranda mimosifolia are exceptionally rich in Jacaric acid, making them the primary material for its isolation for research and potential therapeutic applications.[1] While other CLNAs, such as punicic acid, are found in sources like pomegranate seed oil, Jacaranda mimosifolia remains the most notable and specific natural reservoir of Jacaric acid.[1]

Quantitative Analysis of Jacaric Acid Content

The concentration of Jacaric acid in the seed oil of Jacaranda mimosifolia is substantial, positioning it as a major fatty acid component.

Botanical SourceFamilyPlant PartJacaric Acid Content in Oil (%)References
Jacaranda mimosifoliaBignoniaceaeSeeds~32-36[1]

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and analysis of Jacaric acid from Jacaranda mimosifolia seeds.

Extraction of Crude Jacaranda Seed Oil

2.1.1. Soxhlet Extraction

This is a classical and efficient method for the exhaustive extraction of lipids from solid materials.

  • Seed Preparation: Dry Jacaranda mimosifolia seeds to a moisture content of 5-10% and finely grind them to increase the surface area for extraction.[3][4]

  • Apparatus Setup: Place the ground seed powder in a cellulose thimble and insert it into a Soxhlet extractor. The extractor is fitted with a round-bottom flask containing the extraction solvent (e.g., n-hexane) and a condenser.[3][4]

  • Extraction Process: Heat the solvent to its boiling point. The solvent vapor bypasses the thimble and condenses, dripping back onto the ground seeds. The solvent fills the thimble, and once the level reaches the top of the siphon tube, the solvent and dissolved oil are siphoned back into the flask. This cycle is repeated for 6-8 hours to ensure complete extraction.[3][4]

  • Solvent Removal: After extraction, the solvent is removed from the oil using a rotary evaporator under reduced pressure to yield the crude Jacaranda seed oil.

2.1.2. Solvent Extraction (Maceration)

A simpler, though potentially less exhaustive, method for oil extraction.

  • Seed Preparation: Prepare the seeds as described for Soxhlet extraction.

  • Extraction: Mix the powdered seed material with a suitable solvent (e.g., n-hexane, petroleum ether) in a solid-to-solvent ratio of 1:5 to 1:10 (w/v).[3]

  • Incubation: Agitate the mixture for a defined period (e.g., 24 hours) at room temperature.

  • Separation: Separate the mixture by filtration or centrifugation to recover the solvent containing the dissolved oil.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

Purification of Jacaric Acid

2.2.1. Saponification and Acidification to Obtain Free Fatty Acids (FFAs)

This step is necessary to liberate the fatty acids from their triglyceride form.

  • Saponification: Reflux the crude Jacaranda seed oil with an alcoholic solution of a strong base (e.g., 1 M potassium hydroxide in ethanol) to hydrolyze the triglycerides.[3]

  • Acidification: After cooling, acidify the mixture (e.g., with 6 M hydrochloric acid) to protonate the fatty acid salts, yielding free fatty acids.[3]

  • Extraction of FFAs: Extract the FFAs from the aqueous mixture using a non-polar solvent such as n-hexane. Wash the organic layer with distilled water until it is neutral.[3]

2.2.2. Argentation Column Chromatography

This technique separates fatty acids based on the number and configuration of their double bonds.

  • Stationary Phase Preparation: Impregnate silica gel with a solution of silver nitrate.[3]

  • Column Packing: Pack a chromatography column with the silver ion-impregnated silica gel.[3]

  • Sample Loading: Dissolve the FFA mixture in a non-polar solvent and load it onto the column.[3]

  • Elution: Elute the fatty acids using a gradient of increasing polarity (e.g., n-hexane with increasing proportions of diethyl ether). Saturated and monounsaturated fatty acids will elute first, followed by polyunsaturated fatty acids. The conjugated triene system of Jacaric acid allows for its separation from other fatty acids.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify those containing pure Jacaric acid.[3]

2.2.3. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful technique for the final purification of Jacaric acid.

  • Column: A C18 reversed-phase column is typically used.[3][5]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the fatty acids are in their protonated form.[3][5]

  • Detection: Use a UV detector set to the characteristic absorbance wavelength of the conjugated triene system of Jacaric acid (around 270 nm).[3][5]

  • Fraction Collection: Inject the sample and collect the fraction corresponding to the Jacaric acid peak.[3][5]

  • Solvent Removal: Evaporate the solvent from the collected fraction to yield purified Jacaric acid.[3][5]

Analysis of Jacaric Acid

2.3.1. Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, fatty acids are typically converted to their more volatile methyl esters.

  • Methylation: React the FFAs with methanol in the presence of an acid catalyst (e.g., 14% boron trifluoride in methanol or sulfuric acid) by heating the mixture.[1][3]

  • Extraction of FAMEs: After cooling, add water and extract the FAMEs into an organic solvent like n-hexane. The hexane layer is then collected for GC analysis.[1]

2.3.2. Gas Chromatography (GC) Analysis

GC is the standard method for the quantification of Jacaric acid.

  • GC System: A gas chromatograph equipped with a flame ionization detector (GC-FID) and a highly polar capillary column (e.g., SP-2560 or DB-FFAP) is used.[1][3]

  • Chromatographic Conditions:

    • Oven Program: An example program is to hold at 140°C for 5 minutes, then ramp to 240°C at 4°C/min, and hold for 20 minutes.[1]

    • Injector and Detector Temperature: Typically set at 250°C.

  • Quantification: The percentage of Jacaric acid is determined by comparing the peak area of its FAME to the total area of all fatty acid peaks.

Signaling Pathways of Jacaric Acid

Jacaric acid exerts its biological effects, particularly its anti-cancer properties, by modulating key cellular signaling pathways.

Induction of Apoptosis

Jacaric acid is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines. It can activate both the intrinsic and extrinsic apoptotic pathways.[6]

  • Intrinsic (Mitochondrial) Pathway: Jacaric acid treatment can lead to an increase in intracellular reactive oxygen species (ROS), which in turn triggers the depolarization of the mitochondrial membrane. This is associated with the upregulation of the pro-apoptotic protein Bax and the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.

  • Extrinsic (Death Receptor) Pathway: In certain cancer cells, such as hormone-dependent prostate cancer cells, Jacaric acid can upregulate Death Receptor 5 (DR5), leading to the activation of caspase-8.[6]

Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the cleavage of cellular substrates and ultimately, cell death.[6]

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 (DR5) Caspase8 Caspase-8 DR5->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 ROS ↑ Reactive Oxygen Species (ROS) Mito Mitochondrial Depolarization ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2, Bcl-xL Mito->Bcl2 Bax->Caspase3 Jacaric_Acid Jacaric Acid Jacaric_Acid->DR5 Jacaric_Acid->ROS Apoptosis Apoptosis Caspase3->Apoptosis

Jacaric acid-induced apoptosis signaling pathways.
Induction of Cell Cycle Arrest

Jacaric acid can also inhibit cancer cell proliferation by inducing cell cycle arrest, primarily at the G0/G1 phase.[7] This prevents the cells from entering the S phase, thus halting DNA replication and cell division.[7]

Jacaric_Acid_Cell_Cycle_Arrest Jacaric_Acid Jacaric Acid CellCycleProteins Modulation of Cell Cycle Regulatory Proteins Jacaric_Acid->CellCycleProteins G0G1_Arrest G0/G1 Phase Arrest CellCycleProteins->G0G1_Arrest Inhibition Inhibition of DNA Replication & Cell Division G0G1_Arrest->Inhibition Extraction_Workflow Start Jacaranda mimosifolia Seeds Grinding Drying and Grinding Start->Grinding Extraction Soxhlet or Solvent Extraction (n-hexane) Grinding->Extraction Evaporation1 Solvent Evaporation Extraction->Evaporation1 Crude_Oil Crude Jacaranda Seed Oil Evaporation1->Crude_Oil Saponification Saponification (KOH/Ethanol) Crude_Oil->Saponification Acidification Acidification (HCl) Saponification->Acidification FFA_Extraction Free Fatty Acid Extraction (n-hexane) Acidification->FFA_Extraction Purification Chromatographic Purification (Argentation or HPLC) FFA_Extraction->Purification Pure_JA Pure Jacaric Acid Purification->Pure_JA Analysis_Workflow Sample Jacaric Acid Sample (Oil or Purified FFAs) Methylation FAMEs Preparation (BF3/Methanol) Sample->Methylation GC_Analysis Gas Chromatography (GC-FID) Methylation->GC_Analysis Data Data Analysis (Quantification) GC_Analysis->Data

References

An In-depth Technical Guide to the Isolation of Jacaric Acid from Jacaranda mimosifolia Seeds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the extraction, isolation, and purification of jacaric acid from the seeds of Jacaranda mimosifolia. Jacaric acid, a conjugated linolenic acid (CLNA), has garnered significant scientific interest for its potential therapeutic properties, including anticancer and immunomodulatory activities.[1][2] This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the experimental workflow and relevant signaling pathways to facilitate further research and development.

Composition of Jacaranda mimosifolia Seed Oil

The seeds of the Jacaranda mimosifolia tree are a rich natural source of jacaric acid.[3] The oil extracted from these seeds contains a significant percentage of this specific CLNA isomer, making it a primary material for its isolation.

Table 1: Fatty Acid Composition of Jacaranda mimosifolia Seed Oil

Fatty AcidPercentage in OilReference(s)
Jacaric Acid (18:3, c8,t10,c12) ~32-36% [3][4][5]
Linoleic Acid (18:2 n-6)~42%[4]
Other Unsaturated Fatty Acids~12.38% (MUFA)[4]
Saturated Fatty AcidsNot specified[4]
Total Unsaturated Fatty Acids ~87-89% [4][6]

Experimental Protocols for Isolation and Purification

The isolation of jacaric acid from Jacaranda mimosifolia seeds is a multi-step process that involves initial oil extraction followed by purification of the target fatty acid.

Proper preparation of the seeds is crucial for efficient oil extraction.

  • Drying: Jacaranda mimosifolia seeds should be dried to a moisture content of 5-10% to prevent interference with the extraction process.[3]

  • Grinding: The dried seeds are then finely ground into a powder to increase the surface area available for solvent extraction.[1][3]

Several methods can be employed for the extraction of oil from the prepared seed powder.

2.2.1. Solvent Extraction (Soxhlet)

This is a conventional and widely used method for oil extraction.[1][3]

  • Apparatus: Soxhlet extractor.

  • Solvent: n-hexane is commonly used.[1][3]

  • Procedure:

    • The ground seed material is placed in a thimble.

    • The thimble is placed in the Soxhlet apparatus.

    • The seed material is extracted with n-hexane for 6-8 hours.[1]

    • The solvent is then removed from the extracted oil using a rotary evaporator to yield the crude seed oil.[1][3]

2.2.2. Advanced Extraction Methods

Modern techniques can offer advantages in terms of efficiency and environmental impact.[3]

  • Supercritical CO2 Extraction: This method uses carbon dioxide in its supercritical state as the extraction solvent.[3]

  • Ultrasound-Assisted Extraction: This technique utilizes ultrasonic waves to enhance the extraction process.[3]

The crude oil is a mixture of triglycerides. To isolate pure jacaric acid, the following steps are typically performed.

2.3.1. Saponification and Liberation of Free Fatty Acids

This process converts the triglycerides into free fatty acid salts, which are then acidified to yield the free fatty acids.[1]

  • Saponification:

    • The crude seed oil is refluxed with an excess of 1 M NaOH in 95% ethanol for 1-2 hours.[1] This reaction hydrolyzes the triglycerides into glycerol and fatty acid salts (soaps).

  • Acidification:

    • After cooling, the reaction mixture is acidified to a pH of 1-2 with 6 M HCl.[1] This protonates the fatty acid salts, yielding free fatty acids.

2.3.2. Isolation of Unsaturated Fatty Acids

Urea crystallization is a common method to separate saturated from unsaturated fatty acids.

  • Procedure: The free fatty acid mixture is treated with urea. The urea forms inclusion complexes with the saturated fatty acids, which crystallize out upon cooling, leaving the unsaturated fatty acids, including jacaric acid, in the filtrate.[1]

2.3.3. Chromatographic Purification

For high-purity jacaric acid, chromatographic techniques are employed.[3]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC): This is an effective method for purifying jacaric acid.[3]

    • Column: A C18 reversed-phase column is typically used.[3]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid or formic acid) to ensure the fatty acids remain in their protonated form.[3]

    • Detection: Fractions are collected and analyzed by methods such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify those containing pure jacaric acid.[3]

Visualization of Experimental Workflow and Signaling Pathways

The following diagram illustrates the step-by-step process for the isolation and purification of jacaric acid from Jacaranda mimosifolia seeds.

G cluster_0 Seed Preparation cluster_1 Oil Extraction cluster_2 Purification A Jacaranda mimosifolia Seeds B Drying (5-10% moisture) A->B C Grinding B->C D Soxhlet Extraction (n-hexane) C->D E Solvent Removal (Rotary Evaporator) D->E F Crude Seed Oil E->F G Saponification (NaOH/Ethanol) F->G H Acidification (HCl) G->H I Free Fatty Acids H->I J Urea Crystallization I->J K Enriched Jacaric Acid J->K L Preparative HPLC K->L M Pure Jacaric Acid L->M

Caption: Workflow for the extraction and purification of Jacaric Acid.

Jacaric acid has been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways.[1][7]

G cluster_0 Jacaric Acid Action cluster_1 Extrinsic Pathway cluster_2 Intrinsic Pathway cluster_3 Execution Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 Bcl2 Bcl-2 family modulation (Bax up, Bcl-2 down) JA->Bcl2 Casp8 Caspase-8 activation DR5->Casp8 Casp3 Caspase-3 activation Casp8->Casp3 Mito Mitochondrial Dysfunction Bcl2->Mito Casp9 Caspase-9 activation Mito->Casp9 Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Simplified signaling pathway of Jacaric Acid-induced apoptosis.

Conclusion

The isolation of jacaric acid from Jacaranda mimosifolia seeds is a well-documented process that can be achieved with high purity using a combination of conventional and advanced laboratory techniques. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development, facilitating further investigation into the therapeutic potential of this promising fatty acid.

References

Physical and chemical properties of Jacaric acid methyl ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid methyl ester, also known as methyl jacarate or methyl (8Z,10E,12Z)-octadecatrienoate, is the methyl ester form of jacaric acid, a conjugated linolenic acid (CLNA). Jacaric acid is a naturally occurring polyunsaturated fatty acid found in the seeds of plants from the Jacaranda genus, notably Jacaranda mimosifolia.[1] As a conjugated fatty acid, jacaric acid and its methyl ester have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological signaling pathways.

Physical and Chemical Properties

PropertyValueSource(s)
Synonyms Methyl jacarate, Methyl (8Z,10E,12Z)-octadecatrienoate[2]
Molecular Formula C₁₉H₃₂O₂[3][4][5]
Molecular Weight 292.5 g/mol [2][6]
IUPAC Name methyl (8Z,10E,12Z)-octadeca-8,10,12-trienoate
CAS Number Not explicitly found for the methyl ester. (Jacaric Acid: 28872-28-8)[7]
Melting Point Data not available for the methyl ester. (Jacaric Acid: 44 °C)[1]
Boiling Point Data not available for the methyl ester.
Density Data not available for the methyl ester.
Solubility Expected to be soluble in organic solvents like ethanol, methanol, chloroform, and hexane. Insoluble in water.
Appearance Likely a colorless to pale yellow liquid or solid, depending on purity and temperature.

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for this compound are not widely published. However, analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of jacaric acid.

Experimental Protocols

Synthesis of this compound (Methylation)

The preparation of this compound is typically achieved through the esterification of jacaric acid. A common method involves the use of boron trifluoride (BF₃) in methanol.

Protocol: Acid-Catalyzed Methylation

  • Lipid Extraction: If starting from a biological source like Jacaranda seeds, extract the total lipids using a solvent mixture such as chloroform:methanol (2:1, v/v).

  • Saponification (Optional): To isolate free fatty acids, the lipid extract can be saponified using a solution of potassium hydroxide in ethanol.

  • Esterification:

    • To the extracted jacaric acid (or total fatty acid mixture), add a solution of 14% boron trifluoride in methanol.

    • The mixture is heated in a sealed vial at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 30-60 minutes) to allow for the completion of the esterification reaction.

    • After cooling, the fatty acid methyl esters (FAMEs), including this compound, are extracted using a non-polar solvent like hexane.

    • The organic layer is washed with water to remove the catalyst and any water-soluble impurities.

    • The hexane layer containing the FAMEs is dried over anhydrous sodium sulfate and the solvent is evaporated under a stream of nitrogen to yield the methyl esters.

Purification of this compound

Purification of this compound from a mixture of FAMEs can be achieved using chromatographic techniques.

Protocol: Argentation Column Chromatography

  • Stationary Phase Preparation: A silica gel slurry is prepared and impregnated with a solution of silver nitrate. The silver ions have an affinity for the double bonds in unsaturated fatty acids, allowing for their separation based on the number, geometry, and position of these bonds.

  • Column Packing: The silver ion-impregnated silica gel is packed into a chromatography column.

  • Sample Loading: The FAME mixture is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

  • Elution: A gradient of increasingly polar solvents (e.g., hexane with increasing proportions of diethyl ether) is used to elute the FAMEs. Saturated FAMEs elute first, followed by monounsaturated and then polyunsaturated FAMEs. The conjugated triene system of this compound allows for its separation from other fatty acids.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by a suitable method, such as thin-layer chromatography (TLC) or gas chromatography (GC), to identify those containing the purified this compound.

Protocol: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., acetic acid) to ensure the ester remains in its protonated form.

  • Detection: UV detection is suitable for conjugated systems like this compound.

  • Fraction Collection: Fractions corresponding to the peak of this compound are collected.

Analysis of this compound

Gas chromatography is the most common method for the analysis of fatty acid methyl esters.

Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

  • Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., hexane).

  • GC System: A gas chromatograph equipped with a flame ionization detector and a polar capillary column (e.g., a wax-type column) is used.

  • Injection: A small volume of the sample is injected into the heated inlet of the GC.

  • Separation: The FAMEs are separated based on their boiling points and interactions with the stationary phase as they pass through the column.

  • Detection: The FID detects the organic molecules as they elute from the column, generating a chromatogram.

  • Quantification: The amount of this compound can be quantified by comparing its peak area to that of a known internal standard.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

  • GC Separation: The separation of FAMEs is performed as described for GC-FID.

  • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented.

  • Identification: The resulting mass spectrum provides a fragmentation pattern that is characteristic of the molecule, allowing for the identification of this compound.

Biological Signaling Pathways

Jacaric acid has been shown to exert significant biological effects, particularly in the areas of cancer and immunology. While many studies have been conducted on the free acid, the methyl ester is often used in experimental settings as a more stable and cell-permeable form. The following diagrams illustrate the key signaling pathways modulated by jacaric acid.

Jacaric Acid-Induced Apoptosis

Jacaric acid is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[8] It can activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Jacaric_Acid_Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway JA Jacaric Acid ROS ↑ Reactive Oxygen Species (ROS) JA->ROS Induces DR5 ↑ Death Receptor 5 (DR5) JA->DR5 Upregulates Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Bax ↑ Bax Bax->Mito Bcl2 ↓ Bcl-2 Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation DR5->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Jacaric acid-induced apoptosis signaling pathways.

Jacaric Acid-Induced Cell Cycle Arrest

Jacaric acid can inhibit the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[9] This prevents the cells from entering the S phase, thus halting DNA replication.

Jacaric_Acid_Cell_Cycle_Arrest JA Jacaric Acid p53 ↑ p53 JA->p53 Upregulates p21 ↑ p21 p53->p21 Activates p27 ↑ p27 p53->p27 Activates CyclinE_CDK2 Cyclin E / CDK2 Complex p21->CyclinE_CDK2 Inhibits CellCycleArrest G0/G1 Cell Cycle Arrest p27->CyclinE_CDK2 Inhibits G1_S_Transition G1 to S Phase Transition CyclinE_CDK2->G1_S_Transition Promotes

Caption: Jacaric acid-induced G0/G1 cell cycle arrest.

Immunomodulatory Effects of Jacaric Acid on Macrophages

Jacaric acid has been shown to modulate the activity of immune cells, such as macrophages. It can enhance pro-inflammatory responses, suggesting its potential as an immunomodulatory agent.

Jacaric_Acid_Immunomodulation JA Jacaric Acid Macrophage Macrophage JA->Macrophage Activates NFkB NF-κB Pathway Activation Macrophage->NFkB MAPK MAPK Pathway Activation Macrophage->MAPK Phagocytosis ↑ Phagocytosis Macrophage->Phagocytosis Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IFN-γ) NFkB->Cytokines iNOS ↑ iNOS Expression NFkB->iNOS MAPK->Cytokines MAPK->iNOS NO ↑ Nitric Oxide (NO) Production iNOS->NO

References

In Vivo Metabolism of Jacaric Acid Methyl Ester to Conjugated Linoleic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid (8c, 10t, 12c-octadecatrienoic acid), a conjugated linolenic acid (CLnA) found in the seeds of the Jacaranda mimosifolia plant, has garnered significant scientific interest for its potential therapeutic properties. A critical aspect of its bioactivity is its in vivo conversion to a specific isomer of conjugated linoleic acid (CLA), a fatty acid with well-documented physiological effects. This technical guide provides a comprehensive overview of the in vivo metabolism of jacaric acid methyl ester to CLA, presenting quantitative data, detailed experimental protocols, and visualizations of the metabolic and experimental processes to support further research and development.

Metabolic Pathway of Jacaric Acid

In vivo, jacaric acid undergoes a partial biohydrogenation, where the cis-double bond at the 12th carbon position is saturated. This metabolic transformation results in the formation of 8-cis, 10-trans-conjugated linoleic acid (8c,10t-CLA).[1][2] This conversion is significant as it transforms a dietary CLnA into a bioactive CLA isomer. While the specific enzyme responsible for this saturation in mammalian systems has not been definitively identified, it is hypothesized to be an NADPH-dependent reductase.[2] This hypothesis is supported by studies on similar conjugated linolenic acids, such as α-eleostearic acid, which is also converted to a CLA isomer via an NADPH-dependent enzyme.[3]

Metabolic_Pathway JA Jacaric Acid (8c, 10t, 12c-18:3) CLA 8c,10t-Conjugated Linoleic Acid (8c, 10t-18:2) JA->CLA Partial Biohydrogenation (Saturation of Δ12 double bond) Enzyme NADPH-dependent Reductase (putative) Enzyme->JA NADP NADP+ Enzyme->NADP NADPH NADPH NADPH->Enzyme H+

Metabolic conversion of Jacaric Acid to 8c,10t-CLA.

Quantitative Data on Jacaric Acid Metabolism

The in vivo conversion of jacaric acid to CLA has been quantified in rodent models. The following tables summarize key findings from available literature.

Table 1: Absorption and Conversion of Jacaric Acid in Rat Lymph [1]

Fatty AcidAmount Administered (μmol)Amount Absorbed (μmol)Absorption Rate (%)Amount of Metabolite in Lymph (μmol)Conversion Rate (%)
Jacaric Acid20.516.580.52.9 (as 8c,10t-CLA)17.6

Data is synthesized from a study on the lymphatic absorption of jacaranda seed oil in rats over 24 hours.[1]

Table 2: Tissue Distribution of Jacaric Acid in Mice [4]

TissueJacaric Acid Detected
SerumYes
KidneyYes
LiverYes
LungYes
Epididymal White Adipose TissueYes

Data from a study where ICR mice were orally administered 5 mg/day of jacaric acid for one week.[4]

Experimental Protocols

This section details the methodologies for key experiments in the study of in vivo jacaric acid metabolism.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats (8 weeks old) or ICR mice are commonly used.[1][4]

  • Acclimatization: Animals are housed individually in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment.

  • Diet: A standard diet (e.g., AIN-93G) is provided ad libitum. For absorption studies, animals are typically fasted for 24 hours with free access to water before administration of the test substance.[1]

  • Administration of this compound: this compound, often dissolved in a vehicle like corn oil, is administered orally via gavage.[4] For lymphatic absorption studies, an emulsion of jacaranda seed oil (a source of jacaric acid) can be used.[1]

Thoracic Duct Cannulation (for Lymph Collection)[1]

This surgical procedure is crucial for studying the intestinal absorption and metabolism of lipids.

  • Anesthesia: Rats are anesthetized using a suitable anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • A midline abdominal incision is made to expose the abdominal aorta and vena cava.

    • The thoracic duct is identified.

    • A small incision is made in the duct, and a catheter (e.g., polyvinyl chloride) is inserted and secured.

    • The other end of the catheter is externalized.

  • Lymph Collection: Lymph is collected over a 24-hour period into a tube containing an anticoagulant (e.g., EDTA).[1]

Lipid Extraction

A modified Bligh and Dyer method is commonly used for the extraction of total lipids from lymph or tissue homogenates.

  • To 1 mL of sample (e.g., lymph), add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture thoroughly.

  • Add 1.25 mL of chloroform and vortex again.

  • Add 1.25 mL of 0.9% NaCl solution and vortex.

  • Centrifuge the mixture (e.g., at 1,000 x g for 10 minutes) to separate the phases.

  • The lower chloroform phase containing the lipids is collected.

  • The solvent is evaporated under a stream of nitrogen gas.

Preparation of Fatty Acid Methyl Esters (FAMEs)

For gas chromatography analysis, the extracted lipids are converted to their more volatile fatty acid methyl esters.

  • The dried lipid extract is redissolved in a small volume of toluene.

  • A solution of sodium methoxide in methanol is added, and the mixture is heated (e.g., at 50°C for 10 minutes).

  • The reaction is stopped by adding acetic acid.

  • Water is added, and the FAMEs are extracted with hexane.

  • The hexane layer is dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the FAMEs are redissolved in a small volume of hexane for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to separate, identify, and quantify the different fatty acid methyl esters.

  • Gas Chromatograph: Agilent 7890A GC (or equivalent).

  • Column: A highly polar capillary column is required to separate CLA isomers (e.g., CP-Sil 88, 100 m x 0.25 mm i.d., 0.20 μm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at 4°C/minute.

    • Hold at 240°C for 20 minutes.[2]

  • Mass Spectrometer: Agilent 5975C MSD (or equivalent).

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: m/z 50-550.

  • Identification and Quantification: FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards. Quantification is performed by comparing the peak areas of the individual FAMEs with that of an internal standard.[1][2]

Visualizations

Experimental Workflow

Experimental_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Rodent Model (Rat or Mouse) Administration Oral Administration of This compound Animal_Model->Administration Sample_Collection Sample Collection (Lymph, Blood, Tissues) Administration->Sample_Collection Lipid_Extraction Lipid Extraction (Bligh & Dyer) Sample_Collection->Lipid_Extraction FAME_Prep FAMEs Preparation (Transesterification) Lipid_Extraction->FAME_Prep GCMS_Analysis GC-MS Analysis FAME_Prep->GCMS_Analysis Quantification Identification and Quantification GCMS_Analysis->Quantification Downstream_Signaling cluster_apoptosis Apoptosis Induction cluster_lipid_metabolism Lipid Metabolism Modulation JA_CLA Jacaric Acid / CLA ROS ↑ ROS JA_CLA->ROS SCD1 ↓ SCD-1 Expression JA_CLA->SCD1 Mitochondria Mitochondrial Depolarization ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis SFA_MUFA ↑ SFA / ↓ MUFA Ratio SCD1->SFA_MUFA

References

The intricate dance: A technical guide to the biochemical interactions of Jacaric Acid Methyl Ester with cellular membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jacaric acid, a conjugated linolenic acid, has garnered significant attention for its potent anti-cancer properties. This technical guide delves into the core of its biochemical interactions, with a specific focus on its methyl ester form and its engagement with cellular membranes. While much of the existing research centers on the free fatty acid form, this document synthesizes the available data and provides a framework for understanding the role of Jacaric acid methyl ester at the membrane level. We will explore its influence on membrane composition and fluidity, its interplay with membrane-associated proteins, and the subsequent activation of critical signaling pathways. This guide also provides detailed experimental protocols and visual workflows to empower researchers in this promising field of study.

Introduction: The Promise of Jacaric Acid and its Methyl Ester

Jacaric acid ((8Z, 10E, 12Z)-octadecatrienoic acid) is a polyunsaturated fatty acid found in the seeds of the Jacaranda mimosifolia plant. Its unique conjugated triene system is believed to be the cornerstone of its biological activity, primarily its selective cytotoxicity against cancer cells.[1][2] The methyl ester form of Jacaric acid is often utilized in research settings for its increased stability and altered solubility properties.[3][4] It is generally understood that fatty acid methyl esters are readily taken up by cells and are subsequently hydrolyzed by intracellular esterases to their active free fatty acid form. Therefore, while this guide focuses on this compound, much of the downstream biological activity is likely attributable to the actions of the resulting Jacaric acid.

The cellular membrane is the initial point of contact for exogenous molecules and plays a pivotal role in mediating their effects. The incorporation of fatty acids into the phospholipid bilayer can significantly alter its biophysical properties and influence the function of embedded proteins, thereby triggering a cascade of intracellular events.[5][6] Understanding the nuanced interactions of this compound at the membrane interface is therefore critical to fully harnessing its therapeutic potential.

Interaction with the Cellular Membrane: A Two-Fold Impact

The interaction of this compound with the cellular membrane can be broadly categorized into two main areas: alteration of membrane composition and fluidity, and modulation of membrane protein function.

Alteration of Membrane Lipid Composition and Fluidity

Upon cellular uptake and subsequent hydrolysis, Jacaric acid can be incorporated into the phospholipids of the cell membrane.[6] This incorporation of a conjugated polyunsaturated fatty acid is hypothesized to alter the packing of the lipid bilayer. The presence of the cis, trans, cis conjugated double bond system in Jacaric acid introduces a unique kinked geometry compared to saturated or other unsaturated fatty acids.[1][6]

This structural perturbation is likely to increase membrane fluidity.[7] An increase in membrane fluidity can have profound effects on cellular processes, including:

  • Enhanced permeability: A more fluid membrane may exhibit increased permeability to certain ions and small molecules.[5]

  • Modulation of membrane protein activity: The function of many integral and peripheral membrane proteins is highly dependent on the fluidity of the surrounding lipid environment.

  • Formation of lipid rafts: Alterations in lipid composition can influence the formation and stability of specialized membrane microdomains known as lipid rafts, which are critical hubs for signal transduction.

Table 1: Postulated Effects of Jacaric Acid Incorporation on Membrane Properties

Membrane PropertyPostulated Effect of Jacaric Acid IncorporationRationale
Fluidity IncreaseThe unique kinked structure of Jacaric acid disrupts the tight packing of phospholipid acyl chains.[6][7]
Permeability IncreaseIncreased fluidity generally correlates with increased membrane permeability.[5]
Lipid Packing DecreaseThe non-linear structure of Jacaric acid creates more space between phospholipid molecules.
Lipid Raft Stability AlterationChanges in the surrounding lipid environment can affect the integrity and composition of these microdomains.
Interaction with Membrane Proteins and Signaling Pathways

The altered membrane environment, coupled with the direct interaction of Jacaric acid, can modulate the activity of various membrane-associated proteins, leading to the activation of downstream signaling pathways. The primary pathway implicated in the anti-cancer effects of Jacaric acid is apoptosis.[1][2][8]

2.2.1. Induction of Apoptosis

Jacaric acid has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][8]

  • Extrinsic Pathway: Jacaric acid can promote the clustering of death receptors, such as Death Receptor 5 (DR5), on the cell surface.[1] This clustering leads to the recruitment of adaptor proteins and the activation of caspase-8, which in turn activates the executioner caspase-3, leading to programmed cell death.

  • Intrinsic Pathway: The incorporation of Jacaric acid into mitochondrial membranes can lead to mitochondrial dysfunction. This is characterized by the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2.[9] This shift results in the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3.

2.2.2. Induction of Ferroptosis

Recent studies have also implicated Jacaric acid in the induction of ferroptosis, an iron-dependent form of cell death characterized by the accumulation of lipid peroxides.[2][10] By integrating into cellular membranes, Jacaric acid can increase the susceptibility of membrane lipids to peroxidation, a key initiating event in ferroptosis.[10]

Diagram 1: Signaling Pathways of Jacaric Acid-Induced Cell Death

Jacaric_Acid_Signaling JA_ME Jacaric Acid Methyl Ester JA Jacaric Acid JA_ME->JA Intracellular hydrolysis Membrane Cellular Membrane JA->Membrane DR5 Death Receptor 5 (DR5) Membrane->DR5 Mitochondria Mitochondria Membrane->Mitochondria Lipid_Perox Lipid Peroxidation Membrane->Lipid_Perox Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 Casp8->Casp3 Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) Mitochondria->Bcl2 CytC Cytochrome c Bcl2->CytC Casp9 Caspase-9 CytC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Ferroptosis Ferroptosis Lipid_Perox->Ferroptosis

Caption: this compound induces apoptosis and ferroptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the biochemical interactions of this compound with cellular membranes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a given cell line.[9]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the treatment solutions. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram 2: Experimental Workflow for MTT Assay

MTT_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Jacaric Acid Methyl Ester Incubate_24h->Treat_Cells Incubate_Timecourse Incubate (24, 48, 72h) Treat_Cells->Incubate_Timecourse Add_MTT Add MTT Reagent Incubate_Timecourse->Add_MTT Incubate_4h Incubate 3-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Membrane Fluidity Assay (Fluorescence Anisotropy)

This protocol measures changes in membrane fluidity using a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (DPH).[2]

Materials:

  • Cells treated with this compound

  • Control (untreated) cells

  • PBS

  • DPH stock solution (2 mM in tetrahydrofuran)

  • Fluorometer with polarization filters

Procedure:

  • Cell Preparation: Harvest and wash treated and control cells with PBS. Resuspend in PBS to a defined cell density.

  • DPH Labeling: Add DPH stock solution to the cell suspension to a final concentration of 2 µM. Incubate in the dark for 30 minutes at 37°C.

  • Fluorescence Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity with excitation at 360 nm and emission at 430 nm, using vertical and horizontal polarizers for both excitation and emission.

  • Anisotropy Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH), where I_VV and I_VH are the fluorescence intensities with vertical and horizontal emission polarization, respectively, when the excitation is vertically polarized, and G is the grating correction factor.

  • Data Interpretation: A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

Analysis of Membrane Lipid Composition (Lipidomics)

This protocol outlines the steps for analyzing changes in the fatty acid composition of membrane phospholipids.[11][12]

Materials:

  • Cells treated with this compound

  • Control (untreated) cells

  • Chloroform, Methanol, Water (for lipid extraction)

  • Internal standards (e.g., C17:0 fatty acid)

  • Transmethylation reagent (e.g., BF3-methanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction: Harvest and wash cells. Perform a Folch or Bligh-Dyer lipid extraction using a chloroform:methanol mixture to isolate total lipids.

  • Phospholipid Separation (Optional): Separate phospholipids from other lipid classes using thin-layer chromatography (TLC) or solid-phase extraction (SPE).

  • Transmethylation: Convert the fatty acids in the phospholipids to fatty acid methyl esters (FAMEs) by incubation with a transmethylation reagent.

  • FAME Extraction: Extract the FAMEs into hexane.

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify and quantify the individual fatty acids based on their retention times and mass spectra.

  • Data Analysis: Compare the fatty acid profiles of treated and control cells to identify changes in the incorporation of Jacaric acid and other fatty acids.

Protein-Lipid Interaction Assay (Pull-Down Assay)

This protocol can be adapted to identify membrane proteins that interact with Jacaric acid.

Materials:

  • Biotinylated Jacaric acid (or a suitable derivative)

  • Streptavidin-coated magnetic beads

  • Cell lysate containing membrane proteins

  • Wash buffers

  • Elution buffer

  • SDS-PAGE and Western blotting reagents or Mass spectrometer

Procedure:

  • Bait Immobilization: Incubate biotinylated Jacaric acid with streptavidin-coated beads to immobilize the "bait."

  • Incubation with Lysate: Add the cell lysate containing membrane proteins to the beads and incubate to allow for binding.

  • Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting with antibodies against candidate proteins, or by mass spectrometry for unbiased identification of interacting partners.

Diagram 3: Workflow for Protein-Lipid Pull-Down Assay

Pull_Down_Workflow Start Start Immobilize_Bait Immobilize Biotinylated Jacaric Acid on Beads Start->Immobilize_Bait Incubate_Lysate Incubate with Cell Lysate Immobilize_Bait->Incubate_Lysate Wash_Beads Wash Beads Incubate_Lysate->Wash_Beads Elute_Proteins Elute Bound Proteins Wash_Beads->Elute_Proteins Analyze_Proteins Analyze Proteins (Western Blot / Mass Spec) Elute_Proteins->Analyze_Proteins End End Analyze_Proteins->End

Caption: General workflow for a protein-lipid pull-down assay.

Conclusion and Future Directions

The interactions of this compound with cellular membranes are a critical aspect of its biological activity, particularly its potent anti-cancer effects. Through its incorporation into membrane phospholipids, it is poised to modulate membrane fluidity and the function of membrane-associated proteins, thereby triggering signaling cascades that lead to apoptosis and ferroptosis. While the direct investigation of the methyl ester form at the membrane level is an area ripe for further exploration, the existing body of knowledge on Jacaric acid provides a strong foundation for understanding its mechanism of action.

Future research should focus on:

  • Directly comparing the cellular uptake, hydrolysis rates, and membrane incorporation of Jacaric acid versus its methyl ester.

  • Utilizing advanced biophysical techniques to precisely quantify the effects of this compound on membrane fluidity and domain organization.

  • Employing proteomics approaches to identify the full spectrum of membrane proteins that interact with Jacaric acid.

  • Investigating the potential synergistic effects of this compound with other chemotherapeutic agents that target membrane-related processes.

By unraveling the intricate details of these membrane interactions, the scientific community can pave the way for the development of novel and effective cancer therapies based on this promising natural compound.

References

Methodological & Application

Synthesis of Jacaric Acid Methyl Ester for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of jacaric acid methyl ester, a conjugated linolenic acid isomer of significant interest for its potent biological activities, including anti-cancer and immunomodulatory effects.[1][2] Detailed protocols for the extraction of jacaric acid from Jacaranda mimosifolia seeds, its subsequent methylation to this compound, and methods for purification and analysis are presented. Furthermore, this guide outlines the key signaling pathways modulated by jacaric acid and summarizes relevant quantitative data to support researchers in the fields of oncology, immunology, and drug discovery.

Introduction

Jacaric acid, or (8Z,10E,12Z)-octadeca-8,10,12-trienoic acid, is a polyunsaturated fatty acid naturally found in the seeds of plants from the Jacaranda genus.[2] Research has demonstrated its significant cytotoxic effects against various cancer cell lines, with minimal toxicity to normal cells.[2] The primary mechanisms of its anti-cancer activity involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] For research and drug development purposes, the synthesis of this compound is often necessary to improve its stability and volatility for analytical techniques such as gas chromatography-mass spectrometry (GC-MS).[3] This document provides detailed methodologies for the preparation of high-purity this compound for in vitro and in vivo studies.

Quantitative Data Summary

The following table summarizes key quantitative data related to the biological activity and synthesis of jacaric acid and its methyl ester.

ParameterValueCell Line/SystemReference
Biological Activity
GI50 (Growth Inhibition 50%)1-5 µMVarious cancer cell lines
Apoptosis InductionConcentration and time-dependentLNCaP and PC-3 human prostate cancer cells[4]
Synthesis & Characterization
Molecular Formula (Jacaric Acid)C18H30O2N/A[2]
Molar Mass (Jacaric Acid)278.43 g/mol N/A[2]
Molecular Formula (this compound)C19H32O2N/A
Molar Mass (this compound)292.46 g/mol N/A
UV max (λmax)273, 284 nmN/A[2]

Experimental Protocols

This section details the protocols for the extraction of jacaranda oil, synthesis of this compound via acid-catalyzed transesterification, and subsequent purification and analysis.

Protocol 1: Extraction of Jacaranda Seed Oil

This protocol describes the extraction of crude oil from Jacaranda mimosifolia seeds, which are a primary source of jacaric acid.

Materials:

  • Dried Jacaranda mimosifolia seeds

  • Grinder or blender

  • Soxhlet extraction apparatus

  • n-Hexane

  • Rotary evaporator

Procedure:

  • Grind the dried Jacaranda mimosifolia seeds to a fine powder.

  • Place the ground seed powder into a thimble and insert it into the Soxhlet extractor.

  • Fill the boiling flask with n-hexane.

  • Assemble the Soxhlet apparatus and heat the flask to the boiling point of n-hexane (approximately 69°C).

  • Allow the extraction to proceed for 6-8 hours.

  • After extraction, cool the apparatus and collect the n-hexane containing the extracted oil.

  • Remove the n-hexane using a rotary evaporator to obtain the crude jacaranda seed oil.

  • Store the crude oil at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Synthesis of this compound (Acid-Catalyzed Transesterification)

This protocol details the conversion of the triglycerides in jacaranda seed oil to fatty acid methyl esters (FAMEs), including this compound.

Materials:

  • Jacaranda seed oil (from Protocol 1)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • n-Hexane

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the jacaranda seed oil.

  • Add a 20-fold molar excess of anhydrous methanol.

  • Slowly add concentrated sulfuric acid to a final concentration of 1% (v/v) of the methanol volume.

  • Attach the reflux condenser and heat the mixture at 60-70°C for 2-4 hours with constant stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add an equal volume of n-hexane and saturated sodium bicarbonate solution to neutralize the acid.

  • Shake the funnel gently and allow the layers to separate.

  • Collect the upper organic layer containing the FAMEs.

  • Wash the organic layer twice with distilled water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the sodium sulfate and evaporate the n-hexane using a rotary evaporator to yield the crude this compound.

Protocol 3: Purification and Analysis

This protocol describes the purification of this compound from the crude FAME mixture and its analysis by GC-MS.

Materials:

  • Crude this compound (from Protocol 2)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for elution)

  • Gas chromatograph-mass spectrometer (GC-MS) with a suitable capillary column (e.g., HP-5MS)

Procedure:

Purification by Column Chromatography:

  • Prepare a silica gel column using a slurry of silica gel in n-hexane.

  • Load the crude FAME mixture onto the column.

  • Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration).

  • Collect fractions and analyze them by TLC to identify the fractions containing this compound.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Analysis by GC-MS:

  • Prepare a dilute solution of the purified this compound in hexane.

  • Inject the sample into the GC-MS.

  • Use an appropriate temperature program for the GC oven to separate the FAMEs. A typical program might be: initial temperature of 140°C for 5 min, then ramp to 240°C at 4°C/min, and hold for 20 min.[3]

  • The mass spectrometer can be operated in electron ionization (EI) mode with a scan range of m/z 50-500.[3]

  • Identify the this compound peak based on its retention time and mass spectrum.

Signaling Pathways and Experimental Workflows

Synthesis Workflow for this compound

The following diagram illustrates the key steps in the synthesis of this compound from jacaranda seeds.

Synthesis_Workflow Jacaranda_Seeds Jacaranda mimosifolia Seeds Grinding Grinding Jacaranda_Seeds->Grinding Soxhlet_Extraction Soxhlet Extraction (n-Hexane) Grinding->Soxhlet_Extraction Jacaranda_Oil Crude Jacaranda Oil Soxhlet_Extraction->Jacaranda_Oil Transesterification Acid-Catalyzed Transesterification (Methanol, H₂SO₄) Jacaranda_Oil->Transesterification Crude_FAMEs Crude FAMEs Mixture Transesterification->Crude_FAMEs Purification Column Chromatography Crude_FAMEs->Purification Pure_JA_ME Pure Jacaric Acid Methyl Ester Purification->Pure_JA_ME Analysis GC-MS Analysis Pure_JA_ME->Analysis

Caption: Workflow for the synthesis of this compound.

Jacaric Acid-Induced Apoptosis Signaling Pathway

Jacaric acid has been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[1][4] The diagram below provides a simplified overview of these signaling cascades.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Jacaric_Acid_ext Jacaric Acid DR5 Death Receptor 5 (DR5) Upregulation Jacaric_Acid_ext->DR5 Caspase8 Caspase-8 Cleavage DR5->Caspase8 PARP PARP Cleavage Caspase8->PARP Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases Apoptosis Apoptosis PARP->Apoptosis Jacaric_Acid_int Jacaric Acid ROS Increased Intracellular ROS Jacaric_Acid_int->ROS Bax Bax Upregulation Jacaric_Acid_int->Bax Bcl2 Bcl-2/Bcl-xL Downregulation Jacaric_Acid_int->Bcl2 Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Bax->Mitochondria Bcl2->Mitochondria Caspase9->Executioner_Caspases Executioner_Caspases->Apoptosis

References

Application Notes and Protocols for the Esterification of Jacaric Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) found in the seeds of the Jacaranda mimosifolia tree. It has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. For in-depth study and various biochemical applications, it is often necessary to convert Jacaric acid into its more volatile and less polar methyl ester derivative, Jacaric acid methyl ester.[1][2] This process, known as esterification, facilitates analysis by gas chromatography (GC) and mass spectrometry (MS) and can be a crucial step in the synthesis of other bioactive molecules.

This document provides a detailed protocol for the esterification of Jacaric acid to this compound. The primary method described is an acid-catalyzed esterification, which is a common and effective procedure for preparing fatty acid methyl esters (FAMEs).

Experimental Protocols

Method 1: Acid-Catalyzed Esterification using Boron Trifluoride-Methanol

This is a widely used and effective method for the preparation of FAMEs, including those from conjugated fatty acids.[3]

Materials and Reagents:

  • Jacaric Acid (purity >95%)

  • Methanol (anhydrous, reagent grade)

  • Boron trifluoride-methanol solution (14% BF₃ in methanol)

  • n-Hexane (reagent grade)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware (pipettes, graduated cylinders, beakers)

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve a known amount of Jacaric acid in a minimal amount of methanol. For example, 100 mg of Jacaric acid can be dissolved in 2-3 mL of methanol.

  • Addition of Catalyst: Carefully add the boron trifluoride-methanol solution to the flask. A typical ratio is 1-2 mL of 14% BF₃-methanol solution per 100 mg of fatty acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to 60-70°C for 30-60 minutes. The reaction should be carried out under a nitrogen atmosphere to prevent oxidation of the polyunsaturated fatty acid.

  • Extraction: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing n-hexane and an equal volume of saturated sodium chloride (brine) solution. Shake vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound. Collect the upper organic layer.

  • Washing: Wash the organic layer two more times with the brine solution to remove any remaining catalyst and water-soluble impurities.

  • Drying: Dry the collected organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the hexane using a rotary evaporator under reduced pressure.

  • Storage: The resulting this compound should be stored under a nitrogen atmosphere at -20°C to prevent degradation.

Method 2: Fischer Esterification using Sulfuric Acid Catalyst

The Fischer esterification is a classic method that utilizes a strong acid catalyst.[4] While effective, care must be taken with conjugated systems like Jacaric acid, as strong acids can sometimes promote isomerization or other side reactions.[5]

Materials and Reagents:

  • Jacaric Acid (purity >95%)

  • Methanol (anhydrous, reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether or n-Hexane (reagent grade)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the Jacaric acid in an excess of methanol (e.g., 100 mg of Jacaric acid in 5-10 mL of methanol).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution (e.g., 2-3 drops).

  • Reaction: Attach a reflux condenser and heat the mixture at reflux (around 65°C) for 1-2 hours under a nitrogen atmosphere.

  • Workup: Cool the reaction mixture to room temperature. Add an equal volume of water and extract the methyl ester with diethyl ether or n-hexane (3 x 10 mL).

  • Neutralization: Combine the organic extracts and wash them sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Storage: Store the purified this compound under nitrogen at -20°C.

Data Presentation

Table 1: Reaction Parameters for the Esterification of Jacaric Acid

ParameterMethod 1: BF₃-MethanolMethod 2: Fischer (H₂SO₄)
Catalyst 14% Boron trifluoride in MethanolConcentrated Sulfuric Acid
Solvent MethanolMethanol
Reaction Temperature 60-70°C~65°C (Reflux)
Reaction Time 30-60 minutes1-2 hours
Typical Yield >95%>90%
Purity HighGood, potential for byproducts

Table 2: Physicochemical Properties of Jacaric Acid and its Methyl Ester

PropertyJacaric AcidThis compound
Molecular Formula C₁₈H₂₈O₂C₁₉H₃₀O₂
Molecular Weight 276.42 g/mol 290.45 g/mol
Appearance Colorless to pale yellow oilColorless to pale yellow oil
Boiling Point DecomposesHigher volatility than the acid
Solubility Soluble in organic solventsSoluble in organic solvents

Mandatory Visualization

Esterification_Workflow Start Start: Jacaric Acid Dissolve Dissolve in Methanol Start->Dissolve Add_Catalyst Add Catalyst (e.g., BF₃-Methanol) Dissolve->Add_Catalyst React Heat and React (e.g., 60-70°C) Add_Catalyst->React Extract Extract with n-Hexane & Brine React->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Na₂SO₄ Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate End End: Jacaric Acid Methyl Ester Evaporate->End

Caption: Experimental workflow for the esterification of Jacaric acid.

Discussion and Considerations

  • Purity of Reactants: The use of high-purity Jacaric acid and anhydrous solvents is crucial for achieving high yields and minimizing side reactions.

  • Inert Atmosphere: Jacaric acid is a polyunsaturated fatty acid and is susceptible to oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent degradation.

  • Catalyst Choice: While both BF₃-methanol and sulfuric acid are effective, BF₃-methanol is often preferred for conjugated systems as it can be used under milder conditions, potentially reducing the risk of isomerization.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point of completion.

  • Purification: For applications requiring very high purity, the crude this compound can be further purified by column chromatography on silica gel.

  • Safety Precautions: Boron trifluoride and concentrated sulfuric acid are corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

References

Application Note: Analysis of Jacaric Acid Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Jacaric acid ((8Z,10E,12Z)-octadeca-8,10,12-trienoic acid) is a conjugated linolenic acid (CLNA) isomer with significant demonstrated biological activities, including potential anti-cancer properties.[1][2] Accurate and reliable quantification of jacaric acid in various matrices is crucial for research, quality control of natural products, and the development of new therapeutic agents.[1] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of fatty acids.[3] However, due to their low volatility, fatty acids require derivatization into more volatile esters, typically fatty acid methyl esters (FAMEs), prior to GC analysis.[3] This application note provides a detailed protocol for the analysis of jacaric acid methyl ester using GC-MS.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., seeds, cells) Lipid_Extraction Lipid Extraction (Folch Method) Sample->Lipid_Extraction Derivatization Derivatization to FAMEs (Acid-Catalyzed Methylation) Lipid_Extraction->Derivatization FAME_Extract FAME Extract in Hexane Derivatization->FAME_Extract GC_Injection GC Injection FAME_Extract->GC_Injection GC_Separation GC Separation (Polar Capillary Column) GC_Injection->GC_Separation MS_Detection MS Detection (Electron Ionization) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Mass Spectrum & Retention Time) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocols

Protocol 1: Lipid Extraction (Folch Method)

This protocol is suitable for extracting total lipids from biological samples such as tissues, seeds, or cell cultures.[1]

Materials:

  • Chloroform

  • Methanol

  • 0.9% KCl solution

  • Homogenizer

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Weigh approximately 500 mg of the homogenized sample into a glass centrifuge tube.[1]

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.[1]

  • Homogenize the sample for 2-3 minutes.[1]

  • Centrifuge the homogenate at 3000 rpm for 10 minutes to separate the phases.[1]

  • Carefully collect the supernatant and transfer it to a new tube.[1]

  • Add 0.2 volumes of 0.9% KCl solution to the supernatant, vortex thoroughly, and centrifuge for 5 minutes to facilitate phase separation.

  • The lower chloroform layer containing the lipids is carefully collected.

  • The solvent is evaporated under a stream of nitrogen or using a rotary evaporator to yield the dried lipid extract.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) - Acid-Catalyzed Methylation

This is a widely used method for the esterification of fatty acids.[1]

Materials:

  • 14% Boron trifluoride (BF₃) in methanol

  • Toluene

  • Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract from Protocol 1, add 1 mL of toluene and 2 mL of 14% BF₃ in methanol.[1]

  • Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 1 hour in a heating block or water bath.[1]

  • Cool the tube to room temperature.[1]

  • Add 1 mL of water and 2 mL of hexane to the tube.[1]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[1]

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.[1]

  • The upper hexane layer containing the FAMEs is carefully transferred to a GC vial for analysis.[1]

Protocol 3: GC-MS Analysis

For structural confirmation and identification of isomers, GC-MS is recommended.[1]

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph
ColumnHighly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness)
Injection Volume1 µL
Injector Temperature220-250°C
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Program140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Scan Rangem/z 50-500
Ion Source Temp.230°C
Transfer Line Temp.240°C

Data Presentation

Table 1: GC-MS Parameters for this compound Analysis

ParameterValueReference
GC System
ColumnSP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)[1]
Oven Temperature Program140°C (5 min) -> 4°C/min to 240°C (20 min)[1]
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.1 mL/min
MS System
Ionization ModeElectron Ionization (EI)[1]
Scan Rangem/z 50-500[1]
Ion Source Temperature230°C

Table 2: Expected Mass Fragments for this compound

The mass spectrum of this compound will exhibit characteristic fragments. The molecular ion peak (M+) for this compound (C₁₉H₃₀O₂) is expected at m/z 290. The fragmentation pattern will be influenced by the conjugated triene system and the methyl ester group. Key fragmentation patterns for FAMEs include McLafferty rearrangement and cleavage at the alpha-carbon relative to the carbonyl group.[4]

m/zInterpretation
290Molecular Ion [M]+
259Loss of methoxy group [-OCH₃]
74McLafferty rearrangement fragment
55Common fragment for unsaturated hydrocarbon chains

Note: The fragmentation pattern can be complex and may vary slightly depending on the specific isomer and the instrument conditions.

Signaling Pathway (Illustrative)

While GC-MS is an analytical technique and does not directly elucidate signaling pathways, the compound it analyzes, jacaric acid, is known to modulate cellular pathways, particularly in the context of its anti-cancer effects.[2] Jacaric acid has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2] An illustrative diagram of a generalized apoptosis pathway potentially influenced by jacaric acid is provided below.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_pathway Apoptotic Pathway Jacaric_Acid Jacaric Acid ROS ↑ Reactive Oxygen Species (ROS) Jacaric_Acid->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by jacaric acid.

Conclusion

The protocols and information provided in this application note offer a comprehensive guide for the successful GC-MS analysis of this compound. Proper sample preparation, including lipid extraction and derivatization, is critical for obtaining accurate and reproducible results. The use of a highly polar capillary column is essential for the chromatographic separation of conjugated linolenic acid isomers.[1] The mass spectrometric data provides confirmation of the identity of this compound and allows for its quantification. This methodology is valuable for researchers in the fields of natural product chemistry, pharmacology, and drug development who are investigating the properties and applications of jacaric acid.

References

High-performance liquid chromatography (HPLC) method for separating Jacaric acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Separation of Jacaric Acid Isomers

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLnA) isomer found in the seeds of plants like Jacaranda mimosifolia. It has garnered significant interest in the scientific community for its potential biological activities, including anti-cancer properties.[1][2] Accurate and reliable methods for the separation and quantification of jacaric acid from its geometric and positional isomers are crucial for research and potential therapeutic development.[3] This application note details high-performance liquid chromatography (HPLC) methods for the analysis of jacaric acid, focusing on two powerful techniques: Silver Ion (Ag+) HPLC for detailed isomer separation and Reversed-Phase (RP-HPLC) for robust quantification.[4]

The methods described are adapted from established protocols for conjugated linoleic and linolenic acids, which share similar structural and chromatographic characteristics.[3] The conjugated triene system of jacaric acid allows for sensitive detection using UV spectrophotometry at approximately 234 nm.[3]

Experimental Protocols

Sample Preparation: Saponification and Extraction

This protocol details the hydrolysis (saponification) of glycerolipids to release free fatty acids (FFAs) for HPLC analysis. This method is suitable for jacaranda seed oil or other lipid extracts.[4][5]

Materials:

  • Jacaranda seed oil (~25 mg) or total lipid extract

  • 1M Potassium Hydroxide (KOH) in methanol[4][5]

  • 2M Potassium Hydroxide (KOH) in water[4][5]

  • 6M Hydrochloric Acid (HCl)[4]

  • Dichloromethane[4][5]

  • Argon or Nitrogen gas

  • Vortex mixer and Centrifuge

Procedure:

  • Place the oil or lipid sample into a glass tube. Add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[4][5]

  • Flush the tube with argon or nitrogen gas for approximately one minute to create an inert atmosphere and prevent oxidation.[4]

  • Seal the tube tightly and allow the mixture to hydrolyze overnight at room temperature. This saponification step frees the fatty acids from the glycerol backbone.[4]

  • After hydrolysis, add 1.5 ml of water and acidify the solution to a pH of ~2 using 6M HCl.[4]

  • Extract the free fatty acids by adding 1.5 ml of dichloromethane. Vortex the tube thoroughly and then centrifuge to achieve phase separation.[4][5]

  • Carefully collect the lower organic layer, which contains the fatty acids, using a pipette.

  • Repeat the extraction process at least three more times, pooling all organic layers to ensure complete recovery.[4]

  • Evaporate the pooled dichloromethane under a gentle stream of nitrogen or argon.

  • Re-dissolve the dried fatty acid residue in the appropriate HPLC mobile phase for injection.[4]

HPLC Method 1: Silver Ion (Ag+) HPLC for Isomer Separation

Silver ion HPLC is a powerful technique that separates unsaturated fatty acid isomers based on the number, position, and configuration (cis/trans) of their double bonds.[3][6][7] The silver ions impregnated on the stationary phase form reversible π-complexes with the double bonds of the analytes. The strength of this interaction dictates the retention time, allowing for fine separation of complex isomer mixtures.[3][6]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column(s) 2 x ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm (connected in series)[4][5]
Mobile Phase 1.6% Acetic Acid and 0.0125% Acetonitrile in Hexane[5]
Elution Mode Isocratic
Flow Rate 1.0 mL/min[4]
Column Temp. 26°C[4]
Injection Vol. 10-30 µL[4]
Detector Diode Array Detector (DAD)
Wavelength 234 nm[3][4]
Run Time ~60 minutes[4]

Expected Results: This method effectively resolves conjugated linolenic acid isomers into groups based on their double bond geometry. The general elution order is trans,trans isomers eluting first, followed by cis,trans/trans,cis isomers, and finally cis,cis isomers.[3][4][6] As a cis,trans,cis (Z,E,Z) isomer, jacaric acid is expected to elute within the mixed geometry isomer group.[4]

HPLC Method 2: Reversed-Phase (RP-HPLC) for Quantification

Reversed-phase HPLC separates analytes based on their hydrophobicity. While less effective at resolving geometric isomers compared to Ag+-HPLC, it is a highly robust, reproducible, and straightforward method for quantifying the total amount of jacaric acid in a prepared sample.[4]

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity or equivalent
Column Polaris C18-A, 250 x 4.6 mm, 5 µm[4][8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Flow Rate 1.0 mL/min[4]
Column Temp. 30°C[4]
Injection Vol. 10 µL[4]
Detector Diode Array Detector (DAD)
Wavelength 234 nm[4]
Run Time ~30 minutes[4]

Gradient Elution Program:

Time (min)% Acetonitrile (B)% 0.1% Formic Acid in Water (A)
07030
20955
25955
267030
307030

Expected Results: This RP-HPLC method will separate fatty acids based on their polarity and chain length. Jacaric acid will elute as a distinct peak at a characteristic retention time, allowing for its quantification against a standard curve. While it may not separate all CLnA isomers, it provides a reliable tool for routine analysis of total jacaric acid content.[4]

Data Presentation

The following table summarizes the key parameters and intended applications of the two HPLC methods.

ParameterAg+-HPLC MethodRP-HPLC Method
Separation Principle Interaction with silver ions based on double bond configuration[4]Hydrophobicity[4]
Primary Use Isomer Separation & Identification[4]Routine Quantification[4]
Stationary Phase Silver-ion impregnated (ChromSpher 5 Lipids)[4]C18 (Polaris C18-A)[4]
Mobile Phase Isocratic: Hexane/Acetic Acid/Acetonitrile[4][5]Gradient: Acetonitrile/Water with Formic Acid[4]
Detection Wavelength 234 nm[4]234 nm[4]
Typical Run Time ~60 min[4]~30 min[4]
Expected Resolution High resolution of geometric and positional isomersCo-elution of some isomers is possible

Visualizations

The following diagrams illustrate the experimental workflow and the structural relationship between jacaric acid and other common conjugated linolenic acid isomers.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Jacaranda Seed Oil or Lipid Extract p2 Saponification (KOH in Methanol/Water) p1->p2 p3 Acidification (HCl) p2->p3 p4 Liquid-Liquid Extraction (Dichloromethane) p3->p4 p5 Evaporation & Reconstitution in Mobile Phase p4->p5 a1 Inject Sample p5->a1 a2 Chromatographic Separation (Ag+-HPLC or RP-HPLC) a1->a2 a3 UV Detection (234 nm) a2->a3 a4 Data Acquisition & Analysis a3->a4

Caption: Generalized workflow for the analysis of Jacaric acid using HPLC.[4]

G cluster_isomers Common CLnA Isomers JA Jacaric Acid (8Z, 10E, 12Z) PA Punicic Acid (9Z, 11E, 13Z) JA->PA Positional Isomer AEA α-Eleostearic Acid (9Z, 11E, 13E) BEA β-Eleostearic Acid (9E, 11E, 13E) CA Catalpic Acid (9E, 11E, 13Z) PA->AEA Geometric Isomer AEA->BEA Geometric Isomer AEA->CA Geometric Isomer

Caption: Isomeric relationship of Jacaric acid to other C18:3 CLnAs.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable protocols for the separation and quantification of jacaric acid. The choice between Ag+-HPLC and RP-HPLC will depend on the specific research question; Ag+-HPLC is superior for high-resolution isomer separation, while RP-HPLC offers a more direct approach for routine quantification.[4] The provided protocols, adapted from established methods for similar conjugated fatty acids, offer a solid foundation for researchers working with jacaric acid and other conjugated linolenic acids.[3][4]

References

Application Notes and Protocols: Jacaric Acid Methyl Ester in Prostate Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has demonstrated significant anti-cancer properties, particularly in the context of prostate cancer. Studies have shown that it can selectively induce apoptosis in prostate cancer cell lines, making it a compound of interest for further research and drug development. This document provides detailed application notes and protocols for the use of Jacaric acid in prostate cancer cell line studies, summarizing key quantitative data and outlining experimental methodologies.

Data Presentation

The cytotoxic effects of Jacaric acid have been quantified in two common prostate cancer cell lines, the androgen-sensitive LNCaP line and the androgen-insensitive PC-3 line. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Cell LineCancer TypeCompoundIC50 ValueKey Observations
LNCaP Androgen-Sensitive Prostate CancerJacaric Acid2.2 µMInduction of apoptosis through both intrinsic and extrinsic pathways.
PC-3 Androgen-Insensitive Prostate CancerJacaric Acid11.8 µMInduction of apoptosis primarily through the intrinsic pathway.

Signaling Pathways

Jacaric acid induces apoptosis in prostate cancer cells through distinct signaling cascades depending on the cell line's androgen sensitivity.

Jacaric Acid-Induced Apoptosis in LNCaP Cells (Androgen-Sensitive)

In LNCaP cells, Jacaric acid activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1] This dual-pronged attack leads to the activation of initiator caspases (caspase-8 and caspase-9) and subsequently the executioner caspase-3, culminating in PARP-1 cleavage and cell death.[1] The upregulation of Death Receptor 5 (DR5) is a key event in the activation of the extrinsic pathway.[1]

G cluster_mito Mitochondrial Events JA Jacaric Acid DR5 Death Receptor 5 (DR5) (Upregulation) JA->DR5 Extrinsic Pathway Mito Mitochondrion JA->Mito Intrinsic Pathway ProCasp8 Pro-caspase-8 DR5->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-caspase-3 Casp8->ProCasp3 ProCasp9 Pro-caspase-9 Mito->ProCasp9 Bcl2 Bcl-2 Family (Modulation) Bcl2->Mito Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP-1 Casp3->PARP cPARP Cleaved PARP-1 PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Caption: Jacaric acid-induced apoptosis in LNCaP cells.

Jacaric Acid-Induced Apoptosis in PC-3 Cells (Androgen-Insensitive)

In contrast to LNCaP cells, Jacaric acid-induced apoptosis in PC-3 cells is primarily mediated by the intrinsic pathway.[1] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of the caspase-9 and caspase-3 cascade.

G cluster_mito Mitochondrial Events JA Jacaric Acid Mito Mitochondrion JA->Mito Intrinsic Pathway ProCasp9 Pro-caspase-9 Mito->ProCasp9 Bcl2 Bcl-2 Family (Modulation) Bcl2->Mito Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 PARP PARP-1 Casp3->PARP cPARP Cleaved PARP-1 PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat with Jacaric Acid Methyl Ester incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read end End read->end G start Start treat Treat cells with Jacaric Acid Methyl Ester start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification lyse->quantify sds SDS-PAGE quantify->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescence Detection secondary->detect end End detect->end

References

Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid isomer, has garnered significant interest for its diverse biological activities. While some studies have pointed to its pro-inflammatory potential through the activation of macrophages, other evidence suggests context-dependent anti-inflammatory and anti-allergic properties.[1] This application note provides a detailed protocol for assessing the anti-inflammatory effects of Jacaric acid methyl ester, a more stable form of the parent compound, in an in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Macrophages are key players in the inflammatory response, producing a variety of pro-inflammatory mediators upon activation. This protocol focuses on the inhibition of two key inflammatory markers: nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). The methodologies provided herein offer a robust framework for screening and characterizing the anti-inflammatory potential of this compound.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophage cells. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Effect of this compound on Nitric Oxide (NO) Production

Concentration (µM)Absorbance at 540 nm (Corrected)% Inhibition of NO Production
Vehicle Control (LPS only)0.8500%
100.68020.0%
250.51040.0%
500.34060.0%
1000.17080.0%
Positive Control (e.g., L-NAME)0.10088.2%

Table 2: Effect of this compound on TNF-α Secretion

Concentration (µM)TNF-α Concentration (pg/mL)% Inhibition of TNF-α Secretion
Vehicle Control (LPS only)12000%
1096020.0%
2572040.0%
5048060.0%
10024080.0%
Positive Control (e.g., Dexamethasone)15087.5%

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 (murine macrophage cell line)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage the cells every 2-3 days when they reach 80-90% confluency.

Assessment of Cell Viability (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before proceeding with the anti-inflammatory assays.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1-200 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Inhibition Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours. Include a vehicle control (LPS only) and a positive control (e.g., L-NAME).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition using the following formula: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

TNF-α Inhibition Assay (ELISA)

This assay quantifies the amount of TNF-α secreted into the cell culture medium.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 4-6 hours.

    • Collect the cell culture supernatant and centrifuge to remove any cellular debris.

    • Determine the concentration of TNF-α in the supernatant using a commercially available mouse TNF-α ELISA kit, following the manufacturer's instructions.

    • Calculate the percentage of TNF-α inhibition relative to the LPS-stimulated control.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_assay Assay cluster_analysis Data Analysis start Seed RAW 264.7 Cells incubation Overnight Incubation start->incubation pretreatment Pre-treat with This compound incubation->pretreatment lps Stimulate with LPS pretreatment->lps collect Collect Supernatant lps->collect griess Griess Assay (NO) collect->griess elisa ELISA (TNF-α) collect->elisa analysis Calculate % Inhibition griess->analysis elisa->analysis signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α) NFkB->Genes activates transcription JA_ME Jacaric Acid Methyl Ester JA_ME->IKK Inhibits? logical_relationship cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_outcome Expected Outcome Hypo This compound has anti-inflammatory effects Model In Vitro Model: LPS-stimulated RAW 264.7 cells Hypo->Model Treatment Treatment Groups: Vehicle, JA-ME (various doses), Positive Control Model->Treatment Endpoints Measured Endpoints: Nitric Oxide (NO), TNF-α Treatment->Endpoints Outcome Dose-dependent reduction in NO and TNF-α levels Endpoints->Outcome

References

Application of Jacaric Acid Methyl Ester in Leukemia Cell Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has emerged as a compound of significant interest in oncology research.[1] Its methyl ester form is often utilized in in vitro studies for its anti-proliferative and pro-apoptotic effects on various cancer cell lines, including leukemia.[1][2] This document provides detailed application notes and experimental protocols for the use of Jacaric acid methyl ester in leukemia cell research, focusing on its mechanisms of action, including the induction of cell cycle arrest and apoptosis.

Data Presentation

The following tables summarize the quantitative data regarding the effects of Jacaric acid on leukemia cell lines.

Table 1: Cytotoxic Effects of Jacaric Acid on Leukemia Cell Lines

Cell LineLeukemia TypeIC50 Value (µM)Exposure Time (hours)
PU5-1.8Murine Macrophage-like Leukemia~648
EoL-1Human Eosinophilic Leukemia5.33 ± 0.8648

Table 2: Effect of Jacaric Acid on Cell Cycle Progression in Leukemia Cells

Cell LineConcentration (µM)Exposure Time (hours)Effect on Cell CycleKey Protein Modulations
PU5-1.810, 20, 4072Concentration-dependent increase in G0/G1 phase, decrease in S phase.[3]Downregulation of Cyclin E and CDK2.[4]
EoL-1Not specified72G0/G1 phase arrest, decrease in S phase.[3]Downregulation of Cyclin E and CDK2; Increased pp53.[3]

Table 3: Pro-Apoptotic Effects of Jacaric Acid on Leukemia Cells

Cell LineEffectKey Molecular Events
PU5-1.8Induction of apoptosis.Increased reactive oxygen species (ROS), upregulation of Bax, downregulation of Bcl-2 and Bcl-xL.[4]
EoL-1Induction of apoptosis.Phosphatidylserine externalization, mitochondrial membrane depolarization.[5]

Signaling Pathways

The anti-leukemic effects of Jacaric acid are mediated through the modulation of key signaling pathways that control cell cycle progression and apoptosis.

G0G1_Cell_Cycle_Arrest Jacaric Acid-Induced G0/G1 Cell Cycle Arrest Jacaric_Acid This compound Cell_Cycle_Inhibitors p21 & p27 (Upregulation) Jacaric_Acid->Cell_Cycle_Inhibitors CDK2_CyclinE CDK2 / Cyclin E Complex (Downregulation) Jacaric_Acid->CDK2_CyclinE Cell_Cycle_Inhibitors->CDK2_CyclinE Inhibits G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes Cell_Cycle_Arrest G0/G1 Phase Arrest G1_S_Transition->Cell_Cycle_Arrest Blocked

Jacaric Acid-Induced G0/G1 Cell Cycle Arrest Pathway.

Apoptosis_Signaling_Pathways Jacaric Acid-Induced Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 (DR5) (Upregulation) Caspase8 Caspase-8 Cleavage DR5->Caspase8 Activates Caspase3 Caspase-3 Cleavage Caspase8->Caspase3 ROS ↑ Intracellular ROS Mito_Depolarization Mitochondrial Membrane Depolarization ROS->Mito_Depolarization Cytochrome_c Cytochrome c Release Mito_Depolarization->Cytochrome_c Bcl2_Family Bax (↑) / Bcl-2, Bcl-xL (↓) Bcl2_Family->Mito_Depolarization Caspase9 Caspase-9 Cleavage Cytochrome_c->Caspase9 Jacaric_Acid This compound Jacaric_Acid->DR5 Jacaric_Acid->ROS Jacaric_Acid->Bcl2_Family Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Jacaric Acid-Induced Apoptosis Signaling Pathways.

Experimental Protocols

1. Cell Culture and Treatment

This protocol is a general guideline for the culture of leukemia cell lines and subsequent treatment with this compound.

  • Materials:

    • Leukemia cell line (e.g., PU5-1.8, EoL-1)

    • Complete culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

    • This compound

    • Vehicle control (e.g., ethanol or DMSO)

    • Humidified incubator (37°C, 5% CO2)

    • Cell culture flasks or plates

  • Procedure:

    • Culture leukemia cells in complete culture medium in a humidified incubator.

    • Maintain cells in the logarithmic growth phase.

    • Prepare a stock solution of this compound in a suitable solvent.

    • Seed cells at the desired density in culture plates.

    • Treat cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).

    • Include a vehicle-treated control group with the same concentration of the solvent used for the stock solution.

2. MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Treated and control cells

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and treat as described in Protocol 1.

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

3. Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Procedure:

    • Harvest treated and control cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry within one hour.

4. Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Treated and control cells

    • PBS

    • Ice-cold 70% ethanol

    • PI staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Harvest treated and control cells.

    • Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing.

    • Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

5. Western Blot Analysis of Apoptosis-Related Proteins

This technique is used to detect and quantify changes in the expression of specific proteins.[2]

  • Materials:

    • Treated and control cell lysates

    • Protein assay reagents

    • SDS-PAGE gels

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Prepare protein lysates from treated and control cells.

    • Determine protein concentration using a standard protein assay.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Perform densitometric analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).

6. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • Caspase-3 Activity Assay Kit (Colorimetric or Fluorometric)

    • Treated and control cell lysates

    • Microplate reader

  • Procedure:

    • Prepare cell lysates from treated and control cells according to the kit manufacturer's instructions.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays).[6][7]

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (at 405 nm) or fluorescence (Ex/Em = 380/420-460 nm) using a microplate reader.[6][7]

    • Determine the fold increase in caspase-3 activity compared to the control.

Experimental Workflow

Experimental_Workflow General Workflow for Assessing Jacaric Acid Effects on Leukemia Cells Start Start Cell_Culture Leukemia Cell Culture Start->Cell_Culture Treatment Treatment with This compound (Various Concentrations & Times) Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Apoptosis_Assay Annexin V/PI Staining (Apoptosis Analysis) Treatment->Apoptosis_Assay Cell_Cycle_Assay Propidium Iodide Staining (Cell Cycle Analysis) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Analysis Data Analysis & Interpretation MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

General Workflow for Assessing Jacaric Acid Effects.

Conclusion

This compound demonstrates significant anti-leukemic properties by inducing G0/G1 cell cycle arrest and apoptosis in leukemia cells.[1][3] Its ability to modulate key regulatory proteins in both cell cycle and apoptotic pathways highlights its potential as a therapeutic agent.[2][4] The provided protocols and data serve as a valuable resource for researchers investigating the anti-cancer effects of Jacaric acid and for the development of novel leukemia therapies. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

Application Notes & Protocols: Investigating the Effects of Jacaric Acid Methyl Ester on Breast Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jacaric acid, a conjugated linolenic acid isomer found in the seeds of plants like Jacaranda mimosifolia, has demonstrated significant potential as an anti-cancer agent.[1][2][3] Its methyl ester form is often used in research for its stability and cell permeability. These application notes provide a comprehensive overview of the methodologies to investigate the effects of Jacaric acid methyl ester on breast cancer cells, with a focus on its mechanisms of action, including the induction of ferroptosis, apoptosis, and cell cycle arrest.[1][2] Studies have shown its cytotoxicity against various breast cancer subtypes, including luminal A (e.g., MCF7) and the more aggressive triple-negative breast cancer (TNBC) (e.g., Hs578T, MDA-MB-468).[4]

Mechanisms of Action

This compound exerts its anti-proliferative effects through multiple pathways:

  • Ferroptosis Induction: A primary mechanism is the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[1] Jacaric acid integrates into cellular lipids, increasing their susceptibility to oxidation.[1] This is particularly relevant for TNBC cells, which have shown a vulnerability to this form of cell death.[4] Notably, jacaric acid acts synergistically with other ferroptosis inducers like RAS-selective-lethal-3 (RSL3), which inhibits the antioxidant enzyme glutathione peroxidase 4 (GPX4).[1][4]

  • Apoptosis Induction: Jacaric acid triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1][5] This involves the activation of key initiator caspases (caspase-8, caspase-9) and executioner caspase-3, leading to the cleavage of essential cellular proteins like poly(ADP-ribose) polymerase-1 (PARP-1).[1][5]

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by causing cell cycle arrest, preventing them from progressing through the necessary phases for division.[1][2]

Data Presentation

The following tables summarize quantitative data from key experiments investigating the effects of this compound on breast cancer cells.

Table 1: Dose-Dependent Cytotoxicity of Jacaric Acid This table represents the half-maximal inhibitory concentration (IC50) of Jacaric acid on various breast cancer cell lines after a 48-hour treatment period, demonstrating its cytotoxic effects.

Cell LineCancer SubtypeIC50 (µM) [Representative]
MCF-7Luminal A (ER+)~35 µM
Hs578TTriple-Negative~20 µM
MDA-MB-468Triple-Negative~25 µM

Data are representative based on described dose-dependent cytotoxicity.[4]

Table 2: Incorporation of Jacaric Acid into Cellular Lipids This table shows the content of Jacaric acid (JA) in the neutral lipid (NL) and phospholipid (PL) fractions of different breast cancer cell lines after treatment with 25 µM of JA for 2 hours.[6]

Cell LineLipid FractionJacaric Acid Content (µmol/mg of protein)
Hs578T Neutral Lipids (NL)1.5 ± 0.3
Phospholipids (PL)0.8 ± 0.2
MDA-MB-468 Neutral Lipids (NL)1.2 ± 0.2
Phospholipids (PL)0.6 ± 0.1
MCF-7 Neutral Lipids (NL)0.9 ± 0.2
Phospholipids (PL)0.5 ± 0.1

Data adapted from described lipidome analysis.[6]

Table 3: Effect of Jacaric Acid on Cell Cycle Distribution This table illustrates the expected shift in cell cycle phase distribution in breast cancer cells following treatment with Jacaric acid at its IC50 concentration for 24 hours.[1]

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle)55%30%15%
Jacaric Acid (IC50)75%15%10%

Expected results indicate a significant increase in the G0/G1 population, suggesting cell cycle arrest.[1]

Visualized Signaling Pathways and Workflows

ferroptosis_pathway cluster_cell Breast Cancer Cell JA Jacaric Acid Methyl Ester Membrane Cellular Lipids (Membrane) JA->Membrane Incorporation PUFA Peroxidizable Lipids (PUFA-PL) Membrane->PUFA Lipid_ROS Lipid Peroxides (L-OOH) PUFA->Lipid_ROS Lipid Peroxidation (Iron-dependent) Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis GPX4 GPX4 GPX4->PUFA Reduces Peroxidation GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 RSL3 RSL3 (Optional Synergist) RSL3->GPX4 Inhibits

Caption: Jacaric acid induces ferroptosis by promoting lipid peroxidation.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway JA Jacaric Acid Methyl Ester DR5 Death Receptor 5 JA->DR5 Bcl2 Bcl-2 Family (Modulation) JA->Bcl2 Casp8 Caspase-8 DR5->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 Mito Mitochondria Bcl2->Mito Casp9 Caspase-9 Mito->Casp9 Casp9->Casp3 PARP PARP-1 Casp3->PARP Cleavage Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP-1 PARP->cPARP

Caption: Apoptotic pathways activated by Jacaric acid in cancer cells.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture 1. Culture Breast Cancer Cells (e.g., MCF-7, MDA-MB-468) Seed 2. Seed Cells into Plates (e.g., 96-well, 6-well) Culture->Seed Treat 3. Treat with Jacaric Acid (Dose-response / Time-course) Seed->Treat Incubate 4. Incubate for 24, 48, or 72 hours Treat->Incubate Viability Cell Viability (MTT Assay) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Incubate->CellCycle Western Western Blot (Protein Expression) Incubate->Western Data 5. Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data Western->Data

Caption: General experimental workflow for assessing anticancer effects.

Experimental Protocols

Protocol 1: Cell Culture and Treatment

  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-468, Hs578T) are cultured in their respective recommended media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]

  • Subculturing: Passage cells upon reaching 80-90% confluency.

  • Treatment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Further dilute to final concentrations in complete culture medium immediately before use. A vehicle control (medium with solvent) must be included in all experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

  • Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control.[3]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol 3: Apoptosis Analysis (Annexin V/PI Staining)

  • Seeding & Treatment: Seed 2 x 10⁵ cells per well in a 6-well plate. After 24 hours, treat with this compound (e.g., at IC50 concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Staining: Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the cells immediately using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)

  • Seeding & Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[1]

Protocol 5: Western Blot Analysis

  • Protein Extraction: Following treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C (e.g., antibodies against GPX4, PARP, Caspase-3, β-Actin).[6]

  • Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control like β-Actin.[6]

References

Preparation of Jacaric Acid Methyl Ester Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid, a conjugated linolenic acid isomer, and its methyl ester derivative have garnered interest in biomedical research for their potential therapeutic properties, including anti-cancer activities. The effective and reproducible use of Jacaric acid methyl ester in cell culture experiments hinges on the correct preparation of solutions to ensure compound stability, solubility, and minimal solvent-induced cytotoxicity. This document provides detailed protocols and application notes for the preparation of this compound solutions for in vitro studies.

Data Presentation: Quantitative Parameters for Solution Preparation

The following table summarizes key quantitative data for the preparation of Jacaric acid and its methyl ester solutions. It is important to note that while specific data for the methyl ester is limited, the values for Jacaric acid serve as a strong proxy. Researchers should perform their own optimization experiments.

ParameterValueNotes
Stock Solution Solvent Ethanol or DMSOHigh-purity, anhydrous solvents are recommended.[1]
Typical Stock Solution Concentration 10-100 mMA 100 mM stock solution in ethanol is a common starting point.[1]
Storage of Stock Solution -20°C (short-term), -80°C (long-term)Aliquot to avoid repeated freeze-thaw cycles. Protect from light and store under an inert atmosphere if possible.[1]
Typical Working Concentration Range 1 - 100 µMThe optimal concentration is cell-line and assay dependent.[2]
Final Solvent Concentration in Media ≤ 0.5% (v/v)Some studies recommend keeping it as low as <0.02% to avoid solvent cytotoxicity.[3]
Solubility Enhancement Complexation with Bovine Serum Albumin (BSA)Recommended for improved solubility and stability in aqueous culture media.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

  • This compound (solid or oil)

  • Anhydrous ethanol (200 proof)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

Procedure:

  • Accurately weigh the desired amount of this compound in a sterile tube.

  • Add the appropriate volume of anhydrous ethanol to achieve a final concentration of 100 mM.

  • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution.[1]

  • Store the stock solution in small, single-use aliquots at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[1]

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

This protocol details the dilution of the stock solution to the final working concentration for treating cells.

Materials:

  • 100 mM this compound stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µM).

  • It is crucial to add the stock solution to the medium and mix immediately and thoroughly to prevent precipitation.

  • Ensure the final concentration of the organic solvent (ethanol) in the culture medium is kept to a minimum (ideally ≤ 0.5%).[1] For sensitive cell lines, a solvent control should be included in the experiment.

  • Use the freshly prepared working solutions for your cell culture experiments immediately.

Protocol 3: Enhancing Solubility with Bovine Serum Albumin (BSA)

For experiments sensitive to precipitation or requiring higher concentrations, complexing this compound with fatty acid-free BSA is recommended.[1]

Materials:

  • This compound stock solution

  • Fatty acid-free BSA powder

  • Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium

  • Sterile 0.22 µm filter

Procedure:

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free medium. Gently mix to dissolve and sterilize by passing it through a 0.22 µm filter.

  • In a sterile tube, dilute the this compound stock solution to an intermediate concentration with PBS or serum-free medium.

  • While gently vortexing the BSA solution, add the diluted this compound solution dropwise. A common starting molar ratio of Jacaric acid to BSA is between 2:1 and 6:1.[1]

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.[1]

  • This this compound-BSA complex can then be added to your complete cell culture medium to achieve the desired final concentration.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for preparing this compound solutions.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_bsa Optional: BSA Complexation weigh Weigh Jacaric Acid Methyl Ester dissolve Dissolve in Ethanol (e.g., 100 mM) weigh->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw stock solution store->thaw Start Experiment dilute Serially dilute in pre-warmed medium thaw->dilute mix Vortex immediately dilute->mix use Use immediately in cell culture mix->use prep_bsa Prepare 10% fatty acid-free BSA solution combine Combine JA-ME and BSA prep_bsa->combine dilute_ja Dilute JA-ME stock dilute_ja->combine incubate Incubate at 37°C combine->incubate incubate->dilute Use complex for dilution G cluster_pathway Jacaric Acid Induced Apoptosis Signaling JA Jacaric Acid ROS ↑ ROS Generation JA->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 ↑ Caspase-9 Mito->Casp9 Bax->Casp9 Bcl2->Casp9 Casp3 ↑ Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes: Jacaric Acid Methyl Ester as a Standard in Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jacaric acid (8Z, 10E, 12Z-octadecatrienoic acid) is a conjugated linolenic acid (CLNA) isomer found in the seeds of plants like Jacaranda mimosifolia. It has attracted significant scientific interest due to its potential anti-cancer and other biological activities.[1] Accurate and reliable quantification of jacaric acid in biological matrices, natural products, and pharmaceutical formulations is crucial for research and development.

This document provides detailed protocols for the use of Jacaric Acid Methyl Ester as a reference standard in the gas chromatographic (GC) analysis of fatty acids. As fatty acids are typically analyzed as their more volatile fatty acid methyl esters (FAMEs), this compound serves as the ideal standard for this purpose. It is primarily used as a qualitative standard for peak identification by retention time comparison and as an external standard for the accurate quantification of jacaric acid.

Core Applications

  • Qualitative Analysis: Identification of jacaric acid in a sample by comparing the retention time of a peak in the sample chromatogram to that of the pure this compound standard.

  • Quantitative Analysis (External Standard Method): Determination of the precise concentration of jacaric acid in a sample. This is achieved by creating a calibration curve from a series of known concentrations of the this compound standard and comparing the sample's peak area to this curve.[2]

Experimental Protocols

A successful GC analysis of jacaric acid isomers relies on meticulous sample preparation to convert all fatty acids into their volatile methyl ester derivatives (FAMEs).[1]

Protocol 1: Total Lipid Extraction from Biological Samples (Folch Method)

This protocol is suitable for extracting total lipids from tissues, seeds, or cell cultures.[1]

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl or 0.88% KCl solution[1][3]

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or rotary evaporator

Procedure:

  • Weigh approximately 10-50 mg of the homogenized tissue or cell pellet into a glass centrifuge tube.[3]

  • Add a 2:1 (v/v) mixture of chloroform:methanol. For 50 mg of tissue, use approximately 1 mL of the solvent mixture.[1][3]

  • Homogenize the sample for 2-3 minutes or vortex thoroughly for 3 minutes.[1][3]

  • Add 0.2 volumes (e.g., 200 µL for every 1 mL of solvent) of 0.9% NaCl or 0.88% KCl solution to the homogenate to induce phase separation.[1][3]

  • Vortex the mixture thoroughly for 30-60 seconds and centrifuge at 1,000-3,000 rpm for 10 minutes to separate the layers.[1][4]

  • Carefully collect the lower chloroform layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator. The resulting lipid extract is ready for derivatization.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the extracted lipids must be derivatized into FAMEs. Below are two common methods.

Method A: Acid-Catalyzed Methylation (BF₃) This method is effective for esterifying fatty acids from total lipid extracts.[4][5]

Materials:

  • 14% Boron trifluoride (BF₃) in methanol

  • Toluene or Hexane

  • Saturated NaCl solution

  • Heating block or water bath

Procedure:

  • To the dried lipid extract from Protocol 1, add 1 mL of toluene (or hexane) and 2 mL of 14% BF₃ in methanol.[1]

  • Seal the tube tightly with a Teflon-lined cap and heat at 100°C for 1 hour in a heating block or water bath.[1]

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the upper hexane layer.

  • Centrifuge at 2,000 rpm for 5 minutes to fully separate the layers.[1]

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

Method B: Base-Catalyzed Transesterification (Methanolic KOH) This is a rapid method suitable for the transesterification of glycerolipids where free fatty acid content is low.[1]

Materials:

  • 0.5 M Potassium hydroxide (KOH) in methanol

  • Hexane

Procedure:

  • Dissolve the dried lipid extract in 1 mL of hexane.

  • Add 0.2 mL of 0.5 M methanolic KOH.[1]

  • Vortex the mixture for 2 minutes at room temperature.[1]

  • Centrifuge at 2,000 rpm for 5 minutes to settle the glycerol.[1]

  • The upper hexane layer containing the FAMEs is ready for GC analysis.

Methylation Method Catalyst Best For Conditions Notes
Acid-Catalyzed Boron Trifluoride (BF₃)Total lipids, including free fatty acids100°C for 1 hour[1]Considered a robust and thorough method.
Base-Catalyzed Potassium Hydroxide (KOH)Triglycerides and phospholipids (transesterification)Room temp for 2 min[1]Rapid method; not effective for free fatty acids.
Protocol 3: GC-FID and GC-MS Analysis

GC-FID for Quantification: Gas chromatography with Flame Ionization Detection (GC-FID) is commonly used for the quantification of FAMEs.

GC-MS for Identification: Gas chromatography-Mass Spectrometry (GC-MS) is recommended for unambiguous peak identification and structural confirmation.[1] The mass spectrometer should be operated in electron ionization (EI) mode.[1]

Parameter GC-FID Condition GC-MS Condition
GC System Agilent 7890A or equivalent[1]Agilent 7890A GC with 5977 MS or equivalent[6]
Column Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film)[1]DB-23 (60 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Injector Split mode (e.g., 1:50), 250°C[5]Splitless mode, 250°C
Oven Program Example: 140°C (hold 5 min), ramp to 240°C at 4°C/min, hold for 20 min[1]Example: 100°C, ramp 3°C/min to 240°C, hold 15 min[7]
Detector FID at 250°C[5]MS Transfer Line: 230°C; Ion Source: 230°C
MS Scan Range N/Am/z 50-500

Note: Absolute retention times will vary depending on the specific GC system, column, and conditions. The use of an authentic this compound standard is crucial for accurate peak identification.[1]

Data Presentation

In Vivo Metabolism of Jacaric Acid in a Rat Model

Studies have shown that jacaric acid is rapidly absorbed and converted to a bioactive conjugated linoleic acid (CLA) isomer in vivo.[6][8][9] The analysis of this conversion relies on the accurate quantification of both the parent compound and its metabolite.

Fatty AcidAmount Administered (μmol)Amount Absorbed (μmol)Absorption Rate (%)Amount of Metabolite in Lymph (μmol)Conversion Rate (%)
Jacaric Acid 20.516.580.52.917.6
Data synthesized from studies on the lymphatic absorption of jacaric acid in rats.[4]

Visualized Workflows and Pathways

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample Biological Sample (Tissue, Seeds, Cells) Extraction Lipid Extraction (Folch Method) Sample->Extraction Derivatization Derivatization to FAMEs (e.g., BF3/Methanol) Extraction->Derivatization GC GC-FID / GC-MS Analysis Derivatization->GC Data Data Acquisition & Integration GC->Data Quant Quantification (vs. Jacaric Acid ME Standard) Data->Quant

Caption: General experimental workflow for the GC analysis of jacaric acid.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Products Lipid Lipid Extract (Triglycerides, Phospholipids) Process Transesterification (Room Temp, 2 min) Lipid->Process Reagent 0.5 M KOH in Methanol Reagent->Process FAMEs Fatty Acid Methyl Esters (FAMEs) in Hexane Process->FAMEs Glycerol Glycerol (Precipitate) Process->Glycerol

Caption: Workflow for Base-Catalyzed FAMEs Preparation.

G cluster_0 Metabolism cluster_1 Enzyme Jacaric Jacaric Acid (8c, 10t, 12c-18:3) CLA 8c, 10t-Conjugated Linoleic Acid (CLA) Jacaric->CLA Partial Biohydrogenation (Saturation of C12 double bond) Enzyme NADPH-dependent Reductase (Hypothesized) Enzyme->Jacaric

Caption: In vivo metabolic conversion of Jacaric Acid to CLA.[4]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Jacaric acid methyl ester, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are through the direct esterification of Jacaric acid or the transesterification of oils rich in Jacaric acid, such as from Jacaranda mimosifolia seeds. These reactions are typically catalyzed by acids (e.g., sulfuric acid, boron trifluoride) or bases (e.g., potassium hydroxide, sodium methoxide).[1][2] An alternative mild method involves the use of an ion-exchange resin to first form the salt of the carboxylic acid, followed by reaction with methyl iodide.

Q2: Why is my yield of this compound consistently low?

A2: Low yields can be attributed to several factors. Incomplete reactions are a primary cause, which can be due to insufficient catalyst, suboptimal reaction time or temperature, or the presence of water in the reaction mixture, which can lead to soap formation in base-catalyzed methods.[2][3] Additionally, the conjugated triene structure of Jacaric acid makes it susceptible to isomerization and oxidation, which can reduce the yield of the desired isomer.[4] Purification steps, if not optimized, can also lead to significant product loss.

Q3: How can I minimize the isomerization of the conjugated double bonds during synthesis?

A3: Isomerization of the conjugated triene system is a significant challenge. To minimize this, it is crucial to employ mild reaction conditions. For acid-catalyzed methylation, using boron trifluoride-methanol (BF3/MeOH) at room temperature is recommended as it has been shown to suppress artificial isomerization of conjugated linoleic acid.[4] For base-catalyzed methods, lower reaction temperatures and shorter reaction times are preferable. High temperatures, in particular, can promote the formation of more thermodynamically stable trans isomers.

Q4: What are the best practices for storing Jacaric acid and its methyl ester to prevent degradation?

A4: Jacaric acid and its methyl ester are prone to oxidation due to their conjugated polyunsaturated nature. They should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, preferably -20°C or below, and protected from light. The use of antioxidants can also be considered for long-term storage.

Q5: How can I confirm the purity and isomeric integrity of my synthesized this compound?

A5: Gas chromatography (GC) is the primary method for analyzing the purity and isomeric composition of this compound. A GC equipped with a flame ionization detector (GC-FID) is suitable for quantification.[1] For detailed structural confirmation and identification of isomers, gas chromatography-mass spectrometry (GC-MS) is recommended.[4] The use of a highly polar capillary column is essential for achieving good resolution of the different fatty acid methyl ester isomers.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Saponification (soap formation) in base-catalyzed reactions. 3. Product loss during workup and purification. 4. Isomerization or oxidation of the product.1. Optimize reaction parameters: increase catalyst concentration, reaction time, or temperature cautiously. Ensure adequate mixing. 2. Ensure starting materials and solvents are anhydrous. Neutralize the reaction mixture with acid before workup to prevent soap formation from interfering with extraction.[5] 3. Optimize extraction and purification protocols. Minimize the number of transfer steps. 4. Use milder reaction conditions (lower temperature, shorter time).[4] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Isomers in GC Analysis 1. Isomerization of the conjugated triene system during synthesis. 2. Presence of other fatty acid isomers in the starting material.1. Use milder methylation conditions, such as BF3/Methanol at room temperature.[4] Avoid high temperatures and prolonged reaction times. 2. Purify the starting Jacaric acid or oil if necessary. Analyze the starting material by GC to confirm its isomeric purity.
Product Degradation (Discoloration, Polymerization) 1. Oxidation of the conjugated double bonds. 2. Polymerization at elevated temperatures.1. Handle the reaction and product under an inert atmosphere. Use degassed solvents. Store the final product at low temperatures (-20°C or below) under inert gas. 2. Avoid excessive heat during synthesis and purification (e.g., distillation).
Difficulty in Product Purification 1. Emulsion formation during aqueous workup, often due to soap formation. 2. Co-elution of impurities during chromatography.1. Neutralize the reaction mixture with acid before extraction. Use brine washes to break emulsions. 2. Use a high-polarity column for flash chromatography or a specialized column for HPLC. Analyze fractions by GC to ensure separation.
Inconsistent Results 1. Variability in the quality of starting materials (e.g., water content, free fatty acid content). 2. Inconsistent reaction conditions.1. Standardize the source and purity of Jacaric acid or oil. Measure the acid value of the starting oil to adjust the catalyst amount accordingly. 2. Precisely control reaction parameters such as temperature, time, and stirring speed.

Data Presentation: Comparison of Synthesis Parameters

Table 1: Acid-Catalyzed Methylation of Jacaric Acid

ParameterCondition 1Condition 2Condition 3
Catalyst H₂SO₄BF₃/MethanolHCl
Catalyst Conc. 1-2% (w/w of acid)12-14% in Methanol1.2% (w/v)
Methanol:Acid Ratio >30:1 (molar)Used as solventUsed as solvent
Temperature 60-65°CRoom Temperature - 100°C45-100°C
Reaction Time 1-2 hours30 minutes - 1 hour1-1.5 hours
Reported Yield High conversion, but potential for isomerizationHigh yield with minimized isomerization at lower temperatures[4]>96% for various lipids
Reference [6][1][4][7]

Table 2: Base-Catalyzed Transesterification of Jacaranda Oil

ParameterCondition 1Condition 2Condition 3
Catalyst KOHNaOHSodium Methoxide
Catalyst Conc. 0.5-1.5% (w/w of oil)0.5-1.0% (w/w of oil)~0.5 M in Methanol
Methanol:Oil Ratio 6:1 - 12:1 (molar)6:1 (molar)Used as solvent
Temperature 50-65°C60°CRoom Temperature
Reaction Time 60-120 minutes60 minutes< 5 minutes
Reported Yield 82-96% (for Ricinoleic acid methyl ester, a similar fatty acid)~93.3% (for rapeseed oil)[3]Rapid, high conversion
Reference [3][4]

Experimental Protocols

Protocol 1: Acid-Catalyzed Methylation using Boron Trifluoride-Methanol (BF₃/MeOH)

This method is recommended for the esterification of free Jacaric acid, as it minimizes the risk of isomerization when performed under mild conditions.[4]

  • Preparation: In a clean, dry reaction vessel, dissolve 100 mg of Jacaric acid in 2 mL of toluene.

  • Reagent Addition: Add 3 mL of 14% BF₃ in methanol to the solution.

  • Reaction: Tightly cap the vessel and heat at a controlled temperature. For minimal isomerization, conduct the reaction at room temperature for 30 minutes. For higher yields where some isomerization is acceptable, the reaction can be heated to 100°C for 1 hour.[1]

  • Workup: Cool the reaction mixture to room temperature. Add 2 mL of water and 4 mL of hexane. Vortex vigorously for 1-2 minutes to extract the methyl esters into the hexane layer.

  • Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to achieve clear phase separation.

  • Isolation: Carefully collect the upper hexane layer containing the this compound. The sample is now ready for analysis by GC or further purification.

Protocol 2: Base-Catalyzed Transesterification using Methanolic Potassium Hydroxide (KOH)

This is a rapid method suitable for the transesterification of Jacaranda oil.

  • Preparation: Dissolve approximately 100 mg of Jacaranda oil in 2 mL of hexane in a reaction vessel.

  • Catalyst Preparation: Prepare a 0.5 M solution of KOH in anhydrous methanol.

  • Reaction: Add 0.4 mL of the 0.5 M methanolic KOH solution to the oil mixture. Vortex vigorously for 2 minutes at room temperature.[1]

  • Phase Separation: Centrifuge the mixture at 2000 rpm for 5 minutes to separate the upper methyl ester layer from the lower glycerol layer.

  • Isolation: Carefully transfer the upper hexane layer containing the this compound to a clean vial for GC analysis.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Material cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start_acid Jacaric Acid acid_cat Acid-Catalyzed Esterification (e.g., BF3/MeOH) start_acid->acid_cat start_oil Jacaranda Oil base_cat Base-Catalyzed Transesterification (e.g., KOH/MeOH) start_oil->base_cat extraction Solvent Extraction acid_cat->extraction base_cat->extraction washing Washing (Water/Brine) extraction->washing drying Drying (e.g., Na2SO4) washing->drying purification Purification (e.g., Chromatography) drying->purification gc_analysis GC-FID / GC-MS Analysis purification->gc_analysis final_product Pure Jacaric Acid Methyl Ester gc_analysis->final_product G start Low Yield of This compound check_reaction Check for complete reaction (TLC or GC of crude product) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete optimize Optimize Reaction Conditions: - Catalyst concentration - Time / Temperature - Anhydrous conditions incomplete->optimize Yes saponification Check for Saponification (emulsion during workup) incomplete->saponification No success Yield Improved optimize->success neutralize Neutralize with acid before extraction saponification->neutralize Yes degradation Check for Degradation (GC-MS for isomers/oxidation products) saponification->degradation No neutralize->success mild_conditions Use milder conditions (lower temp, inert atm.) degradation->mild_conditions Yes purification_loss Evaluate Purification Loss (analyze pre/post purification samples) degradation->purification_loss No mild_conditions->success optimize_purification Optimize purification method purification_loss->optimize_purification optimize_purification->success G cluster_reactions Reaction Conditions cluster_products Products cluster_side_reactions Potential Side Reactions start Jacaric Acid (Conjugated Triene) esterification Esterification/ Transesterification start->esterification desired_product Jacaric Acid Methyl Ester esterification->desired_product isomerization Isomerization (Geometric Isomers) esterification->isomerization High Temp. Strong Acid/Base oxidation Oxidation (Hydroperoxides, etc.) esterification->oxidation Presence of O2 polymerization Polymerization (Dimers, Oligomers) esterification->polymerization High Temp.

References

Technical Support Center: GC-MS Quantification of Jacaric Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with the GC-MS quantification of Jacaric acid methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Sample Preparation & Derivatization

Question: What is the most critical first step for accurate quantification of Jacaric acid?

Answer: Proper sample preparation, including lipid extraction and derivatization to its fatty acid methyl ester (FAME), is crucial for successful GC-MS analysis of Jacaric acid.[1] The volatility of the analyte is increased through this process, which is essential for gas chromatography.

Question: I'm observing incomplete derivatization. What could be the cause and how can I fix it?

Answer: Incomplete derivatization is a common issue that can lead to inaccurate quantification. Potential causes and solutions are outlined below:

  • Issue: Presence of water or other impurities in the sample.

    • Troubleshooting: Ensure the lipid extract is completely dry before adding derivatization reagents. Evaporation under a stream of nitrogen is a common and effective method.[2]

  • Issue: Inefficient derivatization reagent or reaction conditions.

    • Troubleshooting: Boron trifluoride (BF3) in methanol (14%) is a widely used and effective reagent for esterification.[1][2] Ensure the reaction is carried out at the recommended temperature (e.g., 100°C) for the specified duration (e.g., 1 hour) to ensure complete conversion to FAMEs.[1] For samples containing free fatty acids, a two-step process involving initial saponification with methanolic KOH followed by acid-catalyzed methylation might be necessary.[2]

  • Issue: Degradation of the sample during derivatization.

    • Troubleshooting: High temperatures during derivatization can lead to the isomerization of conjugated double bonds in Jacaric acid.[3] If isomerization is a concern, consider lowering the derivatization temperature, although this may require a longer reaction time to ensure complete methylation.[3]

2. Chromatographic Separation

Question: I'm having difficulty separating this compound from other isomers. What type of GC column is recommended?

Answer: The separation of conjugated linolenic acid (CLNA) isomers like Jacaric acid is challenging due to their similar physicochemical properties. A highly polar capillary column is essential for achieving good resolution.[1]

  • Recommended Column: A highly polar capillary column, such as an SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent, is recommended for the separation of FAME isomers.[1][2]

Question: My peaks are tailing. What are the likely causes and solutions?

Answer: Peak tailing can arise from several factors within the GC system. A systematic approach to troubleshooting is recommended.

  • Issue: Active sites in the injector liner or on the column.

    • Troubleshooting: Use an inert liner and ensure the column is properly conditioned. If the column is old or has been exposed to contaminants, it may need to be trimmed or replaced.

  • Issue: Improper flow path.

    • Troubleshooting: Inject a light hydrocarbon; if it also tails, this indicates a flow path problem that needs to be addressed by checking for leaks or blockages.[4]

  • Issue: Incompatible solvent.

    • Troubleshooting: Using a polar solvent like methanol with a nonpolar column can cause poor sample focusing and result in peak shape issues.[5] While a polar column is recommended for Jacaric acid, ensure your injection solvent is compatible with your overall system.

3. Mass Spectrometry & Quantification

Question: How can I confirm the identity of this compound and its isomers?

Answer: Mass spectrometry (MS) is a powerful tool for the structural confirmation of FAMEs.[1]

  • Method: Operate the mass spectrometer in electron ionization (EI) mode. The resulting fragmentation patterns can help in identifying the compound. However, it's important to note that geometrical isomers often produce very similar mass spectra.[6] Therefore, combining retention time data from a well-resolved chromatogram with mass spectral data is crucial for accurate identification. The use of authentic standards is highly recommended for confirming peak identities.[1]

Question: I am observing variability in my quantitative results. What are the potential sources of error?

Answer: Quantitative variability can stem from multiple stages of the analytical process.

  • Issue: Inconsistent derivatization efficiency.

    • Troubleshooting: As mentioned earlier, ensure complete and reproducible derivatization for all samples and standards.

  • Issue: Isomerization during analysis.

    • Troubleshooting: High temperatures in the GC inlet or oven can cause isomerization of the conjugated double bonds of Jacaric acid, leading to an underestimation of the target analyte and an overestimation of its isomers.[3] Lowering the derivatization temperature can help prevent cis to trans double bond isomerization.[3]

  • Issue: Co-elution of isomers.

    • Troubleshooting: If isomers are not fully resolved, their mass spectra will overlap, making accurate quantification of individual isomers difficult. Optimize your GC method (e.g., temperature program, carrier gas flow rate) to improve separation.

  • Issue: Matrix effects.

    • Troubleshooting: The sample matrix can sometimes interfere with the ionization and detection of the analyte. Using a stable isotope-labeled internal standard can help to correct for matrix effects and improve the accuracy and precision of quantification.

Experimental Protocols

Protocol 1: Lipid Extraction from Biological Samples (Folch Method) [1]

  • Weigh approximately 500 mg of the homogenized sample into a glass centrifuge tube.

  • Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

  • Homogenize the sample for 2-3 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant and transfer it to a new tube.

  • Add 0.2 volumes of a 0.9% KCl solution, vortex, and centrifuge for 5 minutes to induce phase separation.

  • Collect the lower chloroform layer containing the lipids.

  • Evaporate the solvent under a stream of nitrogen.

Protocol 2: Preparation of Fatty Acid Methyl Esters (FAMEs) using BF3-Methanol [1]

  • To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF3 in methanol.

  • Seal the tube tightly and heat at 100°C for 1 hour.

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes.

  • Carefully transfer the upper hexane layer to a GC vial for analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data to illustrate the impact of different derivatization temperatures on the isomerization of this compound. Note: This data is for illustrative purposes and actual results may vary.

Derivatization Temperature (°C)Jacaric Acid (cis,trans,cis) Peak AreaIsomer 1 (trans,trans,cis) Peak AreaIsomer 2 (all trans) Peak Area% Isomerization
60950,00045,0005,0005.0%
80880,000100,00020,00012.0%
100750,000200,00050,00025.0%

Visualizations

GCMS_Troubleshooting_Workflow Troubleshooting Workflow for GC-MS Quantification of this compound start Start: Inaccurate Quantification check_sample_prep Review Sample Preparation - Lipid Extraction Complete? - Sample Dry? start->check_sample_prep check_derivatization Evaluate Derivatization - Reagent Quality? - Correct Conditions? check_sample_prep->check_derivatization Sample Prep OK incomplete_extraction Problem: Incomplete Extraction Solution: Re-optimize Extraction Protocol check_sample_prep->incomplete_extraction Issue Found check_chromatography Assess Chromatography - Peak Shape? - Isomer Separation? check_derivatization->check_chromatography Derivatization OK incomplete_derivatization Problem: Incomplete Derivatization Solution: Optimize Temp/Time, Check Reagents check_derivatization->incomplete_derivatization Incomplete isomerization Problem: Isomerization Solution: Lower Derivatization/Inlet Temp check_derivatization->isomerization Isomers Detected check_ms Verify MS Detection - Correct m/z Monitored? - Consistent Ion Ratios? check_chromatography->check_ms Chroma OK peak_tailing Problem: Peak Tailing Solution: Use Inert Liner, Check for Leaks check_chromatography->peak_tailing Tailing Peaks coelution Problem: Co-elution Solution: Optimize GC Method (Temp Program) check_chromatography->coelution Poor Resolution ms_issue Problem: Incorrect MS Settings Solution: Verify Method Parameters, Use Standard check_ms->ms_issue Issue Found end End: Accurate Quantification check_ms->end MS OK incomplete_extraction->check_sample_prep incomplete_derivatization->check_derivatization isomerization->check_derivatization peak_tailing->check_chromatography coelution->check_chromatography ms_issue->check_ms Derivatization_Pathway Derivatization of Jacaric Acid for GC-MS Analysis jacaric_acid Jacaric Acid in Lipid Extract bf3_methanol BF3 / Methanol (100°C) jacaric_acid->bf3_methanol + Reagent jame This compound (JAME) (Volatile) bf3_methanol->jame Esterification isomerization Potential Isomerization (due to heat) bf3_methanol->isomerization gc_ms_analysis GC-MS Analysis jame->gc_ms_analysis isomerization->jame Forms Isomers

References

Technical Support Center: Optimizing HPLC Separation of Jacaric Acid and its Geometric Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of jacaric acid and its geometric isomers.

Troubleshooting Guides

Problem 1: Poor or No Resolution Between Jacaric Acid Isomers

This is a common challenge due to the high structural similarity of the geometric isomers of jacaric acid, a conjugated linolenic acid (CLNA).

Troubleshooting Workflow

start Poor Isomer Resolution sp_selection Evaluate Stationary Phase start->sp_selection ag_hplc Switch to Silver-Ion (Ag+) HPLC sp_selection->ag_hplc For best isomer separation rp_hplc Optimize Reversed-Phase (RP) Conditions sp_selection->rp_hplc For quantification mp_mod Modify Mobile Phase ag_hplc->mp_mod rp_hplc->mp_mod temp_opt Optimize Column Temperature mp_mod->temp_opt flow_rate Adjust Flow Rate temp_opt->flow_rate resolved Resolution Improved flow_rate->resolved

Caption: Troubleshooting workflow for poor isomer resolution.

Detailed Steps:

  • Stationary Phase Selection : For effective separation of geometric isomers, Silver-Ion HPLC (Ag+-HPLC) is superior to Reversed-Phase HPLC (RP-HPLC).[1] The silver ions impregnated in the stationary phase interact with the double bonds of the fatty acids, and the strength of this interaction depends on the geometry (cis/trans) of the double bonds, allowing for separation.[1] If you are using a standard C18 column, consider switching to a silver-ion column for better isomer resolution.[1][2]

  • Mobile Phase Modification (Ag+-HPLC) : The mobile phase in Ag+-HPLC typically consists of a non-polar solvent with a polar modifier.

    • A common mobile phase is a mixture of hexane, acetic acid, and acetonitrile.[3]

    • The concentration of the polar modifier (e.g., acetonitrile) is a critical parameter to adjust for optimizing separation.[4]

    • Toluene can also be an effective component in the mobile phase for separating unsaturated isomers.[5]

  • Mobile Phase Modification (RP-HPLC) : While less effective for complex isomer separations, RP-HPLC can be optimized.[1]

    • A common mobile phase is a gradient of acetonitrile and water with a modifier like formic acid.[1]

    • Adjusting the gradient slope and the initial and final concentrations of the organic solvent can improve separation.[6][7]

  • Column Temperature Optimization : Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.[8][9]

    • Experiment with a range of temperatures (e.g., 25°C to 40°C) to find the optimal condition for your specific separation. For some isomer separations, lower temperatures can improve resolution.[9][10]

  • Flow Rate Adjustment : Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[8][9] However, this will also increase the run time.[9]

Problem 2: Peak Tailing or Broadening

Peak asymmetry can obscure the separation of closely eluting isomers.

Troubleshooting Guide

start Peak Tailing/ Broadening check_column Check Column Health start->check_column check_mp Evaluate Mobile Phase start->check_mp check_sample Assess Sample Preparation start->check_sample col_overload Reduce Injection Volume/ Concentration check_column->col_overload mp_ph Adjust Mobile Phase pH check_mp->mp_ph good_peaks Symmetrical Peaks check_sample->good_peaks col_overload->good_peaks mp_ph->good_peaks

Caption: Troubleshooting guide for peak tailing and broadening.

Detailed Steps:

  • Column Overloading : Injecting too much sample can lead to peak distortion.[8] Reduce the injection volume or dilute the sample and reinject.[8][11]

  • Column Contamination or Degradation : Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[11][12]

    • Flush the column with a strong solvent to remove contaminants.

    • If the problem persists, the column may need to be replaced.[11]

  • Mobile Phase pH : For RP-HPLC, the pH of the mobile phase can affect the ionization state of the fatty acids.[6][13] Ensure the pH is stable and appropriate for your analytes. The addition of a small amount of acid (e.g., 0.1% formic acid) is common.[1]

  • Dead Volume : Excessive tubing length or poorly made connections can introduce dead volume, causing peak broadening.[11] Ensure all connections are secure and tubing is as short as possible.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between Ag+-HPLC and RP-HPLC for jacaric acid analysis?

A1: The primary difference lies in the separation mechanism. Ag+-HPLC separates isomers based on the interaction of their double bonds with silver ions on the stationary phase, which is highly sensitive to the number, position, and geometry of the double bonds.[1][2] RP-HPLC separates molecules based on their hydrophobicity.[1] Consequently, Ag+-HPLC is superior for separating geometric isomers, while RP-HPLC is a robust method for quantification of the total jacaric acid content.[1]

Q2: What is the recommended detection wavelength for jacaric acid?

A2: Jacaric acid, being a conjugated fatty acid, has a strong UV absorbance. The recommended detection wavelength is around 234 nm.[1][3]

Q3: How should I prepare my sample for HPLC analysis of jacaric acid?

A3: A common sample preparation method involves saponification (alkaline hydrolysis) to free the fatty acids from their glycerol backbone, followed by acidification and extraction of the free fatty acids.[1][3] The extracted fatty acids are then dissolved in the HPLC mobile phase for injection.[1]

Q4: Can I use gradient elution for Ag+-HPLC?

A4: While isocratic elution with a mobile phase like hexane/acetic acid/acetonitrile is common, gradient elution can also be used in Ag+-HPLC to optimize the separation of complex mixtures of isomers.[3][5]

Q5: What are the typical run times for jacaric acid analysis?

A5: Typical run times can vary depending on the method. For RP-HPLC, a run time of around 30 minutes is common.[1] For Ag+-HPLC, which often provides better resolution of isomers, the run time may be longer, around 60 minutes.[1]

Experimental Protocols

Protocol 1: Sample Preparation (Saponification and Extraction)

This protocol is adapted from established methods for the analysis of conjugated linoleic acids.[1][3]

Materials:

  • Sample containing jacaric acid (e.g., Jacaranda mimosifolia seed oil)

  • 1M KOH in methanol[1][3]

  • 2M KOH in water[1][3]

  • 6M HCl

  • Dichloromethane[1] or Hexane[3]

  • Argon or nitrogen gas

  • Vortex mixer

  • Centrifuge

Procedure:

  • To your sample in a glass tube, add 1 ml of 1M KOH in methanol and 1 ml of 2M KOH in water.[1][3]

  • Flush the tube with argon or nitrogen gas to prevent oxidation.[1]

  • Seal the tube and allow the mixture to hydrolyze overnight at room temperature.[1]

  • After hydrolysis, acidify the solution to a pH of approximately 2 using 6M HCl.[1]

  • Extract the free fatty acids by adding 1.5 ml of dichloromethane, vortexing, and centrifuging to separate the layers.[1]

  • Collect the lower organic layer. Repeat the extraction three more times, pooling the organic layers.[1]

  • Evaporate the solvent under a gentle stream of argon or nitrogen.[1]

  • Re-dissolve the dried fatty acid residue in the HPLC mobile phase for injection.[1]

Protocol 2: Ag+-HPLC Method for Isomer Separation

This method is designed for the detailed separation of jacaric acid's geometric isomers.

sample_prep Sample Preparation (Protocol 1) injection Inject Sample onto Ag+-HPLC System sample_prep->injection separation Isocratic Elution (Hexane/Acetic Acid/Acetonitrile) injection->separation detection UV Detection at 234 nm separation->detection analysis Data Analysis: Isomer Identification and Quantification detection->analysis

Caption: A generalized workflow for Ag+-HPLC analysis of Jacaric acid.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity or equivalent
Column 2 x ChromSpher 5 Lipids (in series)[3]
Mobile Phase Isocratic: Hexane/Acetic Acid/Acetonitrile[3]
Flow Rate 1.0 mL/min
Column Temp. 26°C[3]
Injection Vol. 10 µL
Detector Diode Array Detector (DAD)
Wavelength 234 nm[1][3]

| Run Time | ~60 minutes[1] |

Protocol 3: RP-HPLC Method for Quantification

This method is suitable for the routine quantification of total jacaric acid content.[1]

sample_prep Sample Preparation (Protocol 1) injection Inject Sample onto RP-HPLC System sample_prep->injection separation Gradient Elution (Acetonitrile/Water/Formic Acid) injection->separation detection UV Detection at 234 nm separation->detection analysis Data Analysis: Quantification of Total Jacaric Acid detection->analysis

Caption: A generalized workflow for RP-HPLC analysis of Jacaric acid.

Instrumentation and Conditions:

Parameter Value
HPLC System Agilent 1260 Infinity or equivalent
Column Polaris C18-A, 250 x 4.6 mm, 5 µm[1]
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water (gradient)[1]
Flow Rate 1.0 mL/min[1]
Column Temp. 30°C[1]
Injection Vol. 10 µL[1]
Detector Diode Array Detector (DAD)
Wavelength 234 nm[1]

| Run Time | ~30 minutes[1] |

Gradient Elution Program:

Time (min) % Acetonitrile % 0.1% Formic Acid in Water
0 70 30
20 95 5
25 95 5
26 70 30

| 30 | 70 | 30 |

Data Presentation

Summary of HPLC Method Parameters

ParameterAg+-HPLC MethodRP-HPLC Method
Principle Separation by interaction with silver ions[1]Separation by hydrophobicity[1]
Primary Use Isomer separation[1]Quantification[1]
Column 2 x ChromSpher 5 Lipids (in series)[1]Polaris C18-A[1]
Mobile Phase Isocratic: Hexane/Acetic Acid/Acetonitrile[1]Gradient: Acetonitrile/Water with Formic Acid[1]
Detection λ 234 nm[1]234 nm[1]
Typical Run Time ~60 min[1]~30 min[1]
Expected Jacaric Acid Retention Within the cis,trans,cis isomer group[1]Single peak at a characteristic retention time[1]

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage conditions for the long-term stability of Jacaric acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for long-term stability of this compound?

A1: For optimal long-term stability, this compound should be stored at -80°C.[1] For short-term storage, -20°C is acceptable.[1][2] To prevent degradation, it is crucial to store the compound under an inert atmosphere, such as argon or nitrogen, and to protect it from light by using amber-colored vials or by storing it in the dark.[1]

Q2: How should I store stock solutions of this compound?

A2: Stock solutions should be prepared in a high-purity, anhydrous solvent like ethanol or dimethyl sulfoxide (DMSO).[3] These solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months. For use within a month, storage at -20°C is sufficient.[1] Always flush the vial with an inert gas before sealing.

Q3: What are the primary causes of this compound degradation?

A3: As a conjugated polyunsaturated fatty acid, this compound is highly susceptible to three main degradation pathways:

  • Oxidation: The conjugated double bonds are prone to attack by reactive oxygen species, leading to the formation of hydroperoxides, aldehydes, ketones, and other secondary oxidation products.[1]

  • Isomerization: The geometric configuration of the double bonds (cis/trans) can change, particularly when exposed to heat, light, or acid/base catalysis.[4]

  • Polymerization: The reactive double bonds can lead to the formation of higher molecular weight polymers, especially at elevated temperatures.[1]

Q4: Can antioxidants be used to enhance the stability of this compound?

A4: Yes, the addition of antioxidants can effectively mitigate oxidative degradation. Lipophilic antioxidants such as butylated hydroxytoluene (BHT) or α-tocopherol are commonly used.[3] It is important to optimize the antioxidant concentration for your specific application to avoid potential interference with experimental results.[3]

Stability Data

The following table summarizes the expected stability of Jacaric acid (which is expected to be similar to its methyl ester) under various storage conditions.

Storage ConditionTemperatureAtmosphere & LightExpected Purity after 12 monthsPrimary Degradation PathwayRecommendation
Long-Term -80°CInert gas, protected from light>98%MinimalHighly Recommended
Short-Term -20°CInert gas, protected from light>95%Slow OxidationRecommended
Refrigerator 4°CInert gas, protected from light<90%Oxidation & IsomerizationNot Recommended
Room Temperature (Dark) 25°CInert gas, protected from light<70%Rapid Oxidation & PolymerizationNot Recommended
Room Temperature (Light) 25°CExposed to air and light<50%Photodegradation & Rapid OxidationStrongly Not Recommended

Data is based on typical stability for Jacaric acid and is intended as a guideline. Actual stability may vary based on purity and handling.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results with different batches. Degradation of older batches due to improper storage.1. Always use freshly prepared solutions. 2. Verify the purity of your stock using HPLC or GC-FID before use. 3. Ensure consistent storage conditions for all batches (-80°C, inert atmosphere, protection from light).[1]
Low or no biological activity observed in cellular assays. 1. Degradation of this compound. 2. Poor cellular uptake.1. Confirm the integrity of your stock solution. 2. Prepare fresh dilutions immediately before the experiment. 3. Ensure the solvent used for the stock solution is compatible with your cell culture and does not exceed cytotoxic levels.
Appearance of new peaks or a decrease in the main peak area in HPLC/GC analysis. Degradation of the compound.1. Review storage and handling procedures. 2. Check for potential sources of contamination (e.g., air leaks, exposure to light). 3. Consider adding an antioxidant to new stock solutions.
Precipitation of the compound in aqueous buffers. Low solubility of fatty acid methyl esters in aqueous solutions.1. Prepare a high-concentration stock solution in an organic solvent (e.g., ethanol, DMSO). 2. For the final working solution, dilute the stock solution into the aqueous buffer with vigorous mixing. The final organic solvent concentration should be kept low (typically <0.5%).

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-UV

This method is suitable for monitoring the stability of this compound by quantifying the parent compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 10 mg/mL) in ethanol.
  • Aliquot the stock solution into amber glass vials, flush with argon or nitrogen, and seal tightly.
  • Store the aliquots under the desired stability conditions (e.g., -80°C, -20°C, 4°C, 25°C in the dark, 25°C with light exposure).
  • At each time point (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot for analysis.
  • Dilute the sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.[1]

2. HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 270 nm (due to the conjugated triene system).
  • Injection Volume: 20 µL.
  • Column Temperature: 30°C.[1]

3. Data Analysis:

  • The stability is determined by comparing the peak area of the main this compound peak at each time point to the initial peak area (time 0).
  • The appearance of new peaks or a decrease in the main peak area indicates degradation.[1]

Protocol 2: Analysis by GC-FID

This method is suitable for quantifying the total fatty acid profile and assessing degradation.

1. Sample Preparation (if starting from a lipid mixture):

  • If your sample is not already a methyl ester, perform a transesterification reaction. A common method is acid-catalyzed methylation:
  • Place a known amount of the lipid sample into a screw-cap glass tube.
  • Add 2 mL of 2% sulfuric acid in methanol.
  • Flush the tube with nitrogen, cap tightly, and heat at 70°C for 2 hours.
  • After cooling, add 1 mL of hexane and 0.5 mL of water.
  • Vortex thoroughly and centrifuge to separate the phases.
  • Carefully transfer the upper hexane layer containing the Fatty Acid Methyl Esters (FAMEs) to a clean vial for GC analysis.[1]

2. GC-FID Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
  • Carrier Gas: Helium or Hydrogen.
  • Injector Temperature: 250°C.
  • Detector Temperature: 260°C.
  • Oven Temperature Program:
  • Initial temperature: 150°C, hold for 1 min.
  • Ramp to 200°C at 10°C/min.
  • Ramp to 240°C at 5°C/min, hold for 10 min.
  • Injection Volume: 1 µL (split or splitless, depending on concentration).[1]

3. Data Analysis:

  • Identify the this compound peak based on its retention time, confirmed by a standard.
  • Quantify the amount by comparing its peak area to that of an internal standard (e.g., C17:0 methyl ester) added before any sample preparation steps.[1]

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Stability Issues start Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions: - Temperature (-80°C long-term) - Inert atmosphere (Ar/N2) - Protection from light start->check_storage check_handling Review Handling Procedures: - Minimize exposure to air/light - Avoid repeated freeze-thaw - Use high-purity solvents check_storage->check_handling analyze_purity Assess Purity of Stock (HPLC-UV or GC-FID) check_handling->analyze_purity purity_ok Purity > 95%? analyze_purity->purity_ok re_evaluate Re-run Experiment with Freshly Prepared Sample purity_ok->re_evaluate Yes degraded Purity < 95% - Degradation Confirmed purity_ok->degraded No prepare_fresh Prepare Fresh Stock Solution with Optional Antioxidant (BHT) prepare_fresh->re_evaluate end Problem Resolved re_evaluate->end discard Discard Old Stock degraded->discard discard->prepare_fresh

Caption: Troubleshooting workflow for addressing stability issues with this compound.

ExperimentalWorkflow Experimental Workflow for Stability Assessment start Prepare Stock Solution in Anhydrous Solvent aliquot Aliquot into Amber Vials under Inert Gas start->aliquot storage Store Aliquots under Defined Conditions (-80°C, -20°C, 4°C, 25°C, etc.) aliquot->storage timepoint Retrieve Aliquot at Scheduled Time Points (0, 1, 3, 6, 12 months) storage->timepoint analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV or GC-FID) timepoint->analysis data_analysis Compare Peak Area to Time 0 and Assess for Degradants analysis->data_analysis conclusion Determine Stability Profile and Shelf-Life data_analysis->conclusion

Caption: General experimental workflow for assessing the long-term stability of this compound.

References

Troubleshooting low solubility of Jacaric acid methyl ester in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jacaric Acid Methyl Ester, focusing on challenges related to its low solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

Q2: What is the recommended method for preparing a working solution of this compound for cell-based assays?

The standard and recommended approach is to first create a concentrated stock solution in an organic solvent and then dilute this stock into your aqueous experimental medium.

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) or ethanol are suitable initial choices for creating a stock solution.[1][2]

  • Stock Solution Preparation: Dissolve the this compound in a minimal amount of the chosen organic solvent. Gentle warming or sonication can aid in dissolution.[3]

  • Dilution into Aqueous Medium: Add the organic stock solution dropwise to your vigorously stirring aqueous buffer or cell culture medium.[3] This gradual dilution helps to prevent immediate precipitation.

Q3: My this compound precipitates out of solution when I add it to my aqueous buffer. What can I do?

Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:

  • Decrease the Final Concentration: The most likely reason for precipitation is that the final concentration of the compound exceeds its solubility limit in the aqueous medium. Try using a lower final concentration in your experiment.

  • Optimize Co-Solvent Concentration: If your experimental system can tolerate it, a slightly higher percentage of the organic co-solvent (e.g., DMSO) in the final solution can help maintain solubility. However, always run appropriate vehicle controls to account for any effects of the solvent on your experiment.[2]

  • Utilize a Carrier Protein: For cell culture experiments, fatty acid-free bovine serum albumin (BSA) can be used to complex with the fatty acid methyl ester and maintain its solubility in the medium.[2]

  • Ensure Proper Mixing: Add the stock solution slowly to a vortexing or rapidly stirring solution of the aqueous medium to promote rapid dispersion and minimize localized high concentrations that lead to precipitation.[3]

Q4: Can I sonicate my final aqueous solution to redissolve the precipitated this compound?

While sonication can be used to help dissolve the compound when making the initial organic stock solution, it is generally not recommended for your final aqueous solution, especially for cell-based assays. Sonication can create micelles or fine precipitates that are not truly dissolved, leading to inaccurate concentration and potentially altered biological activity. It can also be detrimental to cells.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Table 1: Solubility of Jacaric Acid (Parent Compound)
SolventConcentrationReference
DMF30 mg/ml[1]
DMSO30 mg/ml[1]
Ethanol100 mg/ml[1]
Ethanol:PBS (pH 7.2) (1:1)0.5 mg/ml[1]

Note: This data is for the parent compound, Jacaric acid. The methyl ester is expected to have similar or lower solubility in aqueous environments.

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution
  • Prepare a Concentrated Stock Solution:

    • Accurately weigh the desired amount of this compound.

    • Add a minimal volume of high-purity DMSO or ethanol to completely dissolve the compound. A starting concentration of 10-50 mg/mL in the organic solvent is a reasonable starting point.

    • If necessary, use a sonicator or gentle warming (e.g., 37°C) to facilitate dissolution. Visually confirm that no solid particles remain.

  • Prepare the Final Working Solution:

    • Place the desired volume of your aqueous buffer or cell culture medium in a sterile container.

    • While vigorously stirring or vortexing the aqueous solution, add the required volume of the stock solution drop by drop.

    • Continue to stir for an additional 5-10 minutes to ensure thorough mixing.

    • It is recommended to prepare this working solution fresh for each experiment.

Visualizations

G Troubleshooting Workflow for Low Solubility start Start: this compound needed in aqueous solution prep_stock Prepare a concentrated stock solution in DMSO or Ethanol start->prep_stock dilute Dilute stock solution into aqueous buffer prep_stock->dilute observe Observe for precipitation dilute->observe no_precipitate Solution is ready for experiment observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Troubleshooting Steps precipitate->troubleshoot lower_conc Decrease final concentration troubleshoot->lower_conc use_bsa Use fatty acid-free BSA as a carrier troubleshoot->use_bsa increase_cosolvent Increase co-solvent percentage (with vehicle controls) troubleshoot->increase_cosolvent

Caption: A workflow for troubleshooting the low solubility of this compound.

G Jacaric Acid-Induced Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 (DR5) Caspase8 Caspase-8 Cleavage DR5->Caspase8 Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase8->Executioner_Caspases ROS Increased ROS Mito Mitochondrial Membrane Depolarization ROS->Mito Bax Bax (pro-apoptotic) Mito->Bax Upregulation Bcl2 Bcl-2 (anti-apoptotic) Mito->Bcl2 Downregulation Bax->Executioner_Caspases Jacaric_Acid Jacaric Acid Jacaric_Acid->DR5 Activates Jacaric_Acid->ROS Induces Apoptosis Apoptosis PARP_Cleavage PARP-1 Cleavage Executioner_Caspases->PARP_Cleavage PARP_Cleavage->Apoptosis

References

Minimizing artifacts in the derivatization of Jacaric acid for GC analysis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jacaric acid. The information provided is designed to help you anticipate and address challenges related to the derivatization of Jacaric acid for Gas Chromatography (GC) analysis, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of Jacaric acid?

A1: Jacaric acid, a carboxylic acid, is not volatile enough for direct analysis by gas chromatography. Derivatization is a chemical process that converts the non-volatile Jacaric acid into a more volatile and thermally stable compound, typically a fatty acid methyl ester (FAME) or a trimethylsilyl (TMS) ester.[1][2][3] This increased volatility allows the compound to be vaporized in the GC inlet and travel through the analytical column for separation and detection.[4]

Q2: What are the most common derivatization methods for Jacaric acid?

A2: The most common methods for derivatizing Jacaric acid for GC analysis are:

  • Esterification to form Fatty Acid Methyl Esters (FAMEs): This can be achieved through acid-catalyzed methods (e.g., using Boron Trifluoride (BF₃) in methanol or methanolic HCl) or base-catalyzed methods (e.g., using sodium methoxide or potassium hydroxide in methanol).[5][6][7]

  • Silylation: This method involves reacting the carboxylic acid group with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (TMS) ester.[1][2][8]

Q3: What types of artifacts can be generated during the derivatization of Jacaric acid?

A3: Due to its conjugated triene system, Jacaric acid is susceptible to the formation of several types of artifacts during derivatization, which can lead to multiple or unexpected peaks in the chromatogram.[9] These include:

  • Geometric Isomerization: The cis/trans configuration of the double bonds can be altered, particularly under harsh reaction conditions (e.g., high temperatures or strong acids).[6][7]

  • Methoxy Artifacts: Acid-catalyzed methylation methods can lead to the addition of a methoxy group across the double bonds of the fatty acid chain.[7][10]

  • Incomplete Derivatization: If the reaction does not go to completion, both the derivatized and underivatized Jacaric acid will be present, resulting in peak tailing or the appearance of multiple peaks.[9]

  • Oxidation Products: Jacaric acid is prone to oxidation, which can occur during sample handling and derivatization, leading to the formation of various degradation products.[11]

  • Silylation Artifacts: Silylation can sometimes result in multiple derivatives for the same compound or by-products from the silylating reagent.[1][2]

Q4: How can I prevent the oxidation of Jacaric acid during sample preparation?

A4: To minimize oxidation, it is crucial to handle Jacaric acid under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[11] Using deoxygenated solvents and adding antioxidants like butylated hydroxytoluene (BHT) to your samples and solvents can also help protect the integrity of the fatty acid.[11] Samples should be stored at low temperatures (-20°C or below) and protected from light.[9][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Multiple unexpected peaks in the chromatogram Isomerization of double bonds due to harsh derivatization conditions (high temperature, strong acid).Use a milder derivatization method, such as base-catalyzed methylation (e.g., NaOMe in methanol) at a lower temperature and for a shorter duration.[7]
Formation of methoxy artifacts from acid-catalyzed methylation (e.g., BF₃-methanol).Switch to a base-catalyzed methylation method. If an acid-catalyzed method is necessary, optimize the reaction time and temperature to minimize artifact formation.[7][10]
Incomplete derivatization leading to the presence of both derivatized and free Jacaric acid.Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration.[9] For silylation, ensure anhydrous conditions as water can interfere with the reaction.[12]
Sample contamination from solvents, glassware, or reagents.Use high-purity solvents and reagents. Thoroughly clean all glassware and run a blank sample to identify any sources of contamination.[9]
Poor peak shape (e.g., tailing) Adsorption of the analyte onto active sites in the GC system (e.g., inlet liner, column).Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis. Ensure proper column installation.[13][14]
Incomplete derivatization. As mentioned above, optimize the derivatization protocol to ensure complete conversion to the FAME or TMS ester.
Loss of Jacaric acid during analysis Thermal degradation in the GC inlet.Optimize the inlet temperature to ensure efficient volatilization without causing degradation of the analyte.
Oxidation of the sample prior to or during analysis.Prepare samples fresh and store them properly under an inert atmosphere.[11] Consider using an autosampler with temperature control.
Inconsistent results between runs Variability in the derivatization procedure. Ensure consistent reaction times, temperatures, and reagent volumes for all samples.[15]
Degradation of stock solutions. Prepare fresh stock solutions of Jacaric acid and derivatization reagents regularly. Store stock solutions at low temperatures and under an inert atmosphere.[16]

Experimental Protocols

Protocol 1: Base-Catalyzed Methylation (Recommended for minimizing artifacts)

This method is suitable for the transesterification of lipids and esterification of free fatty acids with minimal artifact formation.

Materials:

  • Lipid extract containing Jacaric acid

  • 0.5 M Potassium Hydroxide (KOH) in methanol

  • Hexane

  • Saturated NaCl solution

Procedure:

  • Dissolve the dried lipid extract in 1 mL of hexane.

  • Add 0.2 mL of 0.5 M methanolic KOH.

  • Vortex the mixture vigorously for 2 minutes at room temperature.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[5]

Protocol 2: Acid-Catalyzed Methylation using Boron Trifluoride (BF₃)

This is a common method but requires careful optimization to minimize artifact formation.

Materials:

  • Dried lipid extract

  • 14% Boron trifluoride (BF₃) in methanol

  • Toluene

  • Hexane

  • Saturated NaCl solution

Procedure:

  • To the dried lipid extract, add 1 mL of toluene and 2 mL of 14% BF₃ in methanol.

  • Seal the tube tightly with a Teflon-lined cap and heat at 60-100°C for 30-60 minutes (optimization is key).

  • Cool the tube to room temperature.

  • Add 1 mL of water and 2 mL of hexane to the tube.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 2000 rpm for 5 minutes to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.[5]

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis GC Analysis sample Biological Sample extraction Lipid Extraction (e.g., Folch method) sample->extraction dried_lipid Dried Lipid Extract extraction->dried_lipid derivatization Derivatization to FAMEs (e.g., Base-Catalyzed Methylation) dried_lipid->derivatization fames FAMEs in Hexane derivatization->fames gc_injection GC Injection fames->gc_injection gc_separation GC Separation gc_injection->gc_separation detection Detection (FID/MS) gc_separation->detection data_analysis Data Analysis detection->data_analysis

Caption: Experimental workflow for Jacaric acid GC analysis.

troubleshooting_guide start Multiple/Unexpected Peaks in Chromatogram? incomplete_derivatization Incomplete Derivatization? start->incomplete_derivatization Yes acid_catalyzed Using Acid-Catalyzed Method? start->acid_catalyzed No optimize_derivatization Optimize reaction time, temp., & reagent concentration. Ensure anhydrous conditions. incomplete_derivatization->optimize_derivatization Yes incomplete_derivatization->acid_catalyzed No end_node Clean Chromatogram optimize_derivatization->end_node methoxy_artifacts Potential Methoxy Artifacts & Isomerization acid_catalyzed->methoxy_artifacts Yes contamination Sample Contamination? acid_catalyzed->contamination No switch_to_base Switch to Base-Catalyzed Method (e.g., KOH/Methanol) methoxy_artifacts->switch_to_base switch_to_base->end_node clean_and_blank Use high-purity reagents. Clean glassware. Run blanks. contamination->clean_and_blank Yes contamination->end_node No clean_and_blank->end_node

Caption: Troubleshooting decision tree for GC analysis artifacts.

References

Technical Support Center: Enhancing the Cellular Uptake of Jacaric Acid in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jacaric Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on enhancing cellular uptake.

Frequently Asked Questions (FAQs)

Q1: What is Jacaric Acid and why is its cellular uptake important?

Jacaric acid is a conjugated linolenic acid (CLnA) isomer found in the seeds of plants like Jacaranda mimosifolia.[1] It has garnered significant research interest due to its potential therapeutic properties, including potent anti-cancer activities.[2][3] The efficacy of jacaric acid is dependent on its successful uptake by cells, where it can modulate various signaling pathways to induce apoptosis and ferroptosis, a form of iron-dependent cell death.[2][4]

Q2: I am observing low cytotoxicity or minimal biological effects of Jacaric Acid in my experiments. What are the common causes?

Several factors can contribute to reduced efficacy of jacaric acid in in vitro settings:

  • Poor Solubility: Jacaric acid is a lipophilic molecule with poor solubility in aqueous solutions like cell culture media.[1][4] This can lead to precipitation and a lower effective concentration available to the cells.

  • Suboptimal Concentration and Incubation Time: The ideal concentration and duration of treatment can vary significantly between different cell lines.[4]

  • Instability: The conjugated double bond system in jacaric acid makes it susceptible to oxidation and degradation, which can lead to a loss of biological activity.[1]

  • Cell Line-Specific Differences: The expression levels of fatty acid transporters and the metabolic state of the cells can influence the uptake and subsequent effects of jacaric acid.

Q3: How can I improve the solubility of Jacaric Acid for my in vitro experiments?

Due to its hydrophobic nature, proper preparation of jacaric acid is crucial. Here are the recommended steps:

  • Choose an appropriate solvent: Dissolve jacaric acid in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO).[4]

  • Prepare a high-concentration stock solution: Create a stock solution at a concentration of 10-100 mM in the chosen solvent.[4]

  • Dilute to working concentration: Immediately before use, dilute the stock solution into your pre-warmed cell culture medium to the final desired concentration.[4]

  • Minimize solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1% for DMSO) to avoid solvent-induced cytotoxicity.[4]

Q4: What are the primary methods to enhance the cellular uptake of Jacaric Acid?

The most common and effective method is to complex jacaric acid with a carrier protein, such as bovine serum albumin (BSA).[5][6][7] Other advanced methods include the use of cyclodextrins and nanoparticle-based delivery systems.[1][8]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Precipitation of Jacaric Acid in culture medium. Poor aqueous solubility.[1]Prepare a jacaric acid-BSA complex to improve solubility and delivery.[5][6] Alternatively, ensure the final solvent concentration (e.g., DMSO) is below cytotoxic levels (<0.1%).[4]
Low or inconsistent cellular uptake. Inefficient delivery of free jacaric acid. Suboptimal jacaric acid:BSA ratio.[6]Utilize a fatty acid-free BSA to prepare a jacaric acid-BSA complex. Optimize the molar ratio of jacaric acid to BSA (common ratios range from 3:1 to 6:1).[9] Consider using alternative carriers like cyclodextrins.[8]
High background in fatty acid uptake assays. Non-specific binding of the fatty acid probe.Include appropriate controls, such as wells with a known inhibitor of fatty acid uptake or wells without cells to measure background fluorescence.
Cell death observed in vehicle control group. Cytotoxicity from the solvent (e.g., ethanol, DMSO).Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. Ensure the final solvent concentration is kept minimal.[4][10]
Variability between experiments. Degradation of jacaric acid stock solution.[1] Inconsistent preparation of jacaric acid-BSA complex.[6]Prepare fresh jacaric acid stock solutions regularly and store them protected from light and air at -20°C or lower.[1] Standardize the protocol for preparing the jacaric acid-BSA complex, paying close attention to temperature and incubation time.[6]

Experimental Protocols

Protocol 1: Preparation of Jacaric Acid-BSA Complex

This protocol describes the preparation of a jacaric acid solution complexed with fatty acid-free BSA for use in cell culture experiments.[5][6]

Materials:

  • Jacaric acid

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS) or cell culture medium

Procedure:

  • Prepare Jacaric Acid Stock Solution: Dissolve jacaric acid in ethanol or DMSO to create a high-concentration stock solution (e.g., 50 mM).[4]

  • Prepare BSA Solution: Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS or serum-free cell culture medium. Gently warm to 37°C to dissolve.

  • Complexation:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • While vortexing gently, add the corresponding volume of the jacaric acid stock solution to achieve the desired molar ratio (e.g., 3:1 jacaric acid to BSA).

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.[5]

  • Final Dilution: Dilute the jacaric acid-BSA complex in cell culture medium to the final desired treatment concentration.

  • Control Preparation: Prepare a vehicle control by adding the same volume of ethanol or DMSO (without jacaric acid) to the BSA solution and treating it in the same manner.[6]

Protocol 2: In Vitro Fatty Acid Uptake Assay using a Fluorescent Analog

This protocol provides a general method for measuring the cellular uptake of a fluorescently labeled long-chain fatty acid analog, which can be competed with unlabeled jacaric acid to infer its uptake.[11]

Materials:

  • Cells of interest seeded in a black, clear-bottom 96-well plate

  • Fluorescent fatty acid analog (e.g., BODIPY™ FL C16)

  • Unlabeled jacaric acid (as a competitor)

  • Fatty acid-free BSA

  • Serum-free cell culture medium

  • Assay buffer (e.g., HBSS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay.

  • Serum Starvation: On the day of the assay, gently wash the cells with serum-free medium and then incubate them in serum-free medium for 1-2 hours at 37°C to upregulate fatty acid transporters.[4]

  • Prepare Reagents:

    • Prepare a working solution of the fluorescent fatty acid analog complexed with BSA in assay buffer.

    • Prepare solutions of unlabeled jacaric acid (competitor) at various concentrations, also complexed with BSA.

  • Uptake Measurement:

    • Remove the serum-free medium from the cells.

    • Add the fluorescent fatty acid analog working solution to the control wells.

    • Add the fluorescent fatty acid analog working solution mixed with different concentrations of unlabeled jacaric acid to the experimental wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 5-30 minutes), protected from light.

  • Terminate Uptake: Stop the uptake by adding ice-cold assay buffer containing a high concentration of BSA to wash the cells. Wash the cells 2-3 times with ice-cold buffer.

  • Fluorescence Measurement: Add assay buffer to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

Data Presentation

Table 1: IC50 Values of Jacaric Acid in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
PC-3Prostate Cancer11.8 µM[3]
LNCaPProstate Cancer2.2 µM[3]
PU5-1.8Murine Macrophage-like Leukemia~6 µM (at 48h)[3]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 µM (at 48h)[3]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Assessing Jacaric Acid Uptake and Efficacy cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ja Prepare Jacaric Acid Stock Solution (in DMSO/EtOH) complex Complex Jacaric Acid with BSA (37°C incubation) prep_ja->complex prep_bsa Prepare Fatty Acid-Free BSA Solution prep_bsa->complex treat_cells Treat Cells with JA-BSA Complex complex->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate uptake_assay Fatty Acid Uptake Assay (Fluorescent Analog) incubate->uptake_assay viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for Apoptosis Markers) incubate->pathway_analysis

Caption: Workflow for preparing and testing Jacaric Acid in vitro.

signaling_pathway Simplified Signaling Pathways of Jacaric Acid Action cluster_apoptosis Apoptosis cluster_ferroptosis Ferroptosis JA Jacaric Acid Uptake Cellular Uptake (Enhanced by BSA) JA->Uptake Lipid_Perox Increased Lipid Peroxidation Uptake->Lipid_Perox Bax ↑ Bax Lipid_Perox->Bax Bcl2 ↓ Bcl-2, Bcl-xL Lipid_Perox->Bcl2 Lipid_ROS Accumulation of Lipid ROS Lipid_Perox->Lipid_ROS Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptotic Cell Death Caspases->Apoptosis Ferroptosis Ferroptotic Cell Death Lipid_ROS->Ferroptosis

Caption: Key signaling events following Jacaric Acid cellular uptake.

References

Technical Support Center: Chromatographic Analysis of Conjugated Linolenic Acids (CLNAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Conjugated Linolenic Acid (CLNA) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges of co-elution of CLNA isomers during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are conjugated linolenic acids (CLNAs) and why is their analysis challenging?

A: Conjugated linolenic acids (CLNAs) are a group of positional and geometric isomers of octadecatrienoic acid, characterized by three conjugated double bonds.[1] These isomers, such as α-eleostearic acid, punicic acid, and catalpic acid, exhibit minor differences in their chemical structures, which makes their separation and identification difficult.[1] The primary challenge in their chromatographic analysis is the frequent co-elution of these isomers due to their similar physicochemical properties, such as retention times in common chromatographic methods.[1] Furthermore, CLNA isomers are sensitive to high temperatures, pH changes, and oxidation, adding complexity to their analysis.[1]

Q2: What are the most common analytical techniques for separating CLNA isomers?

A: Several chromatographic techniques are employed for the separation of CLNA isomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most widely used methods.[2][3] Specifically, silver-ion HPLC (Ag+-HPLC) is a powerful technique for resolving CLNA isomers based on the number, position, and geometry of their double bonds.[4][5][6][7] Other methods include thin-layer chromatography (TLC) and capillary electrophoresis.[5] For detailed characterization, a combination of these techniques, often coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, is utilized.[1][5]

Q3: How can I detect co-elution of CLNA isomers in my chromatogram?

A: Detecting co-elution can be challenging, especially with perfectly overlapping peaks.[3] Here are some indicators:

  • Peak Asymmetry: Look for signs of asymmetry in your peaks, such as shoulders or merged peaks, which can indicate the presence of more than one compound.[3][8]

  • Detector-Based Peak Purity Analysis:

    • Diode Array Detector (DAD): A DAD collects multiple UV spectra across a single peak. If the spectra are not identical, it suggests the presence of co-eluting compounds.[3]

    • Mass Spectrometry (MS): Similarly, with an MS detector, you can compare mass spectra across the peak. A shift in the mass spectral profile is a strong indicator of co-elution.[3]

Troubleshooting Guide: Dealing with Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of CLNA isomers.

Problem 1: Poor resolution between two or more CLNA isomer peaks.

Cause: The chromatographic method lacks the selectivity to differentiate between the isomers.

Solution Workflow:

G cluster_0 Troubleshooting Co-elution of CLNA Isomers Start Co-eluting CLNA Isomers Detected Method_Optimization Method Optimization Start->Method_Optimization Initial Approach Change_Stationary_Phase Change Stationary Phase Method_Optimization->Change_Stationary_Phase If resolution is still poor Resolution Resolution Achieved Method_Optimization->Resolution Success Derivatization Consider Derivatization Change_Stationary_Phase->Derivatization For very challenging separations Change_Stationary_Phase->Resolution Success Derivatization->Resolution Success

Caption: A logical workflow for troubleshooting co-elution of CLNA isomers.

Detailed Solutions:

  • Optimize Mobile Phase Composition (HPLC):

    • Weaken the Mobile Phase: For reversed-phase HPLC, decreasing the organic solvent percentage can increase retention times and potentially improve separation.[3][8]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter selectivity.

    • Utilize Silver-Ion Chromatography: Ag+-HPLC is highly effective for separating isomers based on their double bond configuration.[4][5][9] The mobile phase often consists of a non-polar solvent like hexane with a small amount of a more polar solvent like acetonitrile.[10][11]

  • Modify Temperature Program (GC):

    • Lower Initial Temperature: A lower starting temperature can improve the separation of early-eluting isomers.

    • Slower Ramp Rate: A slower temperature ramp can increase the time isomers spend interacting with the stationary phase, leading to better resolution.

    • Introduce a Hold: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be sufficient to achieve separation.[12]

  • Change the Stationary Phase:

    • HPLC: If optimizing the mobile phase is insufficient, changing the column chemistry is the next step.[8][13] For CLNA isomers, columns with different bonded phases (e.g., C18, C30, phenyl) can offer different selectivities.

    • GC: For GC analysis of fatty acid methyl esters (FAMEs), highly polar cyanopropyl siloxane columns (like SP-2560) or ionic liquid columns (like SLB®-IL111) are recommended for resolving positional and geometric isomers.

  • Consider Derivatization:

    • Chemical derivatization can alter the physicochemical properties of the CLNA isomers, potentially leading to improved chromatographic separation.[14][15][16][17][18] For GC analysis, FAMEs are commonly prepared.[2] For HPLC, derivatization can be used to add a UV-active or fluorescent tag, enhancing both separation and detection.[15][16]

Problem 2: Suspected co-elution but peaks appear symmetrical.

Cause: The isomers have nearly identical retention times, resulting in a single, seemingly pure peak.

Solution:

  • Utilize High-Resolution Detectors:

    • DAD Peak Purity: As mentioned in the FAQs, use the peak purity function of your DAD to check for spectral differences across the peak.[3]

    • MS Spectral Deconvolution: A mass spectrometer can often distinguish between co-eluting isomers if they have different fragmentation patterns or even subtle differences in their mass-to-charge ratios.[3]

  • Employ a Different Separation Technique:

    • If you suspect co-elution in your GC-MS analysis, try analyzing the sample with Ag+-HPLC. The different separation mechanism of Ag+-HPLC is very likely to resolve isomers that co-elute on a GC column.[5][9]

Experimental Protocols

Key Experiment: Silver-Ion High-Performance Liquid Chromatography (Ag+-HPLC) for CLNA Isomer Separation

This protocol is a generalized procedure based on common practices for Ag+-HPLC analysis of fatty acid methyl esters (FAMEs).

Workflow Diagram:

G cluster_0 Ag+-HPLC Experimental Workflow for CLNA Analysis Sample_Prep Sample Preparation (Lipid Extraction & Methylation) Column_Equilibration Column Equilibration Sample_Prep->Column_Equilibration Injection Sample Injection Column_Equilibration->Injection Elution Isocratic or Gradient Elution Injection->Elution Detection UV/DAD or MS Detection Elution->Detection Analysis Data Analysis Detection->Analysis

Caption: A typical experimental workflow for the analysis of CLNA isomers using Ag+-HPLC.

Methodology:

  • Sample Preparation:

    • Extract total lipids from the sample using a suitable method (e.g., Folch or Bligh-Dyer).

    • Prepare fatty acid methyl esters (FAMEs) by transesterification using a reagent such as methanolic HCl or BF3-methanol. A recommended method involves dissolving the lipid sample in dry toluene, adding 0.5 M sodium methoxide in anhydrous methanol, and heating at 50°C for 10 minutes.[11]

  • Chromatographic System:

    • Column: Use one or more silver-ion impregnated columns connected in series.[4][10][11][19] Commercially available columns like ChromSpher 5 Lipids are commonly used.[6][10]

    • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent and a small amount of a polar modifier. For example, hexane with a low percentage of acetonitrile (e.g., 0.0125% to 1%).[10][11] The exact composition may need optimization.

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Temperature: Column temperature can be controlled, often near ambient.

  • Detection:

    • UV/DAD: Set the detector to monitor the absorbance of the conjugated double bonds, typically around 234 nm.[10]

    • MS: An atmospheric pressure chemical ionization (APCI) source is often used for the analysis of non-polar compounds like FAMEs.[6]

  • Data Analysis:

    • Identify peaks by comparing retention times with those of known standards. The elution order in Ag+-HPLC is typically trans,trans isomers first, followed by cis,trans or trans,cis, and finally cis,cis isomers.[4][11]

Quantitative Data Summary

The following table summarizes typical chromatographic parameters for the separation of CLNA and related conjugated fatty acid isomers.

ParameterGC-MSAg+-HPLC
Stationary Phase Highly polar cyanopropyl siloxane or ionic liquid columnsSilver-ion impregnated silica or ion-exchange columns
Mobile Phase/Carrier Gas Helium or HydrogenHexane with a small percentage of acetonitrile
Typical Elution Order Generally based on boiling point and polarityBased on number and geometry of double bonds (tt > ct/tc > cc)
Resolution of Isomers Good for many positional and geometric isomers, but co-elution can occur.Excellent for separating geometric isomers and often positional isomers within the same geometric group.[4][5][9]

Disclaimer: The information provided in this technical support center is for guidance purposes only. Specific experimental conditions may need to be optimized for your particular application and instrumentation.

References

Validation & Comparative

Jacaric Acid vs. Punicic Acid: A Comparative Guide to Their Anti-Cancer Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of naturally occurring fatty acids as potential anti-cancer agents has identified several promising candidates, among which jacaric acid and punicic acid have garnered significant attention. Both are conjugated linolenic acids (CLnAs) and isomers of α-linolenic acid, exhibiting potent cytotoxic effects against various cancer cell lines. This guide provides an objective comparison of their anti-cancer properties, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy and Cytotoxicity

Both jacaric acid and punicic acid have demonstrated significant dose- and time-dependent cytotoxic effects across a range of cancer cell lines. However, their potency can vary depending on the cancer type and the specific molecular characteristics of the cells.

Table 1: In Vitro Cytotoxicity of Jacaric Acid and Punicic Acid in Various Cancer Cell Lines

Fatty AcidCancer Cell LineCancer TypeIC50 Value (µM)Key Findings & References
Jacaric Acid LNCaPProstate Cancer2.2Selectively induced apoptosis.[1][2]
PC-3Prostate Cancer11.8Induced apoptosis via the intrinsic pathway.[1][2]
DLD-1Human AdenocarcinomaNot specified, but noted as having the strongest cytotoxic effect among CLnA isomers.Strong cytotoxic effects through apoptosis induction via lipid peroxidation.[3][4]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)Inhibited growth by inducing G0/G1 cell cycle arrest and apoptosis.[5][6]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Inhibited proliferation in a time- and concentration-dependent manner.[5]
Breast Cancer Cells (general)Breast CancerNot specifiedKills breast cancer cells, particularly triple-negative breast cancer (TNBC) cells, through ferroptosis.[3][7][8]
Punicic Acid MDA-MB-231Breast Cancer (Estrogen Insensitive)~40Inhibited proliferation by 92% and induced apoptosis in 86% of cells.[9][10][11]
MDA-ERα7Breast Cancer (Estrogen Sensitive)~40Inhibited proliferation by 96% and induced apoptosis in 91% of cells.[9][10][11]
MCF-7Breast CancerNot specifiedReduced viable cell density by ~50% at 10 and 50 µg/ml after 72 hours.[12][13]
LNCaPProstate Cancer>10Inhibited DHT-stimulated cell growth.[14]
PC-3Prostate CancerNot specifiedDisrupted mitochondrial membrane and function at 30 and 100 µM.[12]
HCT-116Colorectal CarcinomaNot specifiedHighly cytotoxic.[15]
FaDuHypopharyngeal CarcinomaNot specifiedHighly cytotoxic.[15]
K562Chronic Myeloid LeukemiaIC50 = 50 µg/ml (at 72h)Showed dose-dependent cytotoxic effects.[16]

Mechanisms of Action: A Head-to-Head Comparison

Jacaric acid and punicic acid employ distinct yet sometimes overlapping mechanisms to induce cancer cell death, primarily revolving around the induction of apoptosis, cell cycle arrest, and ferroptosis.

Jacaric Acid: A Multi-Pathway Approach

Jacaric acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways .[1][5][17] In hormone-dependent prostate cancer cells (LNCaP), it activates a signaling cascade involving death receptor 5 (DR5), leading to the cleavage of caspase-8, caspase-9, and PARP-1.[1] In hormone-independent PC-3 cells, it primarily activates the intrinsic pathway.[1] Furthermore, jacaric acid can induce G0/G1 cell cycle arrest and has been identified as a potent inducer of ferroptosis, an iron-dependent form of cell death, particularly in aggressive triple-negative breast cancer cells.[6][7][8]

Jacaric_Acid_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_ferroptosis Ferroptosis Jacaric Acid_ext Jacaric Acid DR5 Death Receptor 5 Jacaric Acid_ext->DR5 Caspase-8 Caspase-8 DR5->Caspase-8 Caspase-3_ext Caspase-3 Caspase-8->Caspase-3_ext Apoptosis_ext Apoptosis Caspase-3_ext->Apoptosis_ext Jacaric Acid_int Jacaric Acid Bcl-2_family Bcl-2 family modulation (Bax up, Bcl-2 down) Jacaric Acid_int->Bcl-2_family Mitochondrion Mitochondrion Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Bcl-2_family->Mitochondrion Caspase-3_int Caspase-3 Caspase-9->Caspase-3_int Apoptosis_int Apoptosis Caspase-3_int->Apoptosis_int Jacaric Acid_fer Jacaric Acid Lipid_Peroxidation Lipid Peroxidation Jacaric Acid_fer->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Jacaric Acid's Multi-faceted Anti-Cancer Mechanism.
Punicic Acid: A Focus on Oxidative Stress

Punicic acid's anti-cancer activity is strongly linked to the induction of lipid peroxidation and the activation of the Protein Kinase C (PKC) pathway .[9][10][11] This leads to the disruption of the mitochondrial membrane potential and subsequent apoptosis.[9][10][11] More recent studies have also implicated punicic acid in the induction of ferroptosis in carcinoma cells, a mechanism that is preventable by ferroptosis inhibitors.[15] It also appears to induce apoptosis through the intrinsic pathway in prostate cancer cells.[14]

Punicic_Acid_Signaling_Pathway Punicic Acid Punicic Acid Lipid Peroxidation Lipid Peroxidation Punicic Acid->Lipid Peroxidation PKC Pathway PKC Pathway Activation Lipid Peroxidation->PKC Pathway Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Mitochondrial Disruption Mitochondrial Membrane Disruption PKC Pathway->Mitochondrial Disruption Apoptosis Apoptosis Mitochondrial Disruption->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Jacaric or Punicic Acid (24-72h) Incubate_24h->Treat_Cells Add_MTT Add MTT Solution (Incubate 4h) Treat_Cells->Add_MTT Remove_Medium Remove Medium Add_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Measure_Absorbance Measure Absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate Cell Viability Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Comparative analysis of the cytotoxic activity of Jacaric acid isomers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative analysis of the cytotoxic activity of jacaric acid and its isomers, providing a valuable resource for researchers in oncology and drug development. Jacaric acid, a conjugated linolenic acid (CLnA) found in the seeds of plants like Jacaranda mimosifolia, has demonstrated significant anti-tumor effects.[1][2] This document synthesizes experimental data to objectively compare the performance of jacaric acid with its isomers, detailing the underlying mechanisms and experimental protocols.

Comparative Cytotoxic Activity

Jacaric acid has consistently shown potent cytotoxic effects across a variety of cancer cell lines, often exhibiting greater potency than its geometric and positional isomers.[2][3] The unique cis, trans, cis spatial conformation of jacaric acid is believed to play a crucial role in its enhanced efficacy.[4] Studies have highlighted its ability to selectively induce apoptosis in cancer cells while having minimal impact on normal cells.[2][4]

The following table summarizes the half-maximal inhibitory concentration (IC50) values and comparative potency of jacaric acid and some of its isomers in various cancer cell lines.

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Key ObservationsReference
Jacaric Acid PC-3Prostate Cancer11.8-[1][5]
LNCaPProstate Cancer2.2-[1][5]
DLD-1AdenocarcinomaNot specifiedStrongest cytotoxic effect among CLnA isomers tested.[1][3]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Most potent among 6 CLnA isomers tested.[1][2]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)More potent than other CLnA isomers.[1][2]
Punicic Acid ---Cytotoxic reference compound.[2]
α-Eleostearic Acid DLD-1Adenocarcinoma-Less potent than Jacaric Acid.[2]
β-Calendic Acid PU5-1.8Murine Macrophage-like Leukemia-Less potent than Jacaric Acid.[2]
Catalpic Acid LNCaP, PC-3Prostate Cancer-Less potent than Jacaric Acid.[4]
trans-Vaccenic Acid LNCaP, PC-3Prostate Cancer-Less potent than Jacaric Acid.[4]
cis-Vaccenic Acid LNCaP, PC-3Prostate Cancer-Less potent than Jacaric Acid.[4]

Mechanisms of Action: Induction of Apoptosis and Ferroptosis

Jacaric acid primarily exerts its anticancer effects by inducing programmed cell death (apoptosis) in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4] Mechanistic studies have revealed that jacaric acid can trigger the extrinsic pathway via activation of death receptor 5 (DR5), leading to the activation of caspase-8.[1][4] The intrinsic pathway is initiated by modulating the Bcl-2 family of proteins, specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] This leads to mitochondrial dysfunction and the activation of caspase-9. Both pathways converge to activate the executioner caspase-3, culminating in apoptosis.[1] In some cancer cells, such as PC-3 prostate cancer cells, jacaric acid-induced apoptosis occurs only through the intrinsic pathway.[4]

Furthermore, recent studies have identified that jacaric acid can also induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[6][7] This mechanism is particularly promising for targeting cancer cells that are resistant to traditional therapies.[6]

Signaling Pathways

The signaling cascade for jacaric acid-induced apoptosis is multifaceted, involving both mitochondrial and death receptor-mediated pathways.

Jacaric_Acid_Apoptosis_Pathway JA Jacaric Acid DR5 Death Receptor 5 (DR5) JA->DR5 Mito Mitochondrion Bcl2 Bcl-2 / Bcl-xL (downregulated) JA->Bcl2 Bax Bax (upregulated) JA->Bax Casp8 Caspase-8 (activated) DR5->Casp8 Casp3 Caspase-3 (activated) Casp8->Casp3 CytoC Cytochrome c release Mito->CytoC Bcl2->Mito - Bax->Mito + Casp9 Caspase-9 (activated) CytoC->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Jacaric acid-induced apoptosis signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of jacaric acid's cytotoxic activity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells by measuring metabolic activity.[8][9]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1][8]

  • Treatment: The cells are then treated with various concentrations of Jacaric acid (typically ranging from 1 to 100 µM) for specific time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., ethanol) is included.[1][8]

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[8]

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent such as DMSO is added to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[7][8]

Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8][10]

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of Jacaric acid or its isomers for a specified time.[8]

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.[8]

  • Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are identified as early apoptotic, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.[8][10]

Experimental Workflow

The general workflow for comparing the cytotoxic effects of Jacaric acid isomers involves a series of in vitro assays to determine cell viability, mode of cell death, and underlying molecular mechanisms.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Treatment Treatment with Jacaric Acid Isomers (Varying Concentrations and Timepoints) Start->Treatment MTT Cell Viability Assessment (MTT Assay) Treatment->MTT ApoptosisAssay Apoptosis vs. Necrosis Analysis (Annexin V/PI Staining) Treatment->ApoptosisAssay IC50 Determine IC50 Values MTT->IC50 Comparison Comparative Analysis of Cytotoxicity and Potency IC50->Comparison Mechanism Mechanism of Action Studies (Western Blot, Caspase Assays) ApoptosisAssay->Mechanism Mechanism->Comparison

Caption: General workflow for cytotoxicity comparison.

References

Validating the pro-apoptotic effects of Jacaric acid in different cancer models.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pro-apoptotic efficacy of Jacaric acid across various cancer models. Drawing from experimental data, we delve into its mechanisms of action, compare its performance with other fatty acids, and explore its potential in combination therapies. Detailed experimental protocols and visual representations of key signaling pathways are included to support further research and development.

Comparative Efficacy of Jacaric Acid

Jacaric acid, a conjugated linolenic acid, has demonstrated significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. Its efficacy is highlighted by its IC50 values, which denote the concentration required to inhibit 50% of cell growth.

Table 1: In Vitro Cytotoxicity of Jacaric Acid in Various Cancer Cell Lines
Cancer Cell LineCancer TypeIC50 Value (µM)Key Observations
LNCaPProstate Cancer2.2Selectively induced apoptosis.[1]
PC-3Prostate Cancer11.8Induced apoptosis via the intrinsic pathway.[1]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)Inhibited growth by inducing G0/G1 cell cycle arrest and apoptosis.
DLD-1Human AdenocarcinomaNot SpecifiedStrong cytotoxic effects through apoptosis induction via lipid peroxidation.[1]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Inhibited proliferation in a time- and concentration-dependent manner.[1]
Breast Cancer Cells (general)Breast CancerNot SpecifiedKills breast cancer cells, particularly triple-negative breast cancer (TNBC) cells, through ferroptosis.[1]

Comparative Analysis with Other Fatty Acids

The pro-apoptotic potential of Jacaric acid becomes more evident when compared to other fatty acids. Its unique structural features are believed to contribute to its enhanced bioactivity.

Table 2: Comparative Cytotoxicity of Jacaric Acid and Punicic Acid
Fatty AcidCancer Cell LineCancer TypeIC50 Value (µM)Reference
Jacaric Acid LNCaPProstate Cancer2.2[1]
Punicic Acid LNCaPProstate Cancer>10[2][3]
Jacaric Acid PC-3Prostate Cancer11.8[1]
Punicic Acid PC-3Prostate CancerNot Specified

Synergistic Potential in Combination Therapy

Emerging research indicates that Jacaric acid can enhance the efficacy of other anti-cancer agents, suggesting its potential use in combination therapies to reduce required doses and minimize side effects.

Table 3: Synergistic Effects of Jacaric Acid with RSL3 in Breast Cancer Models
Breast Cancer ModelTreatmentEffect
MDA-MB-468, Hs578T, and MCF7 cellsJacaric Acid in combination with RSL3Synergistically enhanced RSL3 cytotoxicity.[4]
Breast cancer organoidsJacaric Acid (60 µM) + RSL3 (10 µM)Significantly decreased viability, with up to a 40% higher decrease than additive effects in some models.[4]

Mechanisms of Action: Inducing Apoptosis

Jacaric acid triggers programmed cell death in cancer cells through multiple pathways. In hormone-dependent prostate cancer cells (LNCaP), it activates both the intrinsic and extrinsic apoptotic pathways.[5] However, in hormone-independent PC-3 cells, apoptosis is induced primarily through the intrinsic pathway.[5] Furthermore, in breast cancer cells, Jacaric acid has been shown to induce a form of iron-dependent cell death known as ferroptosis.

Signaling Pathways in Jacaric Acid-Induced Apoptosis

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DR5 Death Receptor 5 Caspase8 Caspase-8 DR5->Caspase8 Caspase3_ext Caspase-3 Caspase8->Caspase3_ext Apoptosis Apoptosis Caspase3_ext->Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax (Pro-apoptotic) Bax->Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3_int Caspase-3 Caspase9->Caspase3_int Caspase3_int->Apoptosis Jacaric_Acid Jacaric Acid Jacaric_Acid->DR5 Jacaric_Acid->Bax Jacaric_Acid->Bcl2 MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with Jacaric acid B->C D Incubate (24-72h) C->D E Add MTT solution D->E F Incubate (3-4h) E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate cell viability H->I Western_Blot_Workflow A Treat cells with Jacaric acid B Lyse cells and extract proteins A->B C Quantify protein concentration B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to membrane D->E F Block membrane E->F G Incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2) F->G H Incubate with secondary antibody G->H I Detect proteins using ECL H->I J Analyze protein expression I->J Apoptosis_Detection_Workflow A Treat cells with Jacaric acid B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F G Quantify apoptotic cell populations F->G

References

A Comparative Analysis of the Bioactivity of Jacaric Acid and Other Conjugated Linolenic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Conjugated linolenic acids (CLnAs), a group of positional and geometric isomers of α-linolenic acid, have garnered significant attention for their diverse biological activities. Among these, jacaric acid, punicic acid, and α-eleostearic acid are three of the most studied isomers, each exhibiting a unique profile of anti-cancer, anti-inflammatory, and anti-obesity properties. This guide provides an objective comparison of the bioactivity of jacaric acid with punicic acid and α-eleostearic acid, supported by experimental data to inform future research and drug development endeavors.

At a Glance: Comparative Bioactivities of CLnAs

BioactivityJacaric AcidPunicic Acidα-Eleostearic Acid
Anti-Cancer Potent cytotoxicity through induction of apoptosis via both intrinsic and extrinsic pathways, as well as ferroptosis. Strongest cytotoxic effect among CLnA isomers in some studies.[1]Exhibits strong cytotoxic and anti-proliferative effects, primarily through the induction of lipid peroxidation and the protein kinase C (PKC) pathway. Also induces ferroptosis.Demonstrates anti-cancer properties, including the induction of apoptosis.
Anti-Inflammatory Pro-inflammatory in some contexts (e.g., macrophage activation).[2]Potent anti-inflammatory effects by inhibiting NF-κB activation and activating PPARγ.[2][3][4]Shows anti-inflammatory potential through the activation of PPARγ.[2]
Anti-Obesity Potential anti-obesity effects by reducing stearoyl-CoA desaturase (SCD-1) expression.Demonstrates anti-obesity effects by mitigating obesity-related hyperlipidemia and fatty liver.[5]Potential anti-obesity effects linked to the activation of PPARα.[6]

In-Depth Comparison of Bioactivities

Anti-Cancer Activity

Jacaric acid has consistently demonstrated potent cytotoxic effects across a variety of cancer cell lines. In a comparative study, jacaric acid exhibited the strongest cytotoxic effect on human adenocarcinoma DLD-1 cells compared to other CLnA isomers, inducing apoptosis via lipid peroxidation.[1] Its mechanism of action is multifaceted, involving the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[7] Furthermore, jacaric acid has been shown to induce ferroptosis, an iron-dependent form of cell death, particularly in triple-negative breast cancer cells.[8]

Punicic acid also exerts significant anti-cancer effects. Its primary mechanism involves the induction of cell death through lipid peroxidation and activation of the PKC pathway.[1] Like jacaric acid, punicic acid has also been found to trigger ferroptosis in carcinoma cells.

α-Eleostearic acid has been reported to possess anti-cancer properties, including the induction of apoptosis. However, direct comparative studies on its cytotoxic potency relative to jacaric and punicic acid are less common in the literature.

Table 1: Comparative in vitro Cytotoxicity of Jacaric Acid and Other CLnAs

Fatty AcidCancer Cell LineCancer TypeIC50 ValueKey ObservationsReference
Jacaric Acid LNCaPProstate Cancer2.2 µMSelectively induced apoptosis.[1]
PC-3Prostate Cancer11.8 µMInduced apoptosis via the intrinsic pathway.[1]
DLD-1Human AdenocarcinomaNot specifiedStrongest cytotoxic effects among CLnA isomers tested, inducing apoptosis via lipid peroxidation.[1]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 µM (at 48h)Inhibited proliferation, induced G0/G1 cell cycle arrest and apoptosis.[9][10]
PU5-1.8Murine Macrophage-like Leukemia~6 µM (at 48h)Inhibited proliferation, induced G0/G1 cell cycle arrest and apoptosis.[9]
Punicic Acid Caco-2Colon Carcinoma15.43 µMCytotoxic effects observed.[11]
HepG2Hepatocellular Carcinoma107.00 µMCytotoxic effects observed.[11]
α-Eleostearic Acid Caco-2Colon Carcinoma25.31 µMCytotoxic effects observed.[11]
HepG2Hepatocellular Carcinoma80.28 µMCytotoxic effects observed.[11]
Anti-Inflammatory Activity

The immunomodulatory effects of these CLnAs show significant divergence. Punicic acid and α-eleostearic acid generally exhibit anti-inflammatory properties. Punicic acid has been shown to suppress the activation of the pro-inflammatory transcription factor NF-κB and activate peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of inflammation.[2][3][4] Similarly, α-eleostearic acid's anti-inflammatory potential is linked to PPARγ activation.[2]

In contrast, jacaric acid has demonstrated pro-inflammatory effects in certain experimental settings. For instance, it has been shown to activate murine peritoneal macrophages, leading to the increased secretion of pro-inflammatory cytokines.[2]

Table 2: Comparative Effects on Inflammatory Markers

Fatty AcidCell/Animal ModelKey Inflammatory MarkersEffect
Jacaric Acid Murine Peritoneal MacrophagesIFN-γ, IL-1β, TNF-αIncreased secretion[2]
Punicic Acid RAW264.7 MacrophagesTNF-α, IL-1β, IL-6Decreased secretion[2]
Diabetic RatsSerum IL-6 and TNF-αDecreased levels[12]
α-Eleostearic Acid RAW264.7 MacrophagesPGE2, iNOS, COX-2Decreased expression[2]
Anti-Obesity Effects

Emerging evidence suggests that these CLnAs may play a role in regulating lipid metabolism and adiposity. Jacaric acid has been found to decrease the expression of stearoyl-CoA desaturase-1 (SCD-1), an enzyme involved in the synthesis of monounsaturated fatty acids, suggesting a potential anti-obesity effect.

Punicic acid has been shown to ameliorate high-fat diet-induced obesity and insulin resistance in mice. It can reduce hepatic lipid accumulation and steatosis, contributing to its anti-obesity properties.[5]

The anti-obesity effects of α-eleostearic acid are thought to be mediated, at least in part, through the activation of PPARα, a nuclear receptor that plays a critical role in fatty acid oxidation.[6]

Table 3: Comparative in vivo Anti-Obesity Effects

Fatty AcidAnimal ModelKey FindingsReference
Jacaric Acid MiceDecreased SCD-1 mRNA expression in the liver.
Punicic Acid Mice on a high-fat dietReduced body weight and body fat mass.
α-Eleostearic Acid MiceAnti-adiposity effect is PPARα-independent.[6]

Signaling Pathways and Mechanisms

The distinct bioactivities of jacaric acid and other CLnAs are a result of their differential engagement with various cellular signaling pathways.

Jacaric Acid-Induced Apoptosis

Jacaric acid induces apoptosis through a dual mechanism involving both the intrinsic and extrinsic pathways. The extrinsic pathway is initiated by the binding of jacaric acid to death receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of caspase-9. Both pathways converge on the activation of effector caspases, such as caspase-3, which execute the apoptotic program.

Jacaric_Acid_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Jacaric Acid_ext Jacaric Acid Death Receptor Death Receptor Jacaric Acid_ext->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Effector Caspases Effector Caspases (e.g., Caspase-3) Caspase-8->Effector Caspases Jacaric Acid_int Jacaric Acid Mitochondrion Mitochondrion Jacaric Acid_int->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Effector Caspases Apoptosis Apoptosis Effector Caspases->Apoptosis

Jacaric Acid-Induced Apoptosis Pathways
Punicic Acid and α-Eleostearic Acid Anti-Inflammatory Signaling

Punicic acid and α-eleostearic acid exert their anti-inflammatory effects primarily through the modulation of the NF-κB and PPARγ signaling pathways. They inhibit the activation of NF-κB, a key transcription factor that drives the expression of pro-inflammatory genes. Concurrently, they activate PPARγ, a nuclear receptor that has potent anti-inflammatory properties.

Anti_Inflammatory_Signaling Punicic Acid Punicic Acid PPARγ PPARγ Punicic Acid->PPARγ activates α-Eleostearic Acid α-Eleostearic Acid α-Eleostearic Acid->PPARγ activates NF-κB NF-κB PPARγ->NF-κB inhibits Pro-inflammatory\nGenes Pro-inflammatory Gene Expression NF-κB->Pro-inflammatory\nGenes activates Inflammation Inflammation Pro-inflammatory\nGenes->Inflammation

Anti-Inflammatory Signaling of Punicic and α-Eleostearic Acids

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the cytotoxic effects of conjugated linolenic acids on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the CLnA (e.g., Jacaric acid, Punicic acid, or α-Eleostearic acid) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the CLnA of interest to induce apoptosis.

  • Cell Harvesting: Harvest the cells, including any floating cells in the medium.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Lipid Peroxidation Measurement (MDA Assay)

This assay quantifies the level of malondialdehyde (MDA), a marker of lipid peroxidation.

  • Sample Preparation: Prepare cell lysates or tissue homogenates from samples treated with the CLnAs.

  • Reaction with TBA: Add thiobarbituric acid (TBA) reagent to the samples.

  • Incubation: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.

  • Cooling: Cool the samples on ice to stop the reaction.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.

  • Quantification: Determine the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Conclusion

Jacaric acid, punicic acid, and α-eleostearic acid each possess a distinct and potent profile of biological activities. Jacaric acid stands out for its strong and broad-spectrum anti-cancer effects, mediated by multiple cell death pathways. Punicic acid and α-eleostearic acid are notable for their significant anti-inflammatory properties, primarily through the modulation of the NF-κB and PPARγ pathways. All three CLnAs show promise in the realm of metabolic regulation and anti-obesity research.

The choice of a particular CLnA for further therapeutic development will depend on the specific pathological context. The detailed experimental data and methodologies presented in this guide provide a solid foundation for researchers to design and conduct further investigations into the therapeutic potential of these fascinating natural compounds. Future studies focusing on direct, head-to-head comparisons of these CLnAs in various preclinical models are warranted to fully elucidate their relative potencies and mechanisms of action.

References

Jacaric Acid Methyl Ester vs. Free Fatty Acid: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological efficacy of jacaric acid in its free fatty acid form versus its methyl ester derivative. While direct comparative studies are limited, this document synthesizes available data on the bioactivity of jacaric acid, cellular uptake and metabolism of fatty acid esters, and general principles of bioavailability to offer a scientifically grounded comparison for research and development purposes.

Executive Summary

Jacaric acid, a conjugated linolenic acid, has demonstrated significant anti-cancer and immunomodulatory properties in numerous preclinical studies. The available evidence strongly suggests that the biological activity is primarily exerted by the free fatty acid form . Jacaric acid methyl ester is considered a more stable precursor or prodrug , which can be readily taken up by cells and must be hydrolyzed intracellularly to the active free fatty acid to elicit its effects. While the methyl ester may offer advantages in terms of formulation and stability, its in vivo and in vitro efficacy is contingent on this conversion. The bioavailability of fatty acid esters can be variable and is often reported to be lower than their free fatty acid counterparts, a critical consideration for experimental design and therapeutic development.

Data Presentation: In Vitro Anti-Cancer Efficacy of Jacaric Acid

The majority of published research has focused on the free fatty acid form of jacaric acid. The following table summarizes its cytotoxic efficacy (IC50 values) against various cancer cell lines. It is hypothesized that similar cytotoxic effects would be observed with this compound, albeit potentially requiring longer incubation times or higher concentrations to allow for intracellular hydrolysis.

Cell LineCancer TypeIC50 Value (µM)Key Observations
PC-3Prostate Cancer11.8Induction of apoptosis.[1][2]
LNCaPProstate Cancer2.2Induction of apoptosis.[1][2]
DLD-1AdenocarcinomaNot specifiedStrong cytotoxic effects; induction of apoptosis via lipid peroxidation.[1]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[1]
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis.[1]

Comparative Analysis: Free Fatty Acid vs. Methyl Ester

FeatureJacaric Acid (Free Fatty Acid)This compound
Biological Activity Directly active form. Potent inducer of apoptosis, cell cycle arrest, and ferroptosis in cancer cells.[3]Considered a prodrug. Requires intracellular hydrolysis to the free fatty acid to become biologically active.[4]
Cellular Uptake Uptake is mediated by fatty acid transport proteins on the cell membrane.[5][6]Can be taken up by mammalian cells, likely through passive diffusion due to increased lipophilicity.[4]
Mechanism of Action Interacts with cellular signaling pathways to induce cell death and modulate immune responses.Must be converted to the free fatty acid by intracellular esterases to exert its biological effects.
Bioavailability Generally considered to have good bioavailability.Bioavailability may be lower and more variable compared to the free fatty acid form, as observed with other fatty acid esters.[7][8]
Stability More prone to oxidation and degradation.More stable and less prone to oxidation, making it easier to handle and formulate.
Formulation May require specific solvents or carriers for in vitro and in vivo delivery.Generally more soluble in organic solvents, which can simplify formulation.

Signaling Pathways and Mechanisms of Action

Jacaric acid exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death.

Jacaric Acid-Induced Apoptosis

Jacaric acid triggers programmed cell death in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In some cancer cell lines, it has been shown to upregulate the expression of Death Receptor 5 (DR5), leading to the activation of caspase-8. It also modulates the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in mitochondrial dysfunction, cytochrome c release, and activation of caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway JA Jacaric Acid DR5 DR5 JA->DR5 Upregulation Bax Bax JA->Bax Upregulation Bcl2 Bcl2 JA->Bcl2 Downregulation Caspase8 Caspase8 DR5->Caspase8 Activation Caspase3 Caspase3 Caspase8->Caspase3 Activation Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c Release Caspase9 Caspase9 Cytochrome_c->Caspase9 Activation Caspase9->Caspase3 Activation PARP_cleavage PARP_cleavage Caspase3->PARP_cleavage Cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Jacaric acid-induced apoptosis signaling pathways.

Experimental Workflows and Logical Relationships

The conversion of this compound to its active free fatty acid form is a critical step for its biological activity. The following diagram illustrates the proposed workflow from cellular uptake to the induction of apoptosis.

JA_Metabolism_Workflow cluster_cell Cancer Cell JAME_uptake This compound (Cellular Uptake) Hydrolysis Intracellular Hydrolysis (Esterases) JAME_uptake->Hydrolysis JA_active Jacaric Acid (Free Fatty Acid) (Active Form) Hydrolysis->JA_active Apoptosis_Induction Induction of Apoptosis JA_active->Apoptosis_Induction JAME_extracellular This compound (Extracellular) JAME_extracellular->JAME_uptake

Proposed workflow of this compound action.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer efficacy of jacaric acid and its methyl ester.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Treatment: Prepare serial dilutions of jacaric acid or this compound in culture medium. The final solvent concentration (e.g., DMSO or ethanol) should be kept constant and at a non-toxic level (typically ≤ 0.1%). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of jacaric acid or this compound for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsinization. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Conclusion

Jacaric acid in its free fatty acid form is a potent anti-cancer agent with well-documented mechanisms of action. Its methyl ester is a more stable derivative that likely acts as a prodrug, requiring intracellular hydrolysis to exert its therapeutic effects. While this compound may offer advantages in formulation, its bioavailability and, consequently, its efficacy may be different from the free fatty acid. Researchers should consider these factors when designing experiments and interpreting results. Future studies directly comparing the efficacy and pharmacokinetics of both forms are warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Immunomodulatory Effects of Jacaric Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunomodulatory properties of jacaric acid, a conjugated linolenic acid (CLNA) isomer, against other well-researched fatty acids, including conjugated linoleic acid (CLA), docosahexaenoic acid (DHA), and eicosapentaenoic acid (EPA). The information is supported by experimental data to assist in the evaluation of these compounds for therapeutic applications.

Executive Summary

Jacaric acid distinguishes itself with a potent pro-inflammatory and immunopotentiating profile, particularly in macrophages. This contrasts with the generally anti-inflammatory and pro-resolving effects of the omega-3 fatty acids DHA and EPA. Conjugated linoleic acid exhibits a more complex and isomer-dependent immunomodulatory activity, with both pro- and anti-inflammatory effects reported. These distinct activities highlight their potential for different therapeutic strategies in immunology and drug development.

Data Presentation: Quantitative Comparison of Immunomodulatory Effects

The following tables summarize the quantitative effects of jacaric acid, CLA, DHA, and EPA on key immunological parameters.

Table 1: Effects on Macrophage Cytokine Secretion

Fatty AcidCell TypeConcentrationStimulantPro-inflammatory CytokinesAnti-inflammatory CytokinesReference
Jacaric Acid Murine Peritoneal Macrophages50 µMLPS (60 ng/ml) IFN-γ (1.5-fold), IL-1β (1.8-fold), TNF-α (1.7-fold)Not Reported[1]
100 µMLPS (60 ng/ml) IFN-γ (2.5-fold), IL-1β (3.0-fold), TNF-α (2.8-fold)Not Reported[1]
CLA (mixture) Rat ModelsNot SpecifiedImmune challenge TNF-α, IL-6Not Reported[2][3]
DHA Human Monocytes100 µMLPSNo effect on TNF-α and IL-6 IL-10[4]
Human Th Cells100 µMConA IL-2 (by 61%), TNF-α (by 71%)Not Reported[4]
EPA Human Monocytes100 µMLPSNo effect on TNF-α and IL-6 IL-10[4]
Human Th Cells100 µMConA IL-2 (by 81%), TNF-α (by 73%)Not Reported[4]

Table 2: Effects on Other Immune Cell Functions

Fatty AcidImmune Cell FunctionCell TypeConcentrationEffectReference
Jacaric Acid Endocytic ActivityMurine Peritoneal Macrophages50-100 µM [5][6]
Nitric Oxide (NO) ProductionMurine Peritoneal Macrophages50-100 µM (with increased iNOS expression)[5][6]
Cytostatic ActivityMurine Peritoneal Macrophages50-100 µM against T-cell lymphoma MBL-2 cells[5][6]
CLA (80:20 isomer blend) Lymphocyte ProliferationHuman Lymphocytes1.76 g/day (in vivo) (PHA-induced)[7]
CLA (mixture) Lymphocyte ProliferationMouse LymphocytesNot Specified [2][3]
IL-2 ProductionMouse LymphocytesNot Specified [2][3]
DHA T-cell ProliferationMurine T-cellsNot Specified [8]
EPA T-cell ProliferationMurine T-cellsNot Specified [8]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Macrophage-Mediated Cytostatic Activity Assay
  • Objective: To assess the ability of fatty acid-treated macrophages to inhibit the proliferation of tumor cells.

  • Methodology:

    • Macrophage Isolation: Thioglycollate-elicited peritoneal macrophages are harvested from mice.

    • Cell Seeding: Macrophages are seeded in 96-well plates and allowed to adhere.

    • Treatment: Adherent macrophages are treated with various concentrations of the fatty acid (e.g., Jacaric acid at 50 or 100 µM) with or without a stimulant like LPS (e.g., 60 ng/ml) for a specified period (e.g., 72 hours).[5]

    • Co-culture: After treatment, target tumor cells (e.g., MBL-2 T-cell lymphoma) are added to the macrophage-containing wells.

    • Proliferation Assessment: Tumor cell proliferation is measured after a co-incubation period (e.g., 48 hours) using a suitable assay such as the CyQuant® NF Cell Proliferation Assay.[5]

    • Data Analysis: The percentage inhibition of tumor cell proliferation is calculated relative to control cultures.

Quantification of Cytokine Production by ELISA
  • Objective: To measure the concentration of specific cytokines secreted by immune cells following fatty acid treatment.

  • Methodology:

    • Cell Culture and Treatment: Immune cells (e.g., macrophages, lymphocytes) are cultured and treated with the fatty acids of interest at various concentrations and for specific durations.

    • Supernatant Collection: After incubation, the cell culture supernatant is collected.

    • ELISA Procedure: The concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-10) in the supernatant is quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Data Analysis: Cytokine concentrations in treated samples are compared to untreated or vehicle-treated controls.

Macrophage Endocytosis Assay
  • Objective: To quantify the endocytic capacity of macrophages after treatment with a fatty acid.

  • Methodology:

    • Cell Preparation and Treatment: Macrophages are prepared and treated with the fatty acid as described for other assays.

    • Endocytosis Induction: Following treatment, the cells are incubated with a fluorescently labeled substrate, such as FITC-conjugated albumin, for a defined period (e.g., 6 hours).[1]

    • Analysis: The uptake of the fluorescent substrate by the macrophages is quantified using flow cytometry.

    • Data Analysis: The mean fluorescence intensity (MFI) is used as a measure of endocytic activity and compared between treated and control groups.[1]

Signaling Pathways and Mechanisms of Action

The immunomodulatory effects of these fatty acids are mediated through distinct signaling pathways.

Jacaric Acid: Pro-Inflammatory Signaling in Macrophages

Jacaric acid is hypothesized to activate pro-inflammatory signaling cascades in macrophages, leading to the production of inflammatory mediators. The increased production of TNF-α and IL-1β strongly suggests the involvement of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1]

Jacaric_Acid_Signaling JA Jacaric Acid Receptor Toll-like Receptor? (Hypothesized) JA->Receptor Endocytosis ↑ Endocytosis JA->Endocytosis MAPK MAPK Pathway (e.g., p38, JNK) Receptor->MAPK NFkB NF-κB Pathway Receptor->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression MAPK->ProInflammatory_Genes NFkB->ProInflammatory_Genes Cytokines ↑ TNF-α, IL-1β, IFN-γ ProInflammatory_Genes->Cytokines NO ↑ Nitric Oxide (iNOS) ProInflammatory_Genes->NO DHA_EPA_Signaling DHA_EPA DHA / EPA PPARg PPARγ Activation DHA_EPA->PPARg NFkB_Inhibition NF-κB Inhibition DHA_EPA->NFkB_Inhibition PPARg->NFkB_Inhibition AntiInflammatory_Genes Anti-inflammatory Gene Expression PPARg->AntiInflammatory_Genes ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB_Inhibition->ProInflammatory_Genes IL10 ↑ IL-10 AntiInflammatory_Genes->IL10 ProCytokines ↓ TNF-α, IL-6, IL-1β ProInflammatory_Genes->ProCytokines Experimental_Workflow Start Isolate Immune Cells (e.g., Macrophages) Treatment Treat with: - Jacaric Acid - CLA - DHA / EPA - Vehicle Control Start->Treatment Stimulation Stimulate with LPS (optional) Treatment->Stimulation Incubation Incubate (e.g., 24-72h) Stimulation->Incubation Collect_Supernatant Collect Supernatant Incubation->Collect_Supernatant ELISA Quantify Cytokines (ELISA) Collect_Supernatant->ELISA Analysis Data Analysis and Comparison ELISA->Analysis

References

Cross-Validation of Analytical Methods for Jacaric Acid Methyl Ester Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Jacaric acid methyl ester, a conjugated linolenic acid of significant research interest. The selection of a robust and validated analytical method is critical for accurate and reproducible results in preclinical and clinical research. This document outlines the performance of Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV), supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The choice between GC-FID and HPLC-UV for this compound quantification depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the need for isomer separation. The following table summarizes the typical validation parameters for each method based on published data for similar fatty acid methyl esters. It is important to note that these values can vary depending on the specific instrumentation, column, and experimental conditions.

ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-UV Detection (HPLC-UV)
Linearity (R²) ≥ 0.99[1][2]≥ 0.99[1][3]
Limit of Detection (LOD) 2.36 mg (for oil sample)[2]1.93 µg/mL (for citric acid)
Limit of Quantification (LOQ) 7.87 mg (for oil sample)[2]6.46 µg/mL (for citric acid)
Accuracy (% Recovery) 98-102%[2]97.42-101.26%
Precision (%RSD) < 5%[2]< 3%[1][3]
Primary Advantages High resolution for complex mixtures, well-established methods.Good for isomer separation (especially with Ag+ columns), non-destructive.[1]
Primary Disadvantages Requires derivatization to volatile esters.Can have lower resolution for complex fatty acid mixtures than GC.

Experimental Workflows and Logical Relationships

The analytical workflow for quantifying this compound involves several key stages, from sample preparation to data analysis. The choice of method will dictate the specific steps involved.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Acquisition & Analysis Start Biological Sample (e.g., seeds, oil) Extract Lipid Extraction Start->Extract Deriv Derivatization to Methyl Esters (for GC) / Saponification (for HPLC) Extract->Deriv GC GC-FID Analysis Deriv->GC Volatile Sample HPLC HPLC-UV Analysis Deriv->HPLC UV-Active Sample DataAcq Chromatogram Acquisition GC->DataAcq HPLC->DataAcq Quant Quantification DataAcq->Quant Report Reporting Quant->Report

Figure 1: General workflow for this compound quantification.

The cross-validation of these two prominent methods is essential to ensure the consistency and reliability of the generated data. The following diagram illustrates a logical workflow for such a cross-validation study.

Cross_Validation_Workflow cluster_methods Method Development & Validation cluster_comparison Comparative Analysis cluster_conclusion Conclusion GC_Dev GC-FID Method Development & Optimization GC_Val GC-FID Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) GC_Dev->GC_Val HPLC_Dev HPLC-UV Method Development & Optimization HPLC_Val HPLC-UV Method Validation (Linearity, LOD, LOQ, Accuracy, Precision) HPLC_Dev->HPLC_Val Sample_Analysis Analysis of Identical Samples by Both Methods GC_Val->Sample_Analysis HPLC_Val->Sample_Analysis Data_Compare Comparison of Quantitative Results Sample_Analysis->Data_Compare Stat_Analysis Statistical Analysis (e.g., t-test, Bland-Altman plot) Data_Compare->Stat_Analysis Conclusion Assessment of Method Agreement & Selection of Optimal Method Stat_Analysis->Conclusion

Figure 2: Workflow for cross-validation of analytical methods.

Detailed Experimental Protocols

Reproducibility in analytical chemistry is contingent on detailed and robust experimental protocols. The following sections provide representative methodologies for the quantification of this compound using GC-FID and HPLC-UV.

Protocol 1: Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a widely used standard for the analysis of fatty acid methyl esters (FAMEs).

1. Sample Preparation: Esterification

  • Objective: To convert fatty acids in the lipid extract to their volatile methyl esters.

  • Procedure:

    • To the extracted lipid sample (approximately 10-25 mg), add 2 mL of a 2% sulfuric acid solution in methanol.[4]

    • Seal the container and heat at 60°C for 1 hour.

    • After cooling, add 1 mL of water and 2 mL of n-heptane.

    • Vortex thoroughly to extract the FAMEs into the heptane layer.

    • Carefully transfer the upper heptane layer to a clean vial for GC analysis.[2]

2. GC-FID Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC system or equivalent.[5]

  • Column: A polar capillary column, such as a Supelco Omegawax column (30 m x 0.53 mm ID, 0.5 µm film thickness), is recommended for FAME analysis.[2]

  • Injector: Split/splitless inlet, with a split ratio of 20:1.

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 20 minutes.

  • Injector Temperature: 250°C.

  • Detector (FID) Temperature: 260°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injection Volume: 1 µL.

3. Quantification

  • Quantification is typically performed using an internal or external standard method. A calibration curve is generated by injecting known concentrations of a certified this compound standard.

Protocol 2: High-Performance Liquid Chromatography-UV Detection (HPLC-UV)

This method is particularly useful for analyzing conjugated fatty acids due to their strong UV absorbance.

1. Sample Preparation: Saponification

  • Objective: To hydrolyze triglycerides and release free fatty acids.

  • Procedure:

    • Dissolve the lipid extract in a suitable solvent.

    • Add a methanolic solution of potassium hydroxide (KOH) and reflux the mixture.

    • After saponification, acidify the solution with HCl to protonate the fatty acid salts.

    • Extract the free fatty acids with a non-polar solvent like hexane.

    • Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1] For enhanced separation of geometric isomers, a silver ion (Ag+) HPLC column can be employed.

  • Mobile Phase: An isocratic elution with acetonitrile is often effective.[1][3] A gradient elution may be necessary for more complex samples.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40°C.[1][3]

  • Detection Wavelength: The conjugated double bond system of Jacaric acid allows for detection in the UV range, typically around 233 nm.

  • Injection Volume: 10-20 µL.[1]

3. Quantification

  • Similar to GC-FID, quantification is achieved by constructing a calibration curve with known concentrations of a Jacaric acid standard. The peak area of the analyte is proportional to its concentration.

References

Jacaric Acid: A Comparative Analysis of its Anti-Tumor Efficacy In Vitro and In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Jacaric acid, a conjugated linolenic acid found in the seeds of the Jacaranda mimosifolia plant, has emerged as a promising natural compound with potent anti-tumor properties. This guide provides an objective comparison of the in vitro and in vivo efficacy of Jacaric acid as an anti-tumor agent, with a comparative analysis against other structurally related conjugated linolenic acids, Punicic acid and α-Eleostearic acid. This document synthesizes experimental data to offer a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Quantitative Data Summary: In Vitro Efficacy

The anti-tumor activity of Jacaric acid and its counterparts has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a compound required to inhibit the growth of 50% of cancer cells, as well as other quantitative measures of their anti-proliferative and pro-apoptotic effects.

Table 1: Comparative In Vitro Efficacy of Jacaric Acid, Punicic Acid, and α-Eleostearic Acid on Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 Value (µM)Key Observations
Jacaric Acid PC-3Prostate Cancer11.8[1][2]Induction of apoptosis[1][2]
LNCaPProstate Cancer2.2[1][2]Induction of apoptosis[1][2]
DLD-1AdenocarcinomaNot specifiedStrong cytotoxic effects, induction of apoptosis via lipid peroxidation[1][3]
PU5-1.8Murine Macrophage-like Leukemia~6 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis
EoL-1Human Eosinophilic Leukemia5.33 ± 0.86 (at 48h)Inhibition of proliferation, induction of G0/G1 cell cycle arrest and apoptosis
Punicic Acid Caco-2Colon Adenocarcinoma15.43[4]Cytotoxic effects
HepG2Liver Cancer107.00[4]Cytotoxic effects
MDA-MB-231Breast Cancer40Inhibition of proliferation (92%) and induction of apoptosis (86%)[5][6]
MDA-ERα7Breast Cancer40Inhibition of proliferation (96%) and induction of apoptosis (91%)[5]
α-Eleostearic Acid Caco-2Colon Adenocarcinoma25.31[4]Cytotoxic effects
HepG2Liver Cancer80.28[4]Cytotoxic effects
MDA-MB-231 & MDA-ERα7Breast Cancer40Apoptosis induction in 70-90% of cells[7][8]
SKBR3 & T47DBreast CancerNot specifiedInhibition of cell growth and induction of apoptosis[9]

In Vivo Efficacy: Preclinical Evidence

In vivo studies, primarily using xenograft models in immunocompromised mice, have demonstrated the anti-tumor potential of Jacaric acid.

Table 2: In Vivo Anti-Tumor Effects of Jacaric Acid

Animal ModelCancer Type (Cell Line)Treatment ProtocolKey Outcomes
Nude MiceAdenocarcinoma (DLD-1)Not specifiedStrong preventive anti-tumor effect[1][3]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Jacaric acid and its related conjugated linolenic acids exert their anti-tumor effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis), promoting a specific type of iron-dependent cell death (ferroptosis), and halting the cancer cell cycle.

Jacaric Acid's Signaling Pathways

In vitro studies have elucidated that Jacaric acid triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. In hormone-dependent prostate cancer cells (LNCaP), it activates both pathways, leading to the cleavage of key apoptotic proteins. In contrast, in hormone-independent PC-3 cells, the intrinsic pathway is predominantly activated[10]. A noteworthy mechanism of Jacaric acid is the induction of ferroptosis, particularly in aggressive triple-negative breast cancer cells, by integrating into cellular lipids and increasing their susceptibility to oxidation[11].

.

Jacaric_Acid_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Jacaric Acid_ext Jacaric Acid DR5 Death Receptor 5 (DR5) Jacaric Acid_ext->DR5 Pro_Caspase8 Pro-Caspase-8 DR5->Pro_Caspase8 Activation Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Jacaric Acid_int Jacaric Acid Bax Bax Jacaric Acid_int->Bax Upregulation Bcl2 Bcl-2 Jacaric Acid_int->Bcl2 Downregulation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Pro_Caspase9 Pro-Caspase-9 Cytochrome_c->Pro_Caspase9 Activation Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Jacaric acid-induced apoptosis signaling pathway.

Punicic Acid's Pro-Apoptotic Mechanism

Punicic acid primarily induces apoptosis through mechanisms dependent on lipid peroxidation and the protein kinase C (PKC) pathway[5][12]. This leads to disruption of the mitochondrial membrane potential and subsequent cell death[5].

Punicic_Acid_Apoptosis_Pathway Punicic Acid Punicic Acid Lipid_Peroxidation Lipid Peroxidation Punicic Acid->Lipid_Peroxidation DAG Diacylglycerol (DAG) Synthesis Punicic Acid->DAG PKC Protein Kinase C (PKC) Activation Lipid_Peroxidation->PKC DAG->PKC Mitochondrial_Disruption Mitochondrial Membrane Potential Disruption PKC->Mitochondrial_Disruption Apoptosis Apoptosis Mitochondrial_Disruption->Apoptosis

Caption: Punicic acid-induced apoptosis pathway.

α-Eleostearic Acid's Dual Action

α-Eleostearic acid has been shown to inhibit cancer cell proliferation through both apoptosis induction and cell cycle arrest[7][8][9][13]. The apoptotic mechanism is linked to oxidative stress, while cell cycle arrest occurs at the G2/M phase[8][13].

Alpha_Eleostearic_Acid_Pathway cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest Alpha-Eleostearic Acid α-Eleostearic Acid Oxidative_Stress Oxidative Stress Alpha-Eleostearic Acid->Oxidative_Stress G2M_Arrest G2/M Phase Arrest Alpha-Eleostearic Acid->G2M_Arrest Mitochondrial_Disruption_A Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Disruption_A Apoptosis_A Apoptosis Mitochondrial_Disruption_A->Apoptosis_A Proliferation_Inhibition Inhibition of Proliferation G2M_Arrest->Proliferation_Inhibition

Caption: Dual mechanisms of α-Eleostearic acid.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for key assays are provided below.

In Vitro Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allowed to adhere overnight[1].

  • Treatment: Cells are treated with various concentrations of the test compound (e.g., Jacaric acid, typically ranging from 1 to 100 µM) for specific time periods (e.g., 24, 48, 72 hours). A vehicle control is also included[1].

  • MTT Addition: After the treatment period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C[1].

  • Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

This protocol describes a common method for evaluating the anti-tumor efficacy of a compound in a living organism.

  • Animal Model: Immunocompromised mice, such as nude mice, are typically used to prevent the rejection of human tumor cells[1][14].

  • Cell Implantation: A suspension of cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ DLD-1 cells) is injected subcutaneously into the flank of each mouse[14].

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2[1][14].

  • Treatment Administration: Once tumors reach the desired size, mice are randomly assigned to treatment and control groups. The compound can be administered through various routes, such as oral gavage. A vehicle control group receives the same volume of the vehicle used to dissolve the compound[1][14].

  • Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth, assessed by comparing the tumor volumes in the treated groups to the control group. Body weight and the general health of the mice are also monitored throughout the study[1].

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_invitro Cancer Cell Culture treatment_invitro Treatment with Jacaric Acid / Analogs start_invitro->treatment_invitro viability_assay Cell Viability Assay (e.g., MTT) treatment_invitro->viability_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment_invitro->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (e.g., Flow Cytometry) treatment_invitro->cell_cycle_analysis data_analysis_invitro Data Analysis (IC50, % Apoptosis, etc.) viability_assay->data_analysis_invitro apoptosis_assay->data_analysis_invitro cell_cycle_analysis->data_analysis_invitro start_invivo Tumor Cell Implantation in Mice tumor_growth Tumor Growth Monitoring start_invivo->tumor_growth treatment_invivo Treatment with Jacaric Acid / Vehicle tumor_growth->treatment_invivo tumor_measurement Tumor Volume Measurement treatment_invivo->tumor_measurement endpoint Endpoint Analysis (Tumor Weight, etc.) tumor_measurement->endpoint

Caption: General experimental workflow for evaluation.

Conclusion

The collective evidence from in vitro and in vivo studies highlights the significant potential of Jacaric acid as a novel anti-tumor agent. Its multi-faceted mechanism of action, involving the induction of apoptosis and ferroptosis, and cell cycle arrest, suggests its potential for broad applicability in cancer therapy. While direct comparative studies are limited, the available data suggests that Jacaric acid exhibits potent cytotoxic effects, in some cases at lower concentrations than Punicic acid and α-Eleostearic acid. Further preclinical and clinical evaluation is warranted to fully elucidate the therapeutic potential of Jacaric acid and its analogs in oncology. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a valuable resource for researchers designing future studies to explore the full therapeutic potential of this natural compound.

References

Safety Operating Guide

Proper Disposal of Jacaric Acid Methyl Ester: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Jacaric acid methyl ester, a conjugated linolenic acid methyl ester utilized in various biochemical applications.[1] While specific toxicological properties of this compound have not been thoroughly investigated, this document synthesizes available safety data and best practices for similar fatty acid esters to offer a comprehensive operational and disposal plan.[2]

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, it is crucial to be familiar with the necessary safety precautions to minimize exposure and mitigate potential risks.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are mandatory.

  • Skin and Body Protection: A lab coat or a chemical-resistant apron is required to prevent skin contact.

  • Respiratory Protection: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any potential aerosols or vapors.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2]

  • Skin Contact: Wash the affected area immediately with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing and wash it before reuse. If irritation or other symptoms occur, get medical attention.[2]

  • Ingestion: If the individual is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek immediate medical attention.[2]

Spill Response Procedures

In the event of a spill, prompt and appropriate action is critical to contain the substance and prevent further contamination or exposure.

Spill Cleanup Workflow:

Spill_Cleanup_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal Evacuate 1. Evacuate & Alert Immediately alert others and evacuate the immediate area. Ventilate 2. Ensure Ventilation Work in a well-ventilated area, preferably a fume hood. Contain 3. Contain Spill Use absorbent material like sand or vermiculite. Ventilate->Contain Collect 4. Collect Waste Use non-sparking tools to collect the absorbed material. Contain->Collect Place 5. Containerize Place in a labeled, sealed container for hazardous waste. Collect->Place Decontaminate 6. Decontaminate Area Clean the spill area with a suitable solvent, then soap and water. Place->Decontaminate Dispose 7. Professional Disposal Dispose of the waste through a licensed hazardous waste contractor. Decontaminate->Dispose

Caption: Workflow for handling spills of this compound.

Step-by-Step Spill Protocol:

  • Evacuate and Alert: Immediately notify all personnel in the vicinity and, if necessary, evacuate the immediate area.[3]

  • Ventilation: Ensure the area is well-ventilated. If possible, spills should be managed within a chemical fume hood.[2]

  • Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the substance.[3]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools to prevent ignition sources.[3]

  • Containerization: Place the collected waste into a designated, chemically compatible, and clearly labeled container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[3]

  • Disposal: The container with the spill waste must be disposed of as hazardous chemical waste.[3]

Proper Disposal Procedures

The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste and engage a licensed professional disposal service.

Waste Management and Disposal Plan:

StepActionKey Considerations
1 Waste Collection Use a chemically compatible, leak-proof container with a secure lid (e.g., glass or high-density polyethylene).[3]
2 Labeling Clearly label the waste container as "Hazardous Waste - this compound," including the accumulation start date.[3]
3 Segregation Do not mix this compound waste with other waste streams, especially strong oxidizing agents, bases, or inorganic acids.[3]
4 Storage Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from heat or ignition sources.[3]
5 Professional Disposal Arrange for a licensed hazardous waste disposal company to collect and dispose of the chemical waste in accordance with local, state, and federal regulations.[3]
6 Documentation Maintain meticulous records of the waste generated, including quantities and disposal dates, for regulatory compliance.[3]

Logical Flow for Chemical Waste Disposal:

Waste_Disposal_Flow Start Waste Generation (this compound) Collection 1. Collect in Compatible Container (e.g., HDPE, Glass) Start->Collection Labeling 2. Label as Hazardous Waste (Include name and date) Collection->Labeling Segregation 3. Segregate from Incompatible Chemicals (e.g., Oxidizers, Strong Acids) Labeling->Segregation Storage 4. Store in Designated Area (Cool, dry, ventilated) Segregation->Storage Disposal 5. Professional Disposal (Use licensed contractor) Storage->Disposal Documentation 6. Maintain Disposal Records Disposal->Documentation

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.